molecular formula C16H35N B085733 Bis(2-ethylhexyl)amine CAS No. 106-20-7

Bis(2-ethylhexyl)amine

Cat. No.: B085733
CAS No.: 106-20-7
M. Wt: 241.46 g/mol
InChI Key: SAIKULLUBZKPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl)amine is a versatile secondary amine compound serving as a critical intermediate in advanced chemical research and industrial applications. Its strong nucleophilic properties and alkalinity make it a valuable building block for synthesizing specialized chemicals, including surfactants and quaternary ammonium compounds used as phase-transfer catalysts (Source: Unilong Material, 2025). In materials science, it is extensively used in the formulation of rubber chemicals, where it acts as an antioxidant and accelerator, and in the development of effective corrosion inhibitors that protect metal surfaces in demanding environments like oil and gas (Source: Data Insights Market, 2025; Verified Market Reports, 2025). The compound's utility extends to the creation of nanostructured materials and solvent systems. Research shows that its mixtures with acidic surfactants can lead to synergistic self-assembly, forming organized structures with enhanced local order and significant proton conductivity, making them promising for applications in fuel cells and electrochromic devices (Source: ScienceDirect, 2010). Furthermore, this compound is employed in pharmaceutical research as a stabilizing agent and in agrochemical production for the synthesis of herbicides and pesticides, highlighting its broad cross-industry relevance for developing high-performance and sustainable chemical solutions (Source: Data Insights Market, 2025; Verified Market Reports, 2025).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-N-(2-ethylhexyl)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIKULLUBZKPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Record name 2,2'-DIETHYLHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025053
Record name 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO]
Record name 2,2'-DIETHYLHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di-(2-ethylhexyl)amine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2633
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

538 °F at 760 mmHg (NTP, 1992)
Record name 2,2'-DIETHYLHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

270 °F (NTP, 1992), 270 °F
Record name 2,2'-DIETHYLHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Di-(2-ethylhexyl)amine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2633
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 2,2'-DIETHYLHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name 2,2'-DIETHYLHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Density

8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name 2,2'-DIETHYLHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg]
Record name 2,2'-DIETHYLHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Di-(2-ethylhexyl)amine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2633
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

106-20-7, 27214-52-4
Record name 2,2'-DIETHYLHEXYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20190
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bis(2-ethylhexyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(2-ethylhexyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisooctylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-ethylhexyl)amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diisooctylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U5Q5UV6DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to Bis(2-ethylhexyl)amine (CAS 106-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl)amine, with a CAS number of 106-20-7, is a secondary amine characterized by its branched alkyl groups.[1] It presents as a clear, colorless liquid at ambient temperatures with a slight, ammonia-like odor.[2][3] This technical guide provides an in-depth overview of its physicochemical properties, toxicological profile, and common industrial applications, tailored for a scientific audience.

Physicochemical Properties

This compound is a versatile chemical intermediate with a range of applications stemming from its specific physical and chemical characteristics.[1] It is slightly soluble in water but demonstrates good solubility in many organic solvents.[1][4]

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C16H35N[5][6]
Molecular Weight 241.46 g/mol [2][5]
Appearance Clear, colorless liquid[2][3]
Odor Fishy, cheesy, oily, ripe, meaty[5]
Density 0.805 g/mL at 25 °C[7]
Melting Point < -60 °C[4]
Boiling Point 123 °C at 5 mm Hg[7]
Vapor Pressure 0.0023 hPa at 20 °C[4]
Solubility in Water 0.014 g/L[4]
Solubility in Ethanol 689.85 g/L at 25 °C[5]

Table 2: Safety and Reactivity Data for this compound

PropertyValueReference
Flash Point 130 °C (Pensky-Martens closed cup)[4]
Autoignition Temperature 230 °C[4]
Explosion Limits 0.6 - 3.7 % (v/v)[4]
pH >7 (in water at 20 °C)[4]
Reactivity Reacts with oxidizing materials. Neutralizes acids in exothermic reactions. May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[7]

Toxicological Profile

This compound is classified as harmful if swallowed, and toxic in contact with skin or if inhaled.[8] It is also known to cause severe skin burns and serious eye damage.[9]

Table 3: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD50Rat (male and female)Oral1008 mg/kg[4][9]
LD50RabbitDermal956 mg/kg[9]
LC50Rat (male and female)Inhalation (4 h)0.91 mg/L[9]

Table 4: Ecotoxicity of this compound

TestSpeciesDurationValueReference
ErC50 (static test)Desmodesmus subspicatus (green algae)72 h1.55 mg/L
EC50 (static test)Activated sludge3 h89 mg/L
NOEC (semi-static test)Daphnia magna (Water flea)-0.069 mg/L

According to safety data, no ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[9]

Experimental Protocols

The toxicological data presented in this guide are based on standardized testing protocols. The following provides an overview of the methodologies for the key experiments cited.

  • Acute Oral Toxicity (OECD Test Guideline 401): This test involves the administration of the substance in a single dose by gavage to a group of experimental animals (rats). Observations of effects and mortality are made over a period of time. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[9]

  • Acute Inhalation Toxicity (OECD Test Guideline 403): This guideline describes a method for assessing the inhalation toxicity of a substance. It involves exposing experimental animals (rats) to the substance for a defined period (4 hours). The concentration of the substance that causes mortality in 50% of the test animals (LC50) is determined.[9]

  • Acute Dermal Toxicity: This test assesses the toxic effects of a substance when applied to the skin. A single dose of the substance is applied to the clipped skin of experimental animals (rabbits). The LD50 is determined by observing the mortality rate over a specified period.

  • Toxicity to Algae (DIN 38412): This method evaluates the effect of a substance on the growth of green algae. The concentration that causes a 50% reduction in growth (ErC50) is determined over a 72-hour exposure period.

  • Toxicity to Bacteria (OECD Test Guideline 209): This test assesses the inhibitory effect of a substance on the respiration of activated sludge microorganisms. The concentration that causes a 50% inhibition of respiration (EC50) is determined after a 3-hour exposure.

Applications and Uses

This compound is a versatile chemical intermediate with a range of industrial applications.[1] Its primary uses include:

  • Chemical Intermediate: It serves as a precursor for the synthesis of surfactants and corrosion inhibitors, such as those of the tolytriazole and benzotriazole types.[1]

  • Lubricant Additives: Its inclusion in lubricant formulations helps to improve the performance and extend the lifespan of industrial machinery by minimizing friction and wear.[10]

  • Metal Ion Extraction: It is utilized as an extraction agent for metal ions in hydrometallurgical processes, which are essential for recovering valuable metals from ores.[10]

  • Pharmaceuticals and Agrochemicals: It acts as a building block in the synthesis of active pharmaceutical ingredients (APIs) and is also used in the production of herbicides and pesticides.[10]

  • Other Industries: It finds use in the production of dyes and in the plastics processing industry.[11]

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance like this compound.

cluster_0 Hazard Identification cluster_1 Dose-Response Assessment cluster_2 Exposure Assessment cluster_3 Risk Characterization A Physicochemical Properties (e.g., flammability, reactivity) D Determine No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) A->D B Toxicological Data (in vitro & in vivo) B->D C Ecotoxicological Data C->D G Integrate Hazard and Exposure Data D->G E Identify Exposure Pathways (inhalation, dermal, oral) E->G F Quantify Exposure Levels (duration, frequency) F->G H Determine Margin of Safety G->H I Risk Management Decisions (e.g., PPE, exposure limits) H->I

Caption: A flowchart illustrating the key stages of a chemical risk assessment process.

Handling and Storage

Given its hazardous properties, proper handling and storage of this compound are crucial. Always use personal protective equipment, including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or under a fume hood.[9] Store in a tightly closed container in a well-ventilated place, and keep it locked up or in an area accessible only to qualified or authorized personnel.[9]

References

An In-depth Technical Guide to Bis(2-ethylhexyl)amine: Molecular Structure, Characteristics, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl)amine (BEHA), a secondary amine with the chemical formula C₁₆H₃₅N, is a versatile compound with applications ranging from the synthesis of nanoparticles to its use as a corrosion inhibitor.[1][2] Its branched alkyl chains impart unique physical and chemical properties, including high hydrophobicity and moderate basicity.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical characteristics, and spectral data of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its current applications and safety information. This document aims to serve as a core reference for researchers and professionals in chemistry and drug development.

Molecular Structure and Identification

This compound is a symmetrical secondary amine characterized by two 2-ethylhexyl chains attached to a central nitrogen atom. The branched nature of the alkyl groups is a key feature of its molecular architecture.

diagram

Caption: Molecular Structure of this compound

Chemical Identifiers
IdentifierValueReference
IUPAC Name2-ethyl-N-(2-ethylhexyl)hexan-1-amine[4]
CAS Number106-20-7[4]
Molecular FormulaC₁₆H₃₅N[4]
Molecular Weight241.46 g/mol [4]
SMILESCCCCC(CC)CNCC(CC)CCCC[4]
InChI1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3[4]
InChIKeySAIKULLUBZKPDA-UHFFFAOYSA-N[4]
SynonymsDi(2-ethylhexyl)amine, Diisooctylamine[4]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic amine-like odor.[1][3] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
AppearanceClear colorless to light yellow liquid[1][3]
OdorSlight ammonia-like[1]
Boiling Point281.1 °C (538 °F) at 760 mmHg[4]
Melting Point< -60 °C[5]
Density0.805 g/mL at 25 °C[6]
Refractive Indexn20/D 1.443[6]
Vapor Pressure0.01 mmHg at 20 °C[4]
Solubility in Water< 1 mg/mL at 21 °C (insoluble)[4]
Solubility in Organic SolventsSoluble in ether, benzene, and hydrocarbons[3]
Flash Point130 °C (266 °F) - Pensky-Martens closed cup[2]
Autoignition Temperature230 °C[5]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the different protons in the molecule. Due to the complexity of the overlapping signals of the alkyl chains, a detailed assignment can be challenging. However, the general regions are as follows:

  • ~2.5 ppm: A multiplet corresponding to the methylene protons adjacent to the nitrogen atom (-CH₂-N).

  • ~1.2-1.5 ppm: A broad multiplet region for the methine proton (-CH-) and the numerous methylene protons (-CH₂-) of the ethyl and hexyl chains.

  • ~0.8-1.0 ppm: Overlapping triplets corresponding to the terminal methyl protons (-CH₃) of the ethyl and butyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure with distinct signals for each carbon environment.

Chemical Shift (ppm)Assignment
~50-CH₂-N
~40-CH-
~32-CH₂-
~30-CH₂-
~29-CH₂-
~23-CH₂-
~14-CH₃
~11-CH₃

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

FT-IR Spectroscopy

The FT-IR spectrum of this compound, a secondary amine, displays characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
3350-3310 (weak)N-H stretch (characteristic for secondary amines)
2950-2850C-H stretch (aliphatic)
1460C-H bend (methylene)
1380C-H bend (methyl)
1250-1020C-N stretch (aliphatic amines)
910-665 (broad)N-H wag
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 241. The fragmentation pattern is dominated by α-cleavage, which is typical for aliphatic amines.[7] This involves the loss of an alkyl radical, with the preferential loss of the largest group.

Experimental Protocols

Synthesis of this compound

Method 1: Reductive Amination

A common industrial method for the synthesis of this compound is the reductive amination of 2-ethylhexanal with ammonia or a primary amine, followed by reaction with another molecule of 2-ethylhexanal. A more direct laboratory-scale synthesis is described below.

Protocol: Synthesis from 1-Hexanol and Urea [8]

diagram

Synthesis_Workflow Reactants 1-Hexanol Urea Diglyme Autoclave Charge Autoclave Reactants->Autoclave CatalystSystem [(Cp)RuCl(dppe)] dppp K₂CO₃ CatalystSystem->Autoclave Flush Flush with Argon (5 min) Autoclave->Flush Heat Heat to 160 °C (12 h) Flush->Heat Cool Cool to RT Heat->Cool Analyze Analyze by GC Cool->Analyze

Caption: Workflow for the synthesis of this compound.

Materials:

  • 1-Hexanol (2.5 mmol)

  • Urea (2.5 mmol)

  • Diglyme (1 mL)

  • [(Cp)RuCl(dppe)] (3 mol%)

  • Diphenylphosphinopropane (dppp) (0.07 mmol)

  • Potassium Carbonate (K₂CO₃) (0.04 g)

  • High-pressure autoclave

  • Gas chromatograph (GC) for analysis

Procedure:

  • The autoclave is charged with 1-hexylalcohol (2.5 mmol), urea (2.5 mmol), and 1 mL of diglyme.

  • The catalyst, [(Cp)RuCl(dppe)] (3 mol%), the supporting ligand, diphenylphosphinopropane (dppp) (0.07 mmol), and the base, K₂CO₃ (0.04 g), are added to the autoclave.

  • The autoclave is securely closed and flushed with argon for 5 minutes to create an inert atmosphere.

  • The temperature of the autoclave is raised to 160 °C and maintained for 12 hours.

  • After 12 hours, the autoclave is cooled to room temperature.

  • The product mixture is then analyzed by gas chromatography to determine the yield and purity of this compound.

Applications in Research and Development

This compound has several notable applications in scientific research and industrial processes.

  • Nanoparticle Synthesis: It has been utilized in the synthesis of stable, nanosized Cadmium Sulfide (CdS) particles. In this application, it acts as a capping agent, forming an oriented monolayer on the surface of the nanoparticles.[2][6]

  • Corrosion Inhibition: The compound is employed as a corrosion inhibitor, likely due to the ability of the nitrogen atom to adsorb onto metal surfaces and form a protective hydrophobic layer.[1]

  • Rubber Chemicals: It serves as an intermediate in the manufacturing of various rubber chemicals.[1]

  • Rare Metal Extraction: Its properties make it an effective extractant for certain rare metals in hydrometallurgical processes.

  • Surfactant-based Liquid Mixtures: this compound is a component in surfactant-based liquid mixtures with potential for specialized applications.[2]

It is important to distinguish this compound from Bis(2-ethylhexyl) phthalate (DEHP). While their names are similar, they are structurally and functionally distinct compounds. Much of the literature regarding biological activity and signaling pathway interactions, particularly concerning carcinogenic and endocrine-disrupting effects, pertains to DEHP and not BEHA.[1][9] Currently, there is limited specific information available on the interaction of this compound with biological signaling pathways in the context of drug development.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications: [2]

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 3)

  • Acute Toxicity, Inhalation (Category 3)

  • Skin Corrosion/Irritation (Category 1B)

  • Serious Eye Damage/Eye Irritation (Category 1)

  • Hazardous to the Aquatic Environment, Chronic (Category 1)

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a secondary amine with a unique branched structure that dictates its physicochemical properties and applications. This guide has provided a detailed overview of its molecular characteristics, including identification, physical properties, and spectroscopic data. The provided experimental protocol for its synthesis offers a practical methodology for its preparation. While its applications in materials science and industrial chemistry are established, its role in drug development and interaction with biological systems remains an area for further investigation. Proper safety and handling procedures are essential when working with this compound due to its hazardous nature.

References

Synthesis and Purification of Bis(2-ethylhexyl)amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Bis(2-ethylhexyl)amine. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the processes involved.

Introduction

This compound, a secondary amine with the chemical formula C₁₆H₃₅N, is a versatile chemical intermediate. Its long, branched alkyl chains impart significant lipophilicity, making it useful in applications such as a surfactant, in the synthesis of nanoparticles, and as a corrosion inhibitor. In the context of laboratory research, particularly in drug development and materials science, the availability of high-purity this compound is crucial. This guide outlines reliable methods for its synthesis and subsequent purification to meet stringent laboratory standards.

Synthesis of this compound

The primary laboratory method for the synthesis of this compound is through the reductive amination of 2-ethylhexanal with 2-ethylhexylamine. An alternative, though less direct, route involves the reaction of 2-ethylhexanol with ammonia at high temperatures and pressures, often over a suitable catalyst.

Reductive Amination of 2-Ethylhexanal with 2-Ethylhexylamine

This method involves the reaction of 2-ethylhexanal with 2-ethylhexylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Quantitative Data for Reductive Amination:

ParameterValueReference
Reactants 2-Ethylhexanal, 2-Ethylhexylamine[1]
Catalyst Palladium on Carbon (Pd/C) (typical for similar reactions)[2]
Reducing Agent Hydrogen Gas (H₂)[1]
Typical Reaction Temperature 100 - 170 °C[2]
Typical Reaction Pressure 20 - 100 bar[2]
Expected Yield >95% (based on conversion of the starting amine)[2]

Experimental Protocol: Reductive Amination

  • Apparatus Setup: Assemble a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Charging the Reactor: Into the reactor, add 2-ethylhexylamine (1.0 mol), a catalytic amount of 5% Palladium on Carbon (approximately 1-2% by weight of the limiting reagent), and a suitable solvent such as ethanol or methanol to facilitate stirring.

  • Inert Atmosphere: Seal the reactor and purge it several times with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to a pressure of approximately 10 bar. Begin stirring and heat the mixture to the reaction temperature of 120-160 °C.

  • Addition of Aldehyde: Once the desired temperature is reached, increase the hydrogen pressure to 25-80 bar. Slowly add 2-ethylhexanal (1.0-1.2 mol) to the reaction mixture over a period of 1-2 hours using a high-pressure liquid pump.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to observe the disappearance of the starting materials.

  • Cooling and Depressurization: Once the reaction is complete (typically after several hours), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of the solvent used in the reaction.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The remaining crude product is this compound, which can then be purified.

Purification of this compound

The purification of long-chain amines like this compound can be challenging due to their high boiling points and basic nature. The choice of purification method depends on the nature of the impurities and the desired final purity.

Physical Properties for Purification
PropertyValueReference
Molecular Weight 241.46 g/mol [3]
Boiling Point 281 °C at 760 mmHg[3]
123 °C at 5 mmHg[4]
Density 0.805 g/mL at 25 °C[4]
Solubility Insoluble in water[4]
Purification Methods

3.2.1. Vacuum Fractional Distillation

Given its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to avoid decomposition.[5] This technique is effective for separating the product from non-volatile impurities and from other components with significantly different boiling points.[6]

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is free of cracks and all joints are properly greased.[7] A stir bar should be placed in the distillation flask for smooth boiling.[7]

  • Crude Product Addition: Add the crude this compound to the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system. A cold trap should be placed between the apparatus and the pump to protect the pump from volatile components.

  • Heating: Once a stable vacuum is achieved (e.g., 5 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. For this compound at 5 mmHg, the expected boiling point is approximately 123 °C.[4] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling and Venting: After collecting the desired fraction, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

3.2.2. Acid-Base Extraction

This technique is useful for separating the basic amine from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase. The free amine is subsequently regenerated by the addition of a base.[8][9][10]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it several times with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move into the aqueous layer.

  • Separation of Layers: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base solution (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 12). The protonated amine will be deprotonated, and the free this compound will separate as an oily layer.

  • Back Extraction: Extract the regenerated amine back into a fresh portion of the organic solvent.

  • Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

3.2.3. Column Chromatography

Column chromatography can be used for high-purity separations. However, the basicity of amines can lead to poor separation and tailing on standard silica gel due to strong interactions with acidic silanol groups.[4] To overcome this, an amine-functionalized silica gel or the addition of a competing amine (like triethylamine) to the mobile phase is recommended.[11][12]

Experimental Protocol: Column Chromatography on Amine-Functionalized Silica

  • Column Packing: Prepare a column with amine-functionalized silica gel using a suitable non-polar solvent (e.g., hexane) as the slurry solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data for Purification Methods:

Purification MethodTypical Purity AchievedKey Considerations
Vacuum Fractional Distillation >98%Effective for removing non-volatile or significantly lower/higher boiling impurities.
Acid-Base Extraction >95%Good for removing neutral and acidic impurities. May not separate from other basic impurities.
Column Chromatography >99%Can achieve very high purity. Requires careful selection of stationary and mobile phases.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants 2-Ethylhexanal + 2-Ethylhexylamine reaction Reductive Amination (H2, Pd/C) reactants->reaction filtration Catalyst Filtration reaction->filtration concentration1 Solvent Removal filtration->concentration1 crude_product Crude this compound concentration1->crude_product distillation Vacuum Fractional Distillation crude_product->distillation Method 1 extraction Acid-Base Extraction crude_product->extraction Method 2 chromatography Column Chromatography crude_product->chromatography Method 3 pure_product Pure this compound distillation->pure_product extraction->pure_product chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway Interaction

This compound is a lipophilic, long-chain aliphatic amine. While direct interactions with specific signaling pathways have not been extensively studied, its physicochemical properties suggest a potential for non-specific interactions with the cell membrane. Lipophilic compounds can intercalate into the lipid bilayer, altering its fluidity and physical properties. This can, in turn, affect the function of membrane-bound proteins, such as receptors and ion channels, leading to downstream signaling events. The following diagram illustrates a hypothetical pathway where a lipophilic amine perturbs the cell membrane, leading to the activation of a generic signaling cascade.

Disclaimer: This diagram represents a hypothetical mechanism based on the general properties of lipophilic amines and is not based on direct experimental evidence for this compound.

signaling_pathway cluster_membrane Cell Membrane membrane Lipid Bilayer receptor Membrane Receptor downstream Downstream Signaling Cascade receptor->downstream Activation amine This compound (Lipophilic Amine) perturbation Membrane Perturbation amine->perturbation Intercalation perturbation->receptor Conformational Change response Cellular Response downstream->response

Caption: Hypothetical interaction of a lipophilic amine with a cell membrane leading to signal transduction.

References

Reactivity of Bis(2-ethylhexyl)amine with Oxidizing Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of bis(2-ethylhexyl)amine, a secondary aliphatic amine, with various classes of oxidizing agents. Due to a lack of specific experimental data for this compound in the public domain, this document extrapolates from the well-established reactivity patterns of secondary amines. The primary reaction pathways discussed include nitrosation, oxidation by peroxides, and degradation by strong oxidizing agents like permanganate. This guide furnishes general experimental protocols, discusses potential products and hazards, and presents reaction pathways and logical workflows through diagrams. All quantitative data, where available for analogous compounds, is summarized for comparative purposes. Researchers should note that all provided protocols are general and would require optimization for specific applications involving this compound.

Introduction

This compound, also known as di(2-ethylhexyl)amine or DEHA, is a large, sterically hindered secondary amine. Its chemical behavior is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it susceptible to attack by electrophilic oxidizing agents. The bulky 2-ethylhexyl groups can influence reaction kinetics through steric hindrance, potentially slowing down reactions compared to less hindered secondary amines.

This guide will focus on three major classes of oxidizing agents and their anticipated reactions with this compound:

  • Nitrosating Agents (e.g., Nitrous Acid): Leading to the formation of N-nitrosamines.

  • Peroxides (e.g., Hydrogen Peroxide): Resulting in the formation of hydroxylamines and potentially further oxidation products.

  • Strong Oxidizing Agents (e.g., Potassium Permanganate): Causing oxidative cleavage to yield carbonyl compounds.

General Reactivity Profile

This compound is incompatible with strong oxidizing agents and peroxides.[1] Reactions can be exothermic and may produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx) under fire conditions. It is crucial to handle such combinations with appropriate safety precautions in a controlled laboratory setting.

Reaction with Nitrosating Agents: N-Nitrosamine Formation

The reaction of secondary amines with nitrosating agents, most notably nitrous acid (HNO₂), is a well-documented pathway for the formation of N-nitrosamines.[2][3][4] Nitrous acid is often generated in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[2]

Anticipated Reaction:

This compound is expected to react with nitrous acid to form N-nitroso-bis(2-ethylhexyl)amine.

General Reaction Mechanism:

Under acidic conditions, nitrous acid forms the nitrosonium ion (NO⁺), a potent electrophile. The nitrogen atom of this compound attacks the nitrosonium ion, and subsequent deprotonation yields the N-nitrosamine.

Nitrosation_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Deprotonation HNO2 HNO₂ NO+ NO⁺ HNO2->NO+ Protonation & Dehydration H+ H⁺ H2O H₂O BEA This compound Intermediate Protonated Intermediate BEA->Intermediate Nucleophilic Attack Nitrosamine N-Nitroso-bis(2-ethylhexyl)amine Intermediate->Nitrosamine Deprotonation

Caption: General mechanism for the formation of N-nitrosamines from secondary amines.

Experimental Protocol (General)

The following is a general procedure for the N-nitrosation of a secondary amine and has not been optimized for this compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred amine solution.

  • While maintaining the temperature at 0-5 °C, add dilute hydrochloric acid dropwise over a period of 30 minutes.

  • Allow the reaction to stir for an additional 1-2 hours at 0-5 °C.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitrosamine.

NOTE: N-nitrosamines are potent carcinogens and should be handled with extreme caution using appropriate personal protective equipment in a well-ventilated fume hood.

Reaction with Peroxides

Hydrogen peroxide (H₂O₂) and peroxy acids can oxidize secondary amines to form N,N-dialkylhydroxylamines.[1] These hydroxylamines can sometimes be further oxidized to nitrones if there is a hydrogen atom on an alpha-carbon.

Anticipated Reaction:

This compound is expected to react with hydrogen peroxide to form N,N-bis(2-ethylhexyl)hydroxylamine.

General Reaction Pathway:

Peroxide_Oxidation BEA This compound Hydroxylamine N,N-bis(2-ethylhexyl)hydroxylamine BEA->Hydroxylamine Oxidation H2O2 H₂O₂ Water H₂O FurtherOxidation Further Oxidation Products (e.g., Nitrones - less likely due to steric hindrance) Hydroxylamine->FurtherOxidation Possible

Caption: Oxidation of this compound by hydrogen peroxide.

Experimental Protocol (General)

This is a representative procedure for the oxidation of a secondary amine with hydrogen peroxide.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol or another suitable solvent

  • Ice bath

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC, GC).

  • Upon completion, the solvent can be removed under reduced pressure. The product may require further purification.

Quantitative Data:

No specific quantitative data for the reaction of this compound with hydrogen peroxide was found in the reviewed literature. For general secondary amines, the reaction can be slow and yields may vary depending on the substrate and reaction conditions.

Reaction with Strong Oxidizing Agents (e.g., Potassium Permanganate)

Strong oxidizing agents like potassium permanganate (KMnO₄) can cause more extensive oxidation of secondary amines, often leading to the cleavage of the carbon-nitrogen bond. The products are typically aldehydes or ketones derived from the alkyl groups.

Anticipated Reaction:

The oxidation of this compound with potassium permanganate is expected to yield 2-ethylhexanal and/or other degradation products.

General Reaction Pathway:

Permanganate_Oxidation BEA This compound Aldehyde 2-Ethylhexanal BEA->Aldehyde Oxidative Cleavage KMnO4 KMnO₄ MnO2 MnO₂ Other Other degradation products Aldehyde->Other

Caption: Oxidative cleavage of this compound by potassium permanganate.

Experimental Protocol (General)

This is a general procedure and requires careful control of reaction conditions to avoid over-oxidation.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • A suitable solvent (e.g., acetone, water, or a phase-transfer system)

  • Buffer solution to control pH (optional)

Procedure:

  • Dissolve this compound in a suitable solvent in a reaction vessel.

  • Prepare a solution of potassium permanganate in the same or a miscible solvent.

  • Slowly add the permanganate solution to the amine solution with vigorous stirring. The reaction is often exothermic and may require cooling.

  • The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • After the reaction is complete, the MnO₂ precipitate is removed by filtration.

  • The filtrate is then worked up to isolate the organic products, which may involve extraction and distillation.

Quantitative Data Summary

No specific quantitative data for the oxidation of this compound was found. The table below summarizes the expected reactivity based on general principles of secondary amine chemistry.

Oxidizing AgentExpected Major Product(s)General Reaction ConditionsPotential Hazards
Nitrous Acid (HNO₂)N-Nitroso-bis(2-ethylhexyl)amineAcidic, low temperature (0-5 °C)Formation of carcinogenic N-nitrosamines
Hydrogen Peroxide (H₂O₂)N,N-bis(2-ethylhexyl)hydroxylamineNeutral or slightly acidic, room temperaturePotentially slow, exothermic, risk of runaway reaction with concentrated peroxide
Potassium Permanganate (KMnO₄)2-Ethylhexanal, other cleavage productsNeutral or alkaline, variable temperatureHighly exothermic, potential for vigorous reaction

Conclusion

The reactivity of this compound with oxidizing agents is characteristic of a sterically hindered secondary amine. It is susceptible to oxidation at the nitrogen atom, leading to products such as N-nitrosamines and hydroxylamines, or to C-N bond cleavage with strong oxidants to form carbonyl compounds. Due to the absence of specific studies on this compound, the information presented in this guide is based on established principles of organic chemistry. It is imperative that researchers conduct careful, small-scale trials with appropriate safety measures to determine the specific reactivity and optimal conditions for their applications.

Disclaimer

This document is intended for informational purposes for a technical audience and does not constitute a warranty or guarantee of any kind. The experimental protocols are generalized and have not been validated for this compound. All chemical reactions, especially those involving oxidizing agents, should be carried out by trained personnel in a properly equipped laboratory with a thorough understanding of the potential hazards.

References

An In-depth Technical Guide to the Solubility of Bis(2-ethylhexyl)amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of bis(2-ethylhexyl)amine, a compound of interest in various industrial and pharmaceutical applications. A thorough review of publicly available data reveals a significant lack of quantitative solubility information for this compound in common organic solvents. While qualitative descriptors are available, precise numerical data is scarce. This guide summarizes the existing information and provides comprehensive experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems.

Overview of this compound Solubility

This compound is a secondary amine with a molecular structure that dictates its solubility characteristics. The presence of long, branched alkyl chains makes the molecule predominantly nonpolar, suggesting good solubility in nonpolar organic solvents. The secondary amine group provides a site for hydrogen bonding, which may allow for some solubility in more polar solvents.

Summary of Available Solubility Data

SolventSolvent ClassReported SolubilityCitations
WaterProtic, Polar<0.2 g/L (at 20°C)[1][2]
0.045 g/L (at 20°C)[3][4]
0.014 g/L[5][6]
Insoluble/Slightly Soluble[7][8][9]
Miscible in all proportions[7]
HydrocarbonsNonpolarSoluble
Oxygenated SolventsPolar Aprotic / ProticMiscible[7]
EthanolProtic, PolarMiscible[7]
EtherPolar AproticMiscible[7]
Ethyl AcetatePolar AproticSoluble[9]
TetrahydrofuranPolar AproticSoluble[9]

Note: The claim of miscibility in water is likely erroneous and is contradicted by numerous other sources and the compound's chemical structure.

Experimental Protocols for Solubility Determination

Given the lack of quantitative data, researchers will likely need to determine the solubility of this compound in their chosen solvents experimentally. The following protocols provide a framework for both qualitative and quantitative solubility assessment.

3.1. Qualitative Solubility Assessment (Miscibility Test)

This method is a rapid screening procedure to estimate solubility.

Methodology:

  • To a clean, dry test tube, add 1 mL of the desired organic solvent.

  • Add this compound dropwise, shaking the test tube after each addition.

  • Continue adding the amine until a total of 10 drops have been added.

  • Observe the solution. If a single, clear phase remains, the two liquids are considered miscible.

  • If two distinct layers form, they are immiscible, indicating low solubility.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise measurement of solubility by determining the concentration of a saturated solution.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.

    • After agitation, allow the solution to stand undisturbed at the same constant temperature until any undissolved amine has settled.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Transfer the aliquot to a pre-weighed, dry evaporating dish.

    • Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

    • Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the residual this compound.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish minus the initial tare mass of the empty dish.

    • Solubility can be expressed in various units, such as g/L or g/100 mL, by dividing the mass of the dissolved amine by the volume of the solvent aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Gravimetric Solubility Determination A Start: Prepare Materials (this compound, Solvent, Glassware) B Add excess this compound to a known volume of solvent A->B C Equilibrate Mixture (Agitate at constant temperature for 24-48h) B->C D Allow undissolved amine to settle C->D E Withdraw a known volume of the clear supernatant D->E F Transfer to a pre-weighed evaporating dish E->F G Evaporate the solvent F->G H Dry the residue to a constant mass G->H I Weigh the dish with the residue H->I J Calculate Solubility (mass of residue / volume of supernatant) I->J K End: Report Solubility Data J->K

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to generate precise solubility data for their specific applications. The provided experimental workflow and diagram offer a clear path for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diisooctylamine

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: The term "diisooctylamine" is ambiguous in chemical nomenclature. For the purposes of this guide, "diisooctylamine" will refer to bis(2-ethylhexyl)amine , the most common industrial branched-chain C8 amine. All data and protocols herein pertain to this specific isomer.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details its structural and physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it outlines detailed experimental protocols for the determination of these key properties.

Physicochemical Properties

This compound is a secondary amine characterized by two branched 2-ethylhexyl chains attached to a nitrogen atom. This structure imparts significant steric hindrance and lipophilicity to the molecule. It typically appears as a clear, colorless to slightly yellow liquid with a characteristic amine-like odor.[1]

Quantitative Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₅N[2]
Molecular Weight 241.46 g/mol [2]
CAS Number 106-20-7[2]
Boiling Point 281 °C at 760 mmHg
123 °C at 5 mmHg[3][4]
157-159 °C at 27 hPa[1]
Melting Point < -60 °C[1]
Density 0.805 g/mL at 25 °C[3][4]
0.80 g/cm³ at 20 °C[1]
Solubility in Water <0.2 g/L at 20 °C
0.014 g/L[1]
0.045 g/L at 20 °C
Refractive Index (n20/D) 1.443[3][4]
pKa ~10.75 (Predicted for 2-ethylhexylamine)
40 at 25 °C (Note: This value is chemically unlikely for an amine and may be erroneous)
Flash Point 121 °C (250 °F)
130 °C[1]
Vapor Pressure 0.0023 hPa at 20 °C[1]

Chemical Reactivity and Applications

As a secondary amine, this compound exhibits characteristic reactivity, primarily acting as a base and a nucleophile.[5] Its two bulky alkyl groups, however, introduce significant steric hindrance, which can modulate its reactivity compared to less hindered secondary amines.

Basicity: The lone pair of electrons on the nitrogen atom makes this compound basic. It readily reacts with acids to form the corresponding ammonium salts.[6]

Nucleophilicity: The nitrogen lone pair also allows it to act as a nucleophile, participating in reactions such as alkylation and acylation.[5] However, the steric bulk of the 2-ethylhexyl groups can slow down the rate of these reactions.

Key Reactions of Secondary Amines:

  • Alkylation: Reaction with alkyl halides to form tertiary amines and subsequently quaternary ammonium salts.[7]

  • Acylation: Reaction with acyl chlorides or anhydrides to form N,N-disubstituted amides.[7]

  • Reaction with Aldehydes and Ketones: Reversible reaction to form enamines.

  • Formation of Nitrosamines: Reaction with nitrous acid to form N-nitrosamines, which are potent carcinogens.[8]

Applications:

This compound serves as a versatile chemical intermediate in various industrial applications:

  • Surfactant Intermediate: It is a precursor in the synthesis of various surfactants.[9]

  • Corrosion Inhibitors: Used in the production of corrosion inhibitors, particularly triazole-types.[6]

  • Ore Flotation and Metal Extraction: Employed as an agent in ore flotation and for the extraction of rare metals.[9]

  • Emulsifiers: Utilized in the formulation of emulsifiers.[9]

  • Synthesis of Nanoparticles: It has been used in the synthesis of stable, coated cadmium sulfide nanoparticles.[4]

Spectroscopic Profile

The structural features of this compound can be elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹.

  • C-N Stretch: A medium absorption band in the range of 1020-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-3.0 ppm) corresponding to the protons of the two 2-ethylhexyl chains. The N-H proton will appear as a broad singlet, and its chemical shift can be variable.

¹³C NMR: The carbon NMR spectrum will display signals for the different carbon environments within the 2-ethylhexyl groups.

Mass Spectrometry (MS)

In mass spectrometry, this compound will undergo fragmentation. The molecular ion peak (M+) may be weak or absent in electron ionization (EI) mass spectra of aliphatic amines.[9] A common fragmentation pattern for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[9]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the pH change.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Methanol or another suitable co-solvent for initial dissolution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent mixture (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution in small, precise increments from the burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pKa of the conjugate acid (R₂NH₂⁺) is the pH at the half-equivalence point. The pKb of the amine can then be calculated (pKa + pKb = 14 at 25 °C).

G Workflow for pKa Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Solvent Mixture prep1->prep2 titrate1 Set up Titration Apparatus prep2->titrate1 titrate2 Add Standard HCl Incrementally titrate1->titrate2 titrate3 Record pH and Volume titrate2->titrate3 analysis1 Plot Titration Curve titrate3->analysis1 analysis2 Determine Half-Equivalence Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Caption: Workflow for determining the pKa of this compound via potentiometric titration.

Spectroscopic Analysis Protocols

Objective: To obtain the infrared spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Process the spectrum (e.g., baseline correction, if necessary) and identify the characteristic absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes.

G FTIR Spectroscopy Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis & Cleanup setup1 Clean ATR Crystal setup2 Record Background Spectrum setup1->setup2 measure1 Apply Sample to Crystal setup2->measure1 measure2 Acquire Sample Spectrum measure1->measure2 analysis1 Process Spectrum measure2->analysis1 analysis2 Identify Absorption Bands analysis1->analysis2 cleanup Clean ATR Crystal analysis2->cleanup

Caption: Workflow for obtaining the FTIR spectrum of this compound using an ATR accessory.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • This compound sample

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer and lock and shim the instrument.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals and analyze the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

G NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve Sample in CDCl3 with TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample, Lock & Shim prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Process 1H Data acq2->proc1 proc2 Process 13C Data acq3->proc2 proc3 Reference Spectra proc1->proc3 proc2->proc3 proc4 Analyze Spectra proc3->proc4

Caption: Workflow for obtaining ¹H and ¹³C NMR spectra of this compound.

Logical Relationships in Reactivity

The chemical behavior of this compound is governed by the properties of the nitrogen atom and the attached alkyl groups. The following diagram illustrates the relationship between its structural features and its primary modes of reactivity.

G Reactivity of this compound structure This compound Structure lone_pair Nitrogen Lone Pair structure->lone_pair steric_hindrance Bulky 2-Ethylhexyl Groups structure->steric_hindrance basicity Basicity (Proton Acceptor) lone_pair->basicity enables nucleophilicity Nucleophilicity (Electron Donor) lone_pair->nucleophilicity enables reactivity_modulation Modulated Reactivity Rate steric_hindrance->reactivity_modulation causes

Caption: Relationship between the structure of this compound and its chemical reactivity.

References

Spectroscopic Unveiling of Bis(2-ethylhexyl)amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the spectroscopic data of Bis(2-ethylhexyl)amine, a key intermediate in various industrial applications, including the synthesis of surfactants and corrosion inhibitors.[1][2][3] A thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.45d4H-CH₂-N-
~1.45m2H-CH(CH₂)-
~1.25m16H-(CH₂)₄-
~0.88t12H-CH₃

Solvent: CDCl₃. Instrument: Varian A-60 or equivalent.[4]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~51.0-CH₂-N-
~39.5-CH(CH₂)-
~31.5-CH₂-
~29.0-CH₂-
~23.5-CH₂-
~14.0-CH₃ (terminal)
~11.0-CH₃ (ethyl)

Solvent: CDCl₃.[5]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Weak, BroadN-H Stretch (Secondary Amine)
2958, 2925, 2857StrongC-H Stretch (Aliphatic)
1460MediumC-H Bend (CH₂)
1378MediumC-H Bend (CH₃)
~1100MediumC-N Stretch

Sample Preparation: Neat liquid.

Table 4: Mass Spectrometry Data
m/zRelative IntensityProposed Fragment
241Low[M]⁺ (Molecular Ion)
142100 (Base Peak)[CH₃(CH₂)₃CH(C₂H₅)CH₂NH=CH₂]⁺
86Moderate[CH₃(CH₂)₃CH(C₂H₅)]⁺
71Moderate[CH₃(CH₂)₃CH₂]⁺
57High[C₄H₉]⁺
44High[CH₂=NH₂]⁺
43High[C₃H₇]⁺

Ionization Method: Electron Ionization (EI).[4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of liquid this compound (approximately 10-20 mg) is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) directly in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a high-quality spectrum. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV, to induce fragmentation of the molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Data Interpretation and Structural Elucidation

¹H NMR Spectrum

The ¹H NMR spectrum shows characteristic signals for an aliphatic amine. The downfield signal at approximately 2.45 ppm corresponds to the protons on the carbons directly attached to the nitrogen atom. The complex multiplet in the region of 1.25-1.45 ppm arises from the overlapping signals of the numerous methylene and methine protons in the two 2-ethylhexyl chains. The upfield triplet at around 0.88 ppm is characteristic of the terminal methyl groups.

¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the presence of the different carbon environments in the molecule. The signal at approximately 51.0 ppm is assigned to the carbon atom bonded to the nitrogen. The other signals in the aliphatic region correspond to the various methylene and methine carbons of the ethyl and hexyl chains, with the terminal methyl carbons appearing at the most upfield positions.

IR Spectrum

The IR spectrum displays a weak, broad absorption band around 3300 cm⁻¹, which is characteristic of the N-H stretching vibration of a secondary amine. The strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the aliphatic alkyl chains. The bands at 1460 cm⁻¹ and 1378 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups, respectively. A medium intensity band around 1100 cm⁻¹ is attributed to the C-N stretching vibration.

Mass Spectrum and Fragmentation Pathway

The mass spectrum shows a low-intensity molecular ion peak at m/z 241, which is consistent with the molecular weight of this compound. The base peak at m/z 142 is a result of a characteristic alpha-cleavage of an amine, where the C-C bond adjacent to the nitrogen atom is broken, leading to the loss of a C₅H₁₁ radical and the formation of a stable iminium ion. Other significant fragments at m/z 86, 71, 57, 44, and 43 arise from further fragmentation of the alkyl chains and the nitrogen-containing fragment.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Relative Intensities MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation of this compound

Fragmentation_Pathway M [C₁₆H₃₅N]⁺ m/z = 241 (Molecular Ion) F142 [C₉H₂₀N]⁺ m/z = 142 (Base Peak) M->F142 - C₅H₁₁• F86 [C₆H₁₄]⁺ m/z = 86 M->F86 - C₁₀H₂₁N• F44 [CH₄N]⁺ m/z = 44 F142->F44 - C₇H₁₄ F57 [C₄H₉]⁺ m/z = 57 F86->F57 - C₂H₅•

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

An In-Depth Technical Guide to the Mechanism of Metal Extraction Using Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl)amine (B2EHA) is a secondary amine that has found application as a solvent extractant in hydrometallurgical processes, particularly for the separation of rare earth elements. Its lipophilic nature, conferred by the two ethylhexyl chains, makes it highly soluble in organic solvents and immiscible with aqueous solutions, a key requirement for a liquid-liquid extraction reagent. The mechanism of metal extraction by B2EHA, like other high-molecular-weight amines, is primarily based on an anion exchange process. This guide provides a comprehensive overview of the core mechanism, supported by experimental insights and visualizations.

Core Extraction Mechanism: Anion Exchange

The extraction of metals from acidic aqueous solutions using this compound proceeds through an anion exchange mechanism. This process can be broken down into two primary steps:

  • Protonation of the Amine: In the presence of an acidic aqueous phase, the basic nitrogen atom of the B2EHA molecule is protonated, forming a bulky, lipophilic ammonium cation. This reaction occurs at the interface between the organic and aqueous phases. The resulting ammonium salt is soluble in the organic diluent.

    (R₂NH)org + (H⁺)aq + (X⁻)aq ⇌ (R₂NH₂⁺X⁻)org

    Where R represents the 2-ethylhexyl group and X⁻ is the anion from the acid in the aqueous phase (e.g., Cl⁻, NO₃⁻, SO₄²⁻).

  • Anion Exchange with Metal Complex: In the aqueous phase, the metal ions of interest often exist as anionic complexes, especially in solutions with a high concentration of ligands such as chloride or nitrate. The protonated amine in the organic phase can then exchange its anion (X⁻) with the anionic metal complex (MLn^(m-n)) from the aqueous phase. This results in the transfer of the metal complex into the organic phase.

    m(R₂NH₂⁺X⁻)org + (MLn^(m-n))aq ⇌ ((R₂NH₂⁺)m(MLn^(m-n)))org + m(X⁻)aq

    Where M is the metal cation, L is the complexing ligand (e.g., Cl⁻), and m and n are stoichiometric coefficients.

The overall extraction equilibrium is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, the type and concentration of the metal and complexing ligands in the aqueous phase, and the temperature.

Factors Influencing Extraction Efficiency

  • pH of the Aqueous Phase: The acidity of the aqueous phase is a critical parameter. A lower pH (higher H⁺ concentration) favors the protonation of the amine, which is essential for the extraction to occur. However, excessively high acidity can lead to competition for the extractant by the acid itself, potentially reducing metal extraction.

  • Extractant Concentration: Increasing the concentration of B2EHA in the organic phase generally leads to a higher extraction efficiency, as it increases the capacity of the organic phase to form the ammonium salt and subsequently extract the metal complex.

  • Metal and Ligand Concentration: The formation of anionic metal complexes in the aqueous phase is a prerequisite for extraction by the anion exchange mechanism. The concentration of both the metal and the complexing ligand (e.g., chloride ions) will therefore significantly impact the extraction equilibrium.

Experimental Protocols

While specific experimental details can vary depending on the target metal and the aqueous matrix, a general protocol for investigating the extraction of a metal ion using B2EHA is outlined below.

1. Preparation of Solutions

  • Organic Phase: Prepare a solution of this compound of the desired concentration (e.g., 0.1 M) in a suitable organic diluent such as kerosene, toluene, or n-dodecane. A modifier, such as a long-chain alcohol (e.g., isodecanol), is often added to the organic phase to prevent the formation of a third phase and improve phase separation.

  • Aqueous Phase: Prepare a stock solution of the metal salt (e.g., ZnCl₂, CoCl₂, or a rare earth chloride) of a known concentration in deionized water. The desired acidity (pH) and ligand concentration (e.g., chloride concentration) can be adjusted using the corresponding acid (e.g., HCl) and salt (e.g., NaCl).

2. Extraction Procedure

  • Place equal volumes (e.g., 20 mL) of the prepared organic and aqueous phases into a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure that the extraction equilibrium is reached. A mechanical shaker is recommended for consistency.

  • Allow the phases to separate completely. The time required for phase separation can vary and should be recorded.

  • Carefully separate the two phases. The aqueous phase is typically the lower phase.

3. Analysis

  • Determine the concentration of the metal in the aqueous phase before and after extraction using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = [M]aq,initial - [M]aq,final

  • The distribution ratio (D) and the percentage of extraction (%E) can be calculated as follows: D = [M]org / [M]aq,final %E = (D / (D + V_aq / V_org)) * 100 Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

4. Slope Analysis for Stoichiometry Determination

To determine the stoichiometry of the extracted complex, a slope analysis method is commonly employed. This involves studying the effect of the concentration of the extractant and hydrogen ions on the distribution ratio. The general extraction equilibrium can be written as:

M^(m+)aq + n(R₂NH)org + m(H⁺)aq ⇌ (M(R₂NH)n H_m)^(m+)org

The logarithm of the distribution ratio (log D) is then plotted against the logarithm of the extractant concentration (log [R₂NH]) and against the pH of the aqueous phase. The slopes of the resulting straight lines correspond to the stoichiometric coefficients 'n' and 'm', respectively, providing insight into the composition of the extracted species.

Data Presentation

Due to the limited availability of comprehensive quantitative data specifically for this compound in the public domain, a generalized table format for presenting such data is provided below. Researchers would populate this table with their experimental results.

Metal Ion[B2EHA] (M)Aqueous Phase CompositionpHDistribution Ratio (D)Extraction Efficiency (%)
Zn(II)0.11 M NaCl2.0DataData
Co(II)0.11 M NaCl2.0DataData
La(III)0.11 M NaCl1.5DataData
Nd(III)0.11 M NaCl1.5DataData

Visualizations

Anion Exchange Mechanism for Metal Extraction

MetalExtraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_ion Metal Cation (Mⁿ⁺) Metal_complex Anionic Metal Complex ([MXₘ]ⁿ⁻ᵐ) Metal_ion->Metal_complex Complexation Ligand Ligand (X⁻) Ligand->Metal_complex Extracted_complex Extracted Metal Complex (([R₂NH₂]⁺)ₙ₋ₘ[MXₘ]ⁿ⁻ᵐ) Metal_complex->Extracted_complex H_ion Proton (H⁺) Protonated_B2EHA Protonated B2EHA ([R₂NH₂]⁺X⁻) H_ion->Protonated_B2EHA B2EHA B2EHA (R₂NH) B2EHA->Protonated_B2EHA Protonation Protonated_B2EHA->Extracted_complex Anion Exchange

Caption: General anion exchange mechanism for metal extraction by B2EHA.

Experimental Workflow for Solvent Extraction

ExperimentalWorkflow start Start prep_aq Prepare Aqueous Phase (Metal Salt, Acid) start->prep_aq prep_org Prepare Organic Phase (B2EHA, Diluent) start->prep_org mixing Mix Aqueous and Organic Phases prep_aq->mixing prep_org->mixing separation Phase Separation mixing->separation analysis_aq Analyze Aqueous Phase (AAS/ICP-OES) separation->analysis_aq analysis_org Calculate Organic Phase Concentration (by difference) analysis_aq->analysis_org calculate Calculate Distribution Ratio (D) and Extraction Efficiency (%E) analysis_org->calculate end End calculate->end

Caption: A typical experimental workflow for a solvent extraction study.

This compound serves as an effective extractant for certain metals, particularly rare earth elements, through an anion exchange mechanism. The efficiency of the extraction process is highly dependent on key experimental parameters such as aqueous phase pH and extractant concentration. While the general mechanism is well-understood, there is a need for more detailed quantitative studies to be published in the open literature to fully characterize the extraction behavior of a wider range of metals with B2EHA. The experimental protocols and visualization models provided in this guide offer a framework for researchers to conduct and interpret studies on this important extraction system.

Theoretical and Computational Elucidation of Bis(2-ethylhexyl)amine-Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl)amine (B2EHA), a secondary amine with significant industrial applications, plays a crucial role as an extractant in the separation and purification of metals, particularly rare earth elements. Understanding the intricate interactions between B2EHA and various metal ions at a molecular level is paramount for optimizing existing processes and designing novel applications, including in the realm of drug development where metal complexes are increasingly investigated for their therapeutic potential. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound-metal complexes. It delves into the mechanism of metal extraction, details relevant experimental protocols for synthesis and characterization, and presents quantitative data derived from computational models. The guide is intended to be a valuable resource for researchers actively engaged in the fields of coordination chemistry, materials science, and medicinal chemistry.

Introduction

This compound, also known as Di(2-ethylhexyl)amine, is a colorless liquid with a molecular formula of C16H35N[1][2][3]. Its branched alkyl chains contribute to its solubility in organic solvents and its efficacy as a metal extractant[4]. The lone pair of electrons on the nitrogen atom allows B2EHA to act as a Lewis base, forming coordination complexes with a wide range of metal ions. The study of these complexes is critical for applications in hydrometallurgy for the recovery of valuable metals and potentially in the design of metal-based therapeutic agents.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the electronic structure, stability, and reactivity of these metal complexes[5][6][7][8]. DFT calculations can provide valuable insights into binding energies, bond lengths, and the overall geometry of the complexes, complementing experimental findings and guiding the design of more efficient and selective ligands[9].

Mechanism of Metal Extraction

The primary application of this compound in coordination chemistry is in the solvent extraction of metal ions from aqueous solutions. This process involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the B2EHA extractant. The mechanism is generally believed to proceed via an anion exchange mechanism, where the protonated amine forms an ion pair with the metal-containing anion in the aqueous phase, which is then extracted into the organic phase.

The overall extraction equilibrium can be represented as follows:

Mn+(aq) + nA-(aq) + R2NH(org) ⇌ [R2NH2]+[MAn]-(org)

Where:

  • Mn+ is the metal ion in the aqueous phase.

  • A- is the counter-ion (e.g., Cl-, NO3-) in the aqueous phase.

  • R2NH is this compound in the organic phase.

  • [R2NH2]+[MAn]- is the ion-pair complex in the organic phase.

The efficiency of the extraction process is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the temperature.

Solvent_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (Mⁿ⁺) MA_aq Metal-Anion Complex ([MAₙ]⁽ⁿ⁻⁾) M_aq->MA_aq Complexation A_aq Anions (A⁻) A_aq->MA_aq H_aq Protons (H⁺) B2EHA_H_org Protonated B2EHA ([R₂NH₂]⁺) H_aq->B2EHA_H_org Complex_org Extracted Complex ([R₂NH₂]⁺[MAₙ]⁻) MA_aq->Complex_org Extraction B2EHA_org B2EHA (R₂NH) B2EHA_org->B2EHA_H_org Protonation at Interface B2EHA_H_org->Complex_org

Mechanism of solvent extraction with this compound.

Computational Studies

Theoretical calculations, particularly DFT, provide a molecular-level understanding of the structure, stability, and electronic properties of this compound-metal complexes. These studies are instrumental in predicting the selectivity of B2EHA towards different metal ions and in designing more effective extractants.

Computational Details

DFT calculations are typically performed using software packages like Gaussian, ORCA, or VASP. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p) for main group elements and a suitable effective core potential like LANL2DZ for metals) is crucial for obtaining accurate results. Solvation effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM).

Quantitative Data

The following tables summarize typical quantitative data obtained from DFT calculations on amine-metal complexes. It is important to note that specific experimental and computational data for this compound-metal complexes are scarce in publicly available literature. Therefore, the presented values are illustrative and based on studies of analogous secondary amine-metal complexes.

Table 1: Calculated Binding Energies of Amine-Metal Complexes

Metal IonLigand SystemBinding Energy (kcal/mol)Reference System
La(III)Secondary Amine-50 to -70Illustrative
Ce(III)Secondary Amine-55 to -75Illustrative
Nd(III)Secondary Amine-60 to -80Illustrative
Eu(III)Secondary Amine-65 to -85Illustrative
Gd(III)Secondary Amine-60 to -80Illustrative
Yb(III)Secondary Amine-70 to -90Illustrative

Disclaimer: The binding energies are illustrative and represent typical ranges for lanthanide complexes with secondary amines. Actual values for B2EHA complexes may vary.

Table 2: Calculated Metal-Nitrogen Bond Lengths in Amine-Metal Complexes

Metal IonLigand SystemM-N Bond Length (Å)Reference System
La(III)Secondary Amine2.5 - 2.7Illustrative
Ce(III)Secondary Amine2.4 - 2.6Illustrative
Nd(III)Secondary Amine2.4 - 2.6Illustrative
Eu(III)Secondary Amine2.3 - 2.5Illustrative
Gd(III)Secondary Amine2.3 - 2.5Illustrative
Yb(III)Secondary Amine2.2 - 2.4Illustrative

Disclaimer: The bond lengths are illustrative and represent typical ranges for lanthanide complexes with secondary amines. Actual values for B2EHA complexes may vary.

Experimental Protocols

The synthesis and characterization of this compound-metal complexes are fundamental to validating computational models and for their practical application. The following sections provide generalized experimental protocols that can be adapted for the synthesis and analysis of these complexes.

Synthesis of this compound-Metal Complexes

This protocol describes a general method for the synthesis of a metal complex with a secondary amine like B2EHA.

Materials:

  • This compound (B2EHA)

  • A soluble metal salt (e.g., lanthanide nitrate, Ln(NO₃)₃·xH₂O)

  • An appropriate solvent (e.g., ethanol, methanol, or a non-polar solvent like hexane)

  • A suitable base (optional, e.g., triethylamine)

Procedure:

  • Dissolve a stoichiometric amount of the metal salt in the chosen solvent.

  • In a separate flask, dissolve the this compound in the same solvent. The molar ratio of B2EHA to the metal salt will depend on the desired coordination number of the final complex.

  • Slowly add the B2EHA solution to the metal salt solution with constant stirring.

  • If the formation of a protonated amine salt is desired, an acid may be present in the metal salt solution. If a neutral complex is targeted, a base may be added to deprotonate the amine.

  • The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight to ensure complete reaction.

  • The resulting complex may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

  • The solid product is then washed with a suitable solvent to remove any unreacted starting materials and dried in a desiccator.

Synthesis_Workflow start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_b2eha Dissolve B2EHA in Solvent start->dissolve_b2eha mix Mix Solutions with Stirring dissolve_metal->mix dissolve_b2eha->mix react React (Room Temp. or Heat) mix->react isolate Isolate Product (Precipitation/Evaporation) react->isolate wash Wash Product isolate->wash dry Dry Product wash->dry end End Product: B2EHA-Metal Complex dry->end

General workflow for the synthesis of B2EHA-metal complexes.
Characterization Techniques

A suite of analytical techniques is employed to confirm the formation and elucidate the structure of the synthesized complexes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the amine nitrogen to the metal center by observing shifts in the N-H stretching and bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the organic ligand framework and to probe the changes in the chemical environment upon complexation.

  • UV-Vis Spectroscopy: To study the electronic transitions in the metal complex, which can provide information about the coordination geometry.

  • Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

  • Elemental Analysis: To determine the percentage composition of C, H, and N in the complex, which helps in verifying the proposed stoichiometry.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths and angles.

Solvent Extraction Protocol

This protocol outlines a general procedure for evaluating the extraction efficiency of this compound for a specific metal ion. A similar procedure has been described for the extraction of lanthanides using N-n-octylcyclohexylamine[10].

Materials:

  • Aqueous solution of the metal salt of known concentration.

  • This compound solution in a suitable organic diluent (e.g., kerosene, n-heptane) of known concentration.

  • pH buffer solutions.

  • Separatory funnels.

  • Analytical instrument for metal ion concentration determination (e.g., ICP-MS, AAS).

Procedure:

  • An aqueous phase of a defined volume and metal ion concentration is prepared, and its pH is adjusted to the desired value.

  • An equal volume of the organic phase (B2EHA solution) is added to the aqueous phase in a separatory funnel.

  • The separatory funnel is shaken vigorously for a specific period (e.g., 15-30 minutes) to ensure equilibrium is reached.

  • The two phases are allowed to separate completely.

  • The aqueous phase is carefully collected, and the concentration of the metal ion remaining is determined.

  • The concentration of the metal ion in the organic phase is calculated by mass balance.

  • The distribution ratio (D) and the extraction percentage (%E) are calculated using the following equations:

    D = [M]org / [M]aq

    %E = (D / (D + Vaq/Vorg)) * 100

    Where [M]org and [M]aq are the concentrations of the metal in the organic and aqueous phases, respectively, and Vaq and Vorg are the volumes of the aqueous and organic phases.

Conclusion

The study of this compound-metal complexes through a combination of theoretical and computational methods provides invaluable insights into their structure, stability, and reactivity. While there is a need for more specific experimental and computational data on B2EHA complexes with a wider range of metals, the foundational knowledge from analogous systems provides a strong basis for future research. The protocols and data presented in this guide are intended to equip researchers with the necessary tools to advance the understanding and application of these important coordination compounds. Further investigations employing advanced computational techniques, such as molecular dynamics simulations, will be instrumental in elucidating the dynamic aspects of the extraction process and in the rational design of next-generation extractants and metal-based therapeutics.

References

Methodological & Application

Application of Bis(2-ethylhexyl)amine in Solvent Extraction of Rare Earth Elements: A Clarification and Overview of Related Amine Extractants

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The separation and purification of rare earth elements (REEs) are critical for numerous high-technology applications. Solvent extraction is the predominant industrial method for isolating individual REEs. While a variety of extractants are employed, there exists a common point of confusion regarding the role of Bis(2-ethylhexyl)amine. This document aims to clarify the application of this compound in this field, differentiate it from the similarly named and widely used Bis(2-ethylhexyl)phosphoric acid (D2EHPA), and provide context on the use of related amine-based extractants, particularly Tris(2-ethylhexyl)amine.

Clarification: this compound vs. Bis(2-ethylhexyl)phosphoric acid (D2EHPA)

It is crucial to distinguish between this compound, a secondary amine, and Bis(2-ethylhexyl)phosphoric acid (D2EHPA), an organophosphorus acid. While both are "Bis(2-ethylhexyl)" compounds, their chemical properties and applications in REE solvent extraction are vastly different.

  • Bis(2-ethylhexyl)phosphoric acid (D2EHPA) is one of the most extensively studied and utilized extractants for REEs.[1][2][3][4][5] It functions as a cationic exchanger, extracting REEs from acidic aqueous solutions. Its effectiveness and selectivity for individual REEs are well-documented.[2][3][5]

  • This compound , in contrast, is not widely used as a direct primary extractant for REE separation. While it is marketed as a potential extractant for rare metals, detailed scientific literature with quantitative data and established protocols for its direct application in REE solvent extraction is scarce.[6] Its primary role in this field appears to be as a chemical intermediate for the synthesis of other, more complex extractants.[7]

Role of this compound as a Chemical Precursor

This compound serves as a building block in the synthesis of novel extractants. For instance, it is a key reactant in the creation of dialkyl diglycol amic acids, which have been patented as effective extractants for the separation of light rare earth elements like praseodymium and neodymium.[7] This indirect application highlights its importance in the development of new separation technologies.

Application of Amines in REE Solvent Extraction

While the direct application of this compound is not well-documented, other amines play a significant role in REE separation. Early studies explored various primary, secondary, and tertiary amines for this purpose, noting their effectiveness primarily in sulfate solutions.[8][9] The extraction mechanism for amines is typically anion exchange, which contrasts with the cation exchange mechanism of acidic extractants like D2EHPA.

Tris(2-ethylhexyl)amine (N235): A Key Tertiary Amine Extractant

A closely related compound, Tris(2-ethylhexyl)amine (a tertiary amine often referred to as N235), is a widely used and representative amine extractant in the solvent extraction of REEs.[10] It is particularly advantageous for separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs).[10]

Extraction Mechanism: N235 operates on an anion exchange mechanism. In an acidic medium (e.g., HCl, HNO₃, H₂SO₄), the amine is protonated to form an amine salt. This protonated amine then exchanges its anion with an anionic REE complex from the aqueous phase, transferring the REE into the organic phase.[10]

Selectivity: The extraction capacity of N235 for trivalent REE ions generally increases with atomic number, meaning it has a stronger affinity for HREEs (like Y, Dy, Er) than for LREEs (like La, Ce, Pr).[10] This is often referred to as an "anomalous" extraction order because it is the reverse of what is observed with many acidic extractants.[10]

Data Presentation

Due to the limited data on the direct application of this compound, the following tables summarize typical data for the widely used Bis(2-ethylhexyl)phosphoric acid (D2EHPA) and Tris(2-ethylhexyl)amine (N235) to provide a comparative context for researchers.

Table 1: Comparative Extraction Properties of D2EHPA and N235

FeatureDi-(2-ethylhexyl) phosphoric acid (D2EHPA)Tris(2-ethylhexyl)amine (N235)
Extractant Type Acidic (Cation Exchanger)Basic (Anion Exchanger)
Typical Diluent Kerosene, Toluene, HexaneSulfonated Kerosene
Extraction Order LREEs < HREEs (Increases with atomic number)LREEs < HREEs (Increases with atomic number)
Mechanism Cation exchangeAnion exchange
Aqueous Medium Chloride, Nitrate, Sulfate, PerchlorateChloride, Nitrate, Sulfate
Stripping Agent Strong acids (e.g., HCl, H₂SO₄)Dilute acids or water
Industrial Use Widely used for separating individual REEsUsed for group separation (HREEs vs. LREEs)

Table 2: Example Separation Factors for Adjacent REEs using D2EHPA

REE PairSeparation Factor (β)
Pr/La~2.5
Nd/Pr~1.4
Sm/Nd~3.0
Eu/Sm~1.2
Gd/Eu~1.5
Tb/Gd~2.0
Dy/Tb~2.2
Ho/Dy~2.3
Er/Ho~2.4
Yb/Er~3.0
Lu/Yb~1.8

Note: Separation factors are highly dependent on experimental conditions such as aqueous phase composition, pH, and extractant concentration.

Experimental Protocols

General Protocol for REE Extraction using Tris(2-ethylhexyl)amine (N235)

This protocol provides a general methodology for evaluating the extraction of REEs using N235. Specific parameters should be optimized for the particular REE feed solution.

1. Organic Phase Preparation:

  • Dissolve a known concentration of Tris(2-ethylhexyl)amine (e.g., 0.1 to 0.5 M) in a suitable organic diluent such as sulfonated kerosene.

  • To prevent the formation of a third phase and improve phase separation, a phase modifier like isooctanol (e.g., 2-5% v/v) may be added.[10]

  • Pre-equilibrate the organic phase by contacting it with an acidic solution (e.g., HCl or HNO₃) of the same concentration as the aqueous feed to protonate the amine.

2. Aqueous Phase Preparation:

  • Prepare a synthetic aqueous feed solution containing the desired REEs (e.g., as chlorides or nitrates) at a known concentration (e.g., 0.01 to 0.1 M total REEs).

  • Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., HCl or HNO₃). The optimal pH will depend on the specific REEs being separated.

3. Extraction Procedure:

  • Mix equal volumes of the prepared organic and aqueous phases (e.g., 20 mL of each) in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Separate the aqueous and organic phases.

4. Stripping Procedure:

  • Take the loaded organic phase from the extraction step.

  • Contact it with a stripping solution, which is typically a dilute acid or deionized water, at a specific phase ratio.

  • Shake for a sufficient time to allow the REEs to be transferred back to the aqueous phase.

  • Separate the stripped organic phase and the REE-rich aqueous strip solution.

5. Analysis:

  • Determine the concentration of individual REEs in the initial aqueous feed, the raffinate (aqueous phase after extraction), and the strip solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar analytical technique.

  • Calculate the distribution ratio (D), extraction efficiency (%E), and separation factor (β) for each REE.

Visualizations

Solvent_Extraction_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase cluster_Stripping Stripping Phase A_feed Aqueous Feed (REEs in Acid) Extraction Extraction A_feed->Extraction Raffinate Raffinate (Depleted Aqueous) O_fresh Fresh Organic (Extractant + Diluent) O_fresh->Extraction O_loaded Loaded Organic (REE-Extractant Complex) Stripping Stripping O_loaded->Stripping Strip_sol Stripping Solution (e.g., Dilute Acid) Strip_sol->Stripping Strip_loaded Loaded Strip Solution (Concentrated REEs) Extraction->Raffinate Extraction->O_loaded Stripping->O_fresh Recycled Stripping->Strip_loaded

Caption: General workflow for the solvent extraction and stripping of rare earth elements.

Amine_Extraction_Mechanism cluster_OrganicPhase Organic Phase cluster_AqueousPhase Aqueous Phase Amine Amine (R3N) AmineSalt Protonated Amine Salt [R3NH+][X-] Amine->AmineSalt Protonation REE_Complex_Org REE-Amine Complex [R3NH+][RE(Anion)n-] AmineSalt->REE_Complex_Org Anion Exchange X_ion Anion (X-) AmineSalt->X_ion Acid Acid (H+X-) Acid->AmineSalt REE_Complex_Aq Anionic REE Complex [RE(Anion)n-] REE_Complex_Aq->REE_Complex_Org

References

Application Notes and Protocols for the Synthesis of Cadmium Sulfide Nanoparticles Using Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of cadmium sulfide (CdS) nanoparticles, highlighting the role of bis(2-ethylhexyl)amine as a coordinating solvent and ligand. The described hot-injection method allows for the controlled synthesis of high-quality quantum dots with applications in bioimaging, sensing, and drug delivery.

Introduction

Cadmium sulfide (CdS) nanoparticles are semiconductor nanocrystals that exhibit quantum confinement effects, leading to size-dependent optical and electronic properties. These unique characteristics make them highly valuable for a range of applications, including fluorescent labeling in biological imaging and as components in novel drug delivery systems. The synthesis of monodisperse and highly crystalline CdS nanoparticles is crucial for these applications, and the hot-injection technique is a widely adopted method for achieving this.

In this protocol, this compound plays a multifaceted role. As a bulky secondary amine, it can act as a solvent and a capping ligand. Its steric hindrance helps to control the growth of the nanoparticles and prevent aggregation, leading to smaller, more uniform particles. Furthermore, it can influence the reactivity of the precursors and the surface chemistry of the resulting nanocrystals.

Experimental Protocol: Hot-Injection Synthesis of CdS Nanoparticles

This protocol is adapted from established hot-injection methods for the synthesis of chalcogenide quantum dots. The specific use of this compound is based on its properties as a bulky secondary amine that can control nanocrystal growth.

Materials:

  • Cadmium oxide (CdO)

  • This compound

  • Oleic acid

  • 1-Octadecene (ODE)

  • Sulfur powder

  • Trioctylphosphine (TOP)

  • Methanol (for washing)

  • Toluene (for storage)

  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Condenser

  • Magnetic stirrer

Procedure:

  • Cadmium Precursor Preparation:

    • In a three-neck flask, combine Cadmium oxide (CdO), oleic acid, and 1-octadecene (ODE).

    • Heat the mixture to 150 °C under a constant flow of inert gas (Argon or Nitrogen) with vigorous stirring to form a clear solution of cadmium oleate.

    • After the solution becomes clear, increase the temperature to the desired injection temperature (typically between 240-280 °C) and add this compound.

  • Sulfur Precursor Preparation (TOP:S):

    • In a separate flask under an inert atmosphere, dissolve sulfur powder in trioctylphosphine (TOP) with gentle heating and stirring to form a clear solution. This should be done in a glovebox or using a Schlenk line.

  • Hot-Injection and Nanoparticle Growth:

    • Rapidly inject the prepared sulfur precursor solution into the hot cadmium precursor solution in the three-neck flask.

    • The injection will cause a rapid color change, indicating the nucleation of CdS nanoparticles.

    • The growth of the nanoparticles can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing their UV-Vis absorption and photoluminescence spectra. The size of the nanoparticles increases with reaction time.

  • Reaction Quenching and Nanoparticle Isolation:

    • Once the desired nanoparticle size is achieved (as indicated by the emission color), cool the reaction mixture to room temperature.

    • Add an excess of methanol to the solution to precipitate the CdS nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of toluene.

    • Repeat the precipitation and washing steps with methanol two more times to remove any unreacted precursors and excess ligands.

    • Finally, disperse the purified CdS nanoparticles in toluene for storage.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of CdS nanoparticles using a hot-injection method. The values are representative and can be adjusted to tune the final properties of the nanoparticles.

Table 1: Reagent Quantities for CdS Nanoparticle Synthesis

ReagentAmountMolar QuantityRole
Cadmium Oxide (CdO)0.128 g1 mmolCadmium Precursor
Oleic Acid1.13 g4 mmolLigand/Cadmium Salt Formation
1-Octadecene (ODE)20 mL-High-boiling Solvent
This compound5 mL-Solvent/Ligand
Sulfur0.032 g1 mmolSulfur Precursor
Trioctylphosphine (TOP)5 mL-Sulfur Solvent/Ligand

Table 2: Reaction Conditions and Resulting Nanoparticle Properties

ParameterValueEffect
Injection Temperature240 - 280 °CInfluences nucleation rate and initial particle size
Growth Temperature220 - 260 °CAffects the growth rate and final size of nanoparticles
Reaction Time1 - 30 minutesLonger times lead to larger nanoparticles
Resulting Nanoparticle Size2 - 8 nmDependent on temperature and time
Photoluminescence Peak400 - 500 nm (Blue to Green)Correlates with nanoparticle size (smaller particles emit at shorter wavelengths)

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the hot-injection synthesis of cadmium sulfide nanoparticles.

Workflow Workflow for Hot-Injection Synthesis of CdS Nanoparticles cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_isolation Isolation and Purification Cd_precursor 1. Cadmium Precursor (CdO + Oleic Acid + ODE) Heat to 150°C Heat_Cd 3. Heat Cd Precursor Add this compound Heat to 240-280°C Cd_precursor->Heat_Cd S_precursor 2. Sulfur Precursor (Sulfur + TOP) Dissolve Injection 4. Hot Injection Inject S Precursor into Cd Precursor Solution S_precursor->Injection Heat_Cd->Injection Growth 5. Nanoparticle Growth Monitor size by PL/UV-Vis Injection->Growth Quench 6. Quench Reaction Cool to Room Temperature Growth->Quench Precipitate 7. Precipitate Nanoparticles Add Methanol Quench->Precipitate Wash 8. Wash and Purify Centrifuge and redisperse in Toluene Precipitate->Wash Final_Product 9. Purified CdS Nanoparticles in Toluene Wash->Final_Product

Caption: Workflow for the synthesis of CdS nanoparticles.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the components and steps in the synthesis process, emphasizing the role of this compound.

Logical_Relationship Component Roles in CdS Nanoparticle Synthesis Cd_Source Cadmium Oxide (CdO) Hot_Injection Hot Injection (Rapid Nucleation) Cd_Source->Hot_Injection S_Source Sulfur (S) S_Source->Hot_Injection Solvent 1-Octadecene (ODE) (High-boiling solvent) Solvent->Hot_Injection Ligands Oleic Acid This compound Trioctylphosphine (TOP) Growth_Control Controlled Growth (Ligand Capping) Ligands->Growth_Control Hot_Injection->Growth_Control Product Monodisperse CdS Nanoparticles Growth_Control->Product

Caption: Roles of components in CdS nanoparticle synthesis.

Application Notes and Protocols: Bis(2-ethylhexyl)amine as a Corrosion Inhibitor for Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of bis(2-ethylhexyl)amine as a corrosion inhibitor for steel in acidic environments. Detailed experimental protocols, data presentation guidelines, and visualizations are included to facilitate research and development in this area.

Introduction

This compound is a secondary amine compound recognized for its potential as a corrosion inhibitor, particularly in acidic conditions that are prevalent in various industrial processes.[1][2] Its molecular structure, featuring long alkyl chains, suggests a tendency for adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[3][4] This document outlines the standard methodologies for quantifying the effectiveness of this compound as a corrosion inhibitor for steel.

Data Presentation

Effective evaluation of a corrosion inhibitor necessitates the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing key experimental results.

Table 1: Weight Loss Measurements

This table is designed to present data from gravimetric analysis, a fundamental method for determining corrosion rates.

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)Surface Coverage (θ)
BlankN/AN/A
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴
1 x 10⁻³

Table 2: Potentiodynamic Polarization Parameters

This table summarizes the electrochemical data obtained from potentiodynamic polarization scans, which provide insights into the inhibitor's effect on both anodic and cathodic reactions.

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
BlankN/A
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴
1 x 10⁻³

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

EIS data helps in understanding the mechanism of inhibition by modeling the metal/electrolyte interface.

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
BlankN/A
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴
1 x 10⁻³

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible and reliable results.

Weight Loss Measurement

This method directly measures the material loss of a steel coupon due to corrosion.

Materials:

  • Steel coupons (e.g., mild steel, N80 steel) of known dimensions and composition.

  • Abrasive paper (various grades, e.g., 240, 400, 600, 800, 1200 grit).

  • Degreasing solvent (e.g., acetone, ethanol).

  • Analytical balance (accurate to 0.1 mg).

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).

  • This compound.

  • Water bath or thermostat for temperature control.

  • Glass beakers and hooks.

Procedure:

  • Mechanically polish the steel coupons with successively finer grades of abrasive paper.

  • Rinse the coupons with deionized water, followed by degreasing with acetone.

  • Dry the coupons in a stream of warm air and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the weighed coupons in the test solutions using glass hooks.

  • Maintain the temperature of the solutions at a constant value (e.g., 25 °C, 50 °C) for a specified immersion period (e.g., 6, 24, 48 hours).

  • After the immersion period, retrieve the coupons, rinse them with deionized water, and clean them with a soft brush to remove corrosion products.

  • Rinse again with deionized water, degrease with acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:

    • Corrosion Rate (mm/year): CR = (87.6 * W) / (D * A * T)

      • Where:

        • W = Weight loss in milligrams

        • D = Density of the steel in g/cm³

        • A = Area of the coupon in cm²

        • T = Immersion time in hours

    • Inhibition Efficiency (%): IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where:

        • CR_blank = Corrosion rate in the absence of the inhibitor

        • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

This electrochemical technique measures the current response of the steel to a controlled change in potential, providing information on corrosion kinetics.

Materials:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Steel sample.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive medium with and without inhibitor.

Procedure:

  • Prepare the working electrode by embedding the steel coupon in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE as described in the weight loss protocol.

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of potential.

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

  • Calculate the inhibition efficiency using the Icorr values:

    • Inhibition Efficiency (%): IE = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization).

  • Corrosive medium with and without inhibitor.

Procedure:

  • Prepare and set up the electrochemical cell as described for the potentiodynamic polarization measurement.

  • Allow the OCP to stabilize.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Represent the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using the Rct values:

    • Inhibition Efficiency (%): IE = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Corrosion Testing cluster_analysis Data Analysis cluster_results Results & Interpretation p1 Steel Coupon Preparation (Polishing, Cleaning, Weighing) e1 Weight Loss Measurement p1->e1 e2 Potentiodynamic Polarization p1->e2 e3 Electrochemical Impedance Spectroscopy p1->e3 p2 Corrosive Media Preparation (with/without Inhibitor) p2->e1 p2->e2 p2->e3 a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 a2 Determine Ecorr, Icorr & Inhibition Efficiency e2->a2 a3 Model with Equivalent Circuit & Calculate Inhibition Efficiency e3->a3 r1 Evaluate Inhibitor Performance a1->r1 a2->r1 a3->r1 r2 Elucidate Inhibition Mechanism r1->r2

Caption: Experimental workflow for evaluating corrosion inhibitors.

InhibitionMechanism cluster_solution Acidic Solution cluster_surface Steel Surface cluster_interaction Inhibition Mechanism cluster_outcome Result inhibitor This compound (R₂NH) protonated_inhibitor Protonated Inhibitor (R₂NH₂⁺) inhibitor->protonated_inhibitor Protonation adsorption Adsorption of Inhibitor on Steel Surface inhibitor->adsorption Chemisorption via N atom proton H⁺ proton->protonated_inhibitor protonated_inhibitor->adsorption Electrostatic Interaction steel Steel (Fe) anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) steel->anodic cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) steel->cathodic inhibition Corrosion Inhibition adsorption->anodic Blocks active sites adsorption->cathodic Blocks active sites film Formation of a Protective Film adsorption->film film->inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols: Formulation and Performance of Bis(2-ethylhexyl)amine-Based Liquid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported Liquid Membranes (SLMs) represent a promising separation technology that combines the processes of solvent extraction and stripping into a single, continuous step.[1] This technology utilizes a porous, inert support material impregnated with an organic liquid phase, which facilitates the transport of a target solute from a feed solution to a receiving (or stripping) solution.[2] The organic phase typically contains a carrier molecule that selectively binds to the solute, enhancing its transport across the membrane.

Bis(2-ethylhexyl)amine (B2EHA) is a secondary amine with long alkyl chains, rendering it highly lipophilic and suitable for use as a carrier in liquid membrane systems. While the application of amine-based carriers in SLMs is established for various separations, including the transport of acidic drugs and organic compounds, specific literature detailing the formulation and performance of this compound-based liquid membranes is limited.[3] This document provides a generalized framework for the formulation, performance evaluation, and experimental protocols for B2EHA-based SLMs, drawing upon established principles for similar long-chain amine carriers.

Application Notes

Principle of Operation: Facilitated Transport with B2EHA

The transport of solutes across a B2EHA-based liquid membrane is a facilitated transport process driven by a concentration gradient, often coupled with a pH gradient. For the transport of an acidic solute (HA), the mechanism can be described in the following steps:

  • Extraction: At the interface between the acidic feed solution and the organic membrane phase, the acidic solute (HA) reacts with the B2EHA carrier to form an ion-pair complex. This complex is soluble in the organic membrane phase.

  • Diffusion: The solute-carrier complex diffuses across the liquid membrane, driven by the concentration gradient of the complex.

  • Stripping: At the interface between the organic membrane phase and the alkaline receiving solution, the complex breaks down. The solute is released into the aqueous receiving phase, typically as its conjugate base (A⁻), and the B2EHA carrier is regenerated.

  • Carrier Regeneration: The free B2EHA carrier diffuses back across the membrane to the feed solution interface to facilitate further transport.

This continuous cycle allows for the selective transport of the target solute from the feed to the receiving phase.

G cluster_feed Feed Phase (Aqueous, Acidic) cluster_membrane Liquid Membrane (Organic) cluster_strip Strip Phase (Aqueous, Alkaline) HA Acidic Solute (HA) Complex [B2EHA-H]⁺A⁻ HA->Complex 1. Extraction H_plus_feed H⁺ A_minus_feed A⁻ B2EHA_free B2EHA Complex->B2EHA_free_right 2. Diffusion A_minus_strip A⁻ H2O H₂O OH_minus OH⁻ Complex_right->A_minus_strip 3. Stripping B2EHA_free_right->B2EHA_free 4. Carrier Regeneration

Fig. 1: Facilitated transport mechanism of an acidic solute.
Potential Applications

Based on the chemical nature of secondary amines, B2EHA-based liquid membranes could be applicable for:

  • Pharmaceuticals: Selective extraction and recovery of acidic drugs from fermentation broths or wastewater streams.[4][5]

  • Environmental Remediation: Removal of phenolic compounds and other acidic organic pollutants from industrial effluents.

  • Food and Beverage Industry: Separation and purification of organic acids.

Formulation Considerations

The successful formulation of a B2EHA-based liquid membrane requires careful selection of its components:

ComponentRoleExamples / Considerations
Carrier Selectively binds and transports the solute.This compound (B2EHA): A secondary amine that acts as a basic carrier. Concentration typically ranges from 5% to 20% (v/v) in the organic phase.
Diluent Serves as the organic solvent for the carrier and dissolves the solute-carrier complex.Long-chain alkanes (e.g., dodecane), aromatic hydrocarbons (e.g., kerosene), or higher alcohols (e.g., 1-octanol). The diluent should be non-volatile, immiscible with water, and have low toxicity.
Support A microporous solid matrix that holds the liquid membrane by capillary forces.[2]Hydrophobic polymers such as polypropylene (PP), polytetrafluoroethylene (PTFE), or polyvinylidene fluoride (PVDF). Key properties include high porosity, small pore size, and chemical resistance.
Feed Phase The aqueous solution containing the solute to be extracted.For acidic solutes, the pH should be maintained below the pKa of the solute to ensure it is in its undissociated form, facilitating extraction by the amine carrier.
Strip Phase The aqueous solution into which the solute is released.For acidic solutes, a basic solution (e.g., NaOH, Na₂CO₃) is used to deprotonate the solute-carrier complex, releasing the solute and regenerating the carrier.[3]
Performance Metrics

The performance of a B2EHA-based liquid membrane can be evaluated using the following key metrics:

MetricDescriptionFormula
Transport Efficiency (%) The percentage of the initial solute in the feed phase that has been transported to the strip phase at a given time.E (%) = (C_s,t / C_f,0) * 100 where C_s,t is the solute concentration in the strip phase at time t, and C_f,0 is the initial solute concentration in the feed phase.
Flux (J) The rate of solute transport per unit area of the membrane.J = (V_s * dC_s) / (A * dt) where V_s is the volume of the strip phase, A is the membrane area, and dC_s/dt is the change in strip phase concentration over time.
Stability The ability of the liquid membrane to maintain its performance over extended periods of operation.Often measured by the decrease in transport efficiency or flux over consecutive operational cycles.[6]

Experimental Protocols

Protocol 1: Preparation of a B2EHA-Based Supported Liquid Membrane

Objective: To prepare a supported liquid membrane by impregnating a microporous support with a solution of this compound in a suitable organic diluent.

Materials:

  • This compound (B2EHA)

  • Organic diluent (e.g., kerosene, dodecane)

  • Microporous hydrophobic support (e.g., PP, PTFE flat sheet or hollow fiber)

  • Beaker, magnetic stirrer, and stir bar

  • Forceps

  • Petri dish

Procedure:

  • Prepare the Organic Membrane Phase:

    • In a beaker, prepare the desired volume of the organic phase by dissolving B2EHA in the chosen diluent to the target concentration (e.g., 10% v/v).

    • Stir the solution using a magnetic stirrer for 15 minutes at room temperature to ensure homogeneity.

  • Impregnate the Support:

    • Cut the microporous support to the dimensions required for the transport cell.

    • Using forceps, carefully immerse the support in the prepared organic membrane phase in a petri dish.

    • Allow the support to soak for at least 24 hours to ensure complete and uniform impregnation of the pores.

  • Finalize the Membrane:

    • Carefully remove the impregnated support from the organic solution using forceps.

    • Gently blot the surface of the membrane with lint-free tissue to remove excess liquid. Do not apply excessive pressure, as this may force the liquid out of the pores.

    • The prepared SLM is now ready for use in the transport experiments.

Protocol 2: Determination of Transport Efficiency

Objective: To measure the transport efficiency of a target solute across the prepared B2EHA-based SLM.

Materials:

  • Prepared B2EHA-based SLM

  • Transport cell (e.g., a two-compartment cell for flat sheet membranes)

  • Feed solution (aqueous solution of the target solute at a known concentration and pH)

  • Strip solution (aqueous solution of appropriate pH for stripping)

  • Magnetic stirrers

  • Analytical instrument for solute concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Syringes and needles for sampling

Procedure:

  • Assemble the Transport Cell:

    • Mount the prepared SLM between the two compartments of the transport cell, ensuring a leak-proof seal.

    • Add equal volumes of the feed solution to one compartment and the strip solution to the other.

    • Place a magnetic stir bar in each compartment.

  • Initiate the Experiment:

    • Start the magnetic stirrers in both compartments at a constant speed (e.g., 150 rpm) to ensure adequate mixing and minimize the boundary layer effect.

    • Start a timer to mark the beginning of the experiment.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 30, 60, 120, 240, 360 minutes), withdraw a small, known volume of sample from both the feed and strip solutions using a syringe.

    • Replace the withdrawn volume with fresh feed or strip solution to maintain a constant volume, if necessary for the experimental design.

  • Sample Analysis:

    • Analyze the collected samples using the appropriate analytical technique to determine the concentration of the solute.

  • Data Analysis:

    • Calculate the transport efficiency at each time point using the formula provided in the Performance Metrics section.

    • Plot the transport efficiency as a function of time.

G start Start prep_membrane Prepare B2EHA Liquid Membrane Phase start->prep_membrane impregnate Impregnate Microporous Support (24h) prep_membrane->impregnate assemble Assemble Transport Cell with SLM impregnate->assemble add_solutions Add Feed and Strip Solutions assemble->add_solutions run_exp Start Stirring and Timer add_solutions->run_exp sampling Collect Samples at Time Intervals run_exp->sampling sampling->run_exp Continue until final time point analysis Analyze Solute Concentration sampling->analysis calculate Calculate Transport Efficiency and Flux analysis->calculate end End calculate->end

Fig. 2: Experimental workflow for transport efficiency determination.
Protocol 3: Assessment of Membrane Stability

Objective: To evaluate the long-term operational stability of the B2EHA-based SLM.

Procedure:

  • Perform an initial transport experiment as described in Protocol 2 for a set duration (e.g., 6 hours) to establish the baseline performance.

  • At the end of the first cycle, carefully remove the feed and strip solutions from the transport cell.

  • Immediately replace them with fresh feed and strip solutions without disassembling the cell or disturbing the membrane.

  • Repeat the transport experiment under the same conditions for another 6-hour cycle.

  • Continue this process for multiple consecutive cycles (e.g., 5-10 cycles).

  • Analyze the transport efficiency for each cycle.

  • Plot the transport efficiency at the end of each cycle as a function of the cycle number. A significant decrease in efficiency over time indicates membrane instability, which could be due to the loss of the organic phase from the support pores.

Data Presentation (Illustrative Examples)

The following tables are provided as examples of how to structure quantitative data for B2EHA-based liquid membrane studies. Note: The data presented here is hypothetical and for illustrative purposes only, due to the lack of specific experimental data for B2EHA in the reviewed literature.

Table 1: Effect of B2EHA Carrier Concentration on Transport Efficiency of an Acidic Drug

B2EHA Concentration (% v/v)Transport Efficiency after 4h (%)Initial Flux (mol m⁻² s⁻¹)
0 (Control)5.2 ± 0.81.1 x 10⁻⁷
565.4 ± 2.18.9 x 10⁻⁶
1088.9 ± 1.51.5 x 10⁻⁵
1591.3 ± 1.81.6 x 10⁻⁵
2089.5 ± 2.51.4 x 10⁻⁵

Conditions: Feed phase = 100 mg/L drug in 0.1 M HCl; Strip phase = 0.5 M NaOH; Support = PP; Diluent = Dodecane.

Table 2: Long-Term Stability of a 10% B2EHA-Based SLM

Operational Cycle (6h each)Transport Efficiency at end of cycle (%)
192.1 ± 1.7
289.8 ± 2.0
385.4 ± 2.2
479.1 ± 2.8
571.5 ± 3.1

Conditions: 10% B2EHA in Dodecane; Feed and strip solutions replaced after each cycle.

References

Application Notes and Protocols for the Synergistic Solvent Extraction of Cobalt and Nickel

Author: BenchChem Technical Support Team. Date: December 2025

A-State-of-the-Art Review and Generalized Protocol

Note to the Reader: Extensive literature searches did not yield specific quantitative data or established protocols for the synergistic solvent extraction of cobalt and nickel using the combination of Di(2-ethylhexyl)phosphoric acid (D2EHPA) and Bis(2-ethylhexyl)amine (BEHA). The following application notes and protocols are therefore based on well-documented synergistic systems, such as D2EHPA combined with phosphinic acids (e.g., Cyanex 272) or α-hydroxyoximes, which are commonly employed for this separation.[1][2][3] This document provides a comprehensive framework and a generalized protocol that can serve as a starting point for research and development of a D2EHPA-BEHA synergistic system.

Introduction

The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties.[3] Solvent extraction is a widely used technique for this purpose, and the efficiency of this process can be greatly enhanced through synergistic extraction.[1] This approach involves using a mixture of two or more extractants that, when combined, exhibit a greater extraction capability than the sum of their individual effects.

This document outlines the principles and a generalized experimental protocol for the synergistic solvent extraction of cobalt and nickel, with a focus on systems utilizing the acidic extractant D2EHPA. While specific data for BEHA as a synergist is limited, the provided methodologies for pH control, phase preparation, extraction, scrubbing, and stripping are fundamental to developing and optimizing such a process.

Principle of Synergistic Extraction

In the synergistic solvent extraction of cobalt and nickel with an acidic extractant like D2EHPA and a basic or chelating synergist, the general principle involves the formation of a stable adduct or a mixed-ligand complex in the organic phase. D2EHPA acts as the primary extractant, exchanging its acidic proton for the metal ion (Co²⁺ or Ni²⁺). The synergist, in this hypothetical case BEHA, would likely coordinate with the metal-D2EHPA complex, enhancing its stability and organophilicity, thereby increasing its distribution into the organic phase. This enhancement is often more pronounced for one metal over the other, leading to improved separation.

Synergistic_Extraction_Mechanism cluster_organic Organic Phase Co_aq Co²⁺(aq) Co_complex [Co-(D2EHPA)₂-(BEHA)ₓ] Co_aq->Co_complex + D2EHPA + BEHA Ni_aq Ni²⁺(aq) D2EHPA D2EHPA BEHA BEHA (Synergist)

Figure 1: Conceptual diagram of synergistic cobalt extraction.

Data Presentation: Representative Quantitative Data

The following tables summarize typical quantitative data from synergistic solvent extraction systems for cobalt and nickel, primarily drawing from studies using D2EHPA with other synergists like Cyanex 272 or LIX 860, due to the absence of specific data for a D2EHPA-BEHA system.

Table 1: Typical Extraction Efficiency and Separation Factors

Metal IonpHD2EHPA Concentration (M)Synergist Concentration (M)Extraction Efficiency (%)Separation Factor (βCo/Ni)Reference
Cobalt5.50.50.5 (Cyanex 272)> 95~200-1300[4]
Nickel5.50.50.5 (Cyanex 272)< 10[4]
Cobalt3.00.10.1 (LIX 860)~90> 30[5]
Nickel3.00.10.1 (LIX 860)~90[5]

Table 2: Influence of pH on Metal Extraction

pHCobalt Extraction (%)Nickel Extraction (%)System
3.0~20< 5D2EHPA/Cyanex 302[3]
4.0~60~10D2EHPA/Cyanex 302[3]
5.0> 90~20D2EHPA/Cyanex 302[3]
6.0> 98~40D2EHPA/Cyanex 302[3]

Experimental Protocols

The following are generalized, detailed methodologies for the key experiments in the synergistic solvent extraction of cobalt and nickel.

Preparation of Aqueous and Organic Phases

Aqueous Phase Preparation:

  • Prepare a stock solution of cobalt and nickel by dissolving their respective sulfate or chloride salts in deionized water to achieve the desired metal concentrations (e.g., 1-10 g/L of each metal).

  • Adjust the initial pH of the aqueous solution to the desired range (typically 3.0-6.0 for D2EHPA-based systems) using dilute sulfuric acid or sodium hydroxide.

Organic Phase Preparation:

  • Prepare the organic phase by dissolving the desired concentrations of D2EHPA and the synergist (BEHA) in a suitable diluent, such as kerosene, Shellsol D70, or other aliphatic hydrocarbons.

  • Saponification (optional but recommended): To control the pH during extraction, the organic phase can be partially saponified. a. Calculate the stoichiometric amount of a base (e.g., 2M NaOH) required for the desired degree of saponification (e.g., 40-50%). b. In a separatory funnel, mix the organic phase with the calculated volume of the basic solution. c. Shake vigorously for 15-30 minutes. d. Allow the phases to separate and discard the aqueous phase. The resulting organic phase is the saponified extractant.

Extraction Protocol
  • In a series of separatory funnels, add equal volumes of the prepared aqueous and organic phases (e.g., 20 mL each, for an O/A ratio of 1:1).

  • Shake the funnels for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.

  • Allow the phases to disengage completely.

  • Separate the two phases. The aqueous phase is now the raffinate, and the organic phase is the "loaded organic."

  • Measure the equilibrium pH of the raffinate.

  • Analyze the metal concentrations in the raffinate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the extraction efficiency for each metal.

Scrubbing Protocol
  • Contact the loaded organic phase with a scrubbing solution. The scrubbing solution is typically a dilute acidic solution or a portion of the purified cobalt strip liquor to remove co-extracted nickel.

  • Shake the loaded organic and scrubbing solution at a specific O/A ratio (e.g., 2:1 to 5:1) for 5-15 minutes.

  • Separate the phases and analyze the metal content of the scrubbed organic and the spent scrub solution.

Stripping Protocol
  • Contact the scrubbed organic phase with a stripping agent, typically a strong acid solution (e.g., 1-2 M H₂SO₄ or HCl).

  • Shake the phases at a specified O/A ratio (e.g., 1:1) for 10-30 minutes.

  • Allow the phases to separate. The aqueous phase is the "strip liquor" containing the purified cobalt, and the organic phase is the "stripped organic."

  • Analyze the metal concentrations in both phases to determine the stripping efficiency. The stripped organic can be recycled back to the extraction stage.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_process Separation Process cluster_products Products & Outputs aq_prep Aqueous Phase (Co²⁺, Ni²⁺ in H₂O) extraction Extraction aq_prep->extraction org_prep Organic Phase (D2EHPA + BEHA in Diluent) org_prep->extraction scrubbing Scrubbing extraction->scrubbing Loaded Organic raffinate Raffinate (Ni²⁺-rich aqueous) extraction->raffinate Aqueous stripping Stripping scrubbing->stripping Scrubbed Organic strip_liquor Strip Liquor (Co²⁺-rich aqueous) stripping->strip_liquor Aqueous recycled_org Recycled Organic stripping->recycled_org Stripped Organic

Figure 2: General experimental workflow for Co/Ni separation.

Logical_Relationship start Start Mixed Co/Ni Aqueous Feed contact Contact Aqueous & Organic Phases (Extraction) start->contact prep_org Prepare Organic Phase D2EHPA + BEHA Optional Saponification prep_org->contact ph_control Control pH | (e.g., 4.0 - 5.5) contact->ph_control phase_sep Phase Separation ph_control->phase_sep pH in range loaded_org Loaded Organic (Co-rich) phase_sep->loaded_org raffinate Raffinate (Ni-rich) phase_sep->raffinate scrub Scrub Loaded Organic (Remove co-extracted Ni) loaded_org->scrub strip Strip Cobalt from Organic (Strong Acid) scrub->strip purified_co Purified Cobalt Solution strip->purified_co regen_org Regenerated Organic strip->regen_org recycle Recycle regen_org->recycle recycle->prep_org

References

Application Notes and Protocols: Bis(2-ethylhexyl)amine as a Versatile Intermediate in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl)amine (B2EHA), a secondary amine with the chemical formula [CH₃(CH₂)₃CH(C₂H₅)CH₂]₂NH, is a versatile chemical intermediate with significant applications in the synthesis of a wide array of specialty chemicals. Its branched alkyl chains confer unique solubility and reactivity properties, making it a valuable building block in the formulation of lubricant additives, corrosion inhibitors, surfactants, and other performance chemicals. This document provides detailed application notes and experimental protocols for the use of B2EHA in these key areas.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 106-20-7[1]
Molecular Formula C₁₆H₃₅N[2]
Molecular Weight 241.46 g/mol [2]
Appearance Colorless to pale yellow oily transparent liquid[3]
Boiling Point 281.1 °C[3]
Melting Point <-60 °C[3]
Density 0.805 g/mL at 25 °C[1]
Refractive Index n20/D 1.443 (lit.)[1]
Solubility Insoluble in water; soluble in organic solvents.

Applications in Specialty Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various specialty chemicals, primarily due to the reactivity of its secondary amine group. Key application areas include the synthesis of lubricant additives, corrosion inhibitors, and surfactants.

Lubricant Additives: Synthesis of Tris(2-ethylhexyl)amine

Tris(2-ethylhexyl)amine, derived from B2EHA, is utilized as a lubricant additive. The synthesis involves the reductive amination of 2-ethylhexanal with B2EHA.

This protocol is adapted from an industrial synthesis process.

Materials:

  • This compound (di-EH)

  • 2-Ethylhexanal (2-EH)

  • Palladium on carbon catalyst (5% Pd/C, ~50% water content)

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • Stirring autoclave

  • Heating and cooling system

  • Pressure control system

  • Aldehyde addition system

Procedure:

  • Charge the stirring autoclave with 4000 kg of this compound and 40 to 150 kg of the 5% Pd/C catalyst.

  • Flush the reactor with nitrogen gas to create an inert atmosphere.

  • Pressurize the reactor with hydrogen to a pressure lower than the final reaction pressure.

  • Heat the reactor contents to the desired reaction temperature (120-160 °C).

  • Once the reaction temperature is reached, increase the hydrogen pressure to the final reaction pressure (40-75 bar).

  • Continuously add 2120 to 2320 kg of 2-ethylhexanal to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature and pressure.

  • Monitor the conversion of this compound by gas chromatography. The addition of 2-ethylhexanal is continued until a conversion of at least 95% is achieved.

  • After the reaction is complete, cool the reactor and vent the excess hydrogen.

  • Allow the catalyst to settle. The organic phase, containing the product, can be separated from the aqueous phase and the catalyst. The catalyst can be recycled for subsequent batches.

Quantitative Data:

The following table summarizes the results from a series of 33 industrial-scale reaction batches.

ParameterRange of Values
Reaction Temperature 120 - 160 °C
Reaction Pressure 40 - 75 bar
This compound Conversion > 95%
Molar Aldehyde Excess 0.1 - 9%
Tris(2-ethylhexyl)amine in Organic Phase (GC area%) 82.3 - 88.1%
By-product (Ethylhexanol) in Organic Phase (GC area%) 6.3 - 9.8%

Logical Workflow for Tris(2-ethylhexyl)amine Synthesis:

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up charge_reactor Charge Autoclave (B2EHA + Pd/C) flush_n2 Flush with N₂ charge_reactor->flush_n2 pressurize_h2_initial Initial H₂ Pressurization flush_n2->pressurize_h2_initial heat Heat to 120-160°C pressurize_h2_initial->heat pressurize_h2_final Final H₂ Pressurization (40-75 bar) heat->pressurize_h2_final add_aldehyde Add 2-Ethylhexanal pressurize_h2_final->add_aldehyde monitor_conversion Monitor Conversion (GC) add_aldehyde->monitor_conversion monitor_conversion->add_aldehyde Conversion < 95% cool_vent Cool and Vent monitor_conversion->cool_vent Conversion ≥ 95% settle_catalyst Settle Catalyst cool_vent->settle_catalyst separate_phases Separate Phases settle_catalyst->separate_phases product Tris(2-ethylhexyl)amine separate_phases->product

Caption: Workflow for the industrial synthesis of Tris(2-ethylhexyl)amine.

Corrosion Inhibitors: Synthesis of Schiff Bases

Schiff bases derived from the condensation of amines with aldehydes are effective corrosion inhibitors. While a specific protocol for a Schiff base derived directly from B2EHA was not found in the immediate literature, the following general protocol for Schiff base synthesis can be adapted.

Materials:

  • This compound (B2EHA)

  • An appropriate aldehyde (e.g., cinnamaldehyde, salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • Dissolve the aldehyde (1 molar equivalent) in ethanol in a round-bottom flask.

  • To a separate flask, dissolve this compound (1 molar equivalent) in ethanol.

  • Slowly add the B2EHA solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 3-4 hours, with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol solvent using a rotary evaporator.

  • The resulting crude product can be washed several times with a suitable solvent (e.g., cold ethanol or hexane) and recrystallized if necessary to obtain the pure Schiff base.

Expected Quantitative Data (based on similar syntheses):

ParameterExpected Value
Yield 60-90%
Purity (by NMR/GC-MS) >95% after purification
Corrosion Inhibition Efficiency (example) Up to 95% at optimal concentration[4]

Logical Workflow for Schiff Base Synthesis:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_aldehyde Dissolve Aldehyde in Ethanol mix_reactants Mix Reactant Solutions dissolve_aldehyde->mix_reactants dissolve_amine Dissolve B2EHA in Ethanol dissolve_amine->mix_reactants add_catalyst Add Glacial Acetic Acid mix_reactants->add_catalyst reflux Reflux for 3-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate wash_recrystallize Wash and Recrystallize evaporate->wash_recrystallize product Schiff Base Product wash_recrystallize->product

Caption: General workflow for the synthesis of a Schiff base corrosion inhibitor.

Surfactants: Synthesis of Quaternary Ammonium Salts

Quaternary ammonium salts derived from B2EHA can function as cationic surfactants. The synthesis involves the quaternization of the tertiary amine (N-alkyl-N,N-bis(2-ethylhexyl)amine, which would first need to be synthesized from B2EHA) with an alkylating agent. A general protocol for quaternization is provided below.

This protocol describes the quaternization of a tertiary amine with methyl iodide. To apply this to B2EHA, it would first need to be converted to a tertiary amine, for example, by reaction with an alkyl halide.

Materials:

  • N-alkyl-N,N-bis(2-ethylhexyl)amine (a tertiary amine derived from B2EHA)

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringe

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the N-alkyl-N,N-bis(2-ethylhexyl)amine (1.0 equivalent) in acetonitrile in a round-bottom flask under an inert atmosphere.

  • While stirring at room temperature, add methyl iodide (1.1-1.5 equivalents) dropwise using a syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • If a precipitate forms, collect the solid product by vacuum filtration.

  • If no precipitate forms, the product can often be precipitated by adding diethyl ether to the reaction mixture.

  • Wash the solid product with diethyl ether and dry under vacuum to obtain the quaternary ammonium iodide salt.

Expected Quantitative Data:

ParameterExpected Value
Yield Typically high, >90%
Purity (by NMR) >98% after purification

Logical Workflow for Quaternary Ammonium Salt Synthesis:

G cluster_setup Reaction Setup cluster_reaction Quaternization Reaction cluster_workup Product Isolation dissolve_amine Dissolve Tertiary Amine in Acetonitrile inert_atmosphere Establish Inert Atmosphere dissolve_amine->inert_atmosphere add_methyl_iodide Add Methyl Iodide inert_atmosphere->add_methyl_iodide stir Stir at Room Temperature (24-48 hours) add_methyl_iodide->stir monitor_reaction Monitor Reaction (TLC/LC-MS) stir->monitor_reaction precipitate Precipitate Product (if necessary with ether) monitor_reaction->precipitate filter Filter Solid precipitate->filter wash_dry Wash with Ether and Dry filter->wash_dry product Quaternary Ammonium Salt wash_dry->product

Caption: Workflow for the synthesis of a quaternary ammonium salt.

Conclusion

This compound is a key intermediate in the synthesis of a variety of specialty chemicals with important industrial applications. The protocols provided herein offer a starting point for researchers and scientists to explore the synthesis of lubricant additives, corrosion inhibitors, and surfactants from this versatile building block. Further optimization of reaction conditions and purification procedures may be necessary depending on the specific target molecule and desired purity.

References

Application Notes and Protocols: Bis(2-ethylhexyl)amine in the Preparation of Protic Ionic Liquids for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of protic ionic liquids (PILs) derived from bis(2-ethylhexyl)amine and their application as catalysts in organic synthesis. The information is targeted towards researchers and professionals in the fields of chemistry and drug development who are interested in exploring the use of novel ionic liquids for catalysis.

Introduction

Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. They have gained significant attention as catalysts and solvents in a variety of chemical reactions due to their unique properties, including low vapor pressure, high thermal stability, and tunable acidity. This compound is a secondary amine with bulky alkyl chains, which can be used to prepare hydrophobic PILs. These PILs are of particular interest in reactions where phase separation of the product from the catalyst is desirable, facilitating easy product isolation and catalyst recycling.

This document outlines the synthesis of a representative PIL from this compound and its application in the esterification of terephthalic acid to produce bis(2-ethylhexyl) terephthalate, a widely used plasticizer. While specific catalytic data for PILs derived directly from this compound is not abundant in the reviewed literature, the provided protocols are based on established methods for similar amine-based PILs and serve as a strong starting point for further investigation.

Synthesis of Bis(2-ethylhexyl)ammonium-Based Protic Ionic Liquid

The synthesis of PILs from this compound is a straightforward acid-base neutralization reaction. The following is a general protocol for the preparation of a bis(2-ethylhexyl)ammonium-based PIL.

Diagram of Protic Ionic Liquid Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Proton Transfer Proton Transfer This compound->Proton Transfer Brønsted Acid (HX) Brønsted Acid (HX) Brønsted Acid (HX)->Proton Transfer Bis(2-ethylhexyl)ammonium PIL Bis(2-ethylhexyl)ammonium PIL Proton Transfer->Bis(2-ethylhexyl)ammonium PIL

Caption: General synthesis of a this compound-based PIL.

Experimental Protocol: Synthesis of Bis(2-ethylhexyl)ammonium Hydrogen Sulfate

This protocol describes the synthesis of a PIL from this compound and sulfuric acid.

Materials:

  • This compound (C₁₆H₃₅N, MW: 241.46 g/mol )

  • Sulfuric acid (H₂SO₄, 98%)

  • Deionized water

  • Jacketed glass reactor with mechanical stirrer, thermometer, and condenser

Procedure:

  • Introduce this compound into the jacketed glass reactor.

  • Slowly add a stoichiometric amount of sulfuric acid dropwise while stirring and maintaining the temperature at 40°C using a cooling bath. The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture for 1 hour at room temperature.

  • Dry the resulting ionic liquid under vacuum (1-2 mbar) at 80°C for 12 hours to remove any residual water.

  • The final product, bis(2-ethylhexyl)ammonium hydrogen sulfate, should be a liquid at room temperature.

Catalytic Application: Esterification of Terephthalic Acid

PILs derived from amines and sulfuric acid have been effectively used as catalysts for the synthesis of bis(2-ethylhexyl) terephthalate. The following is a representative protocol adapted for the use of a bis(2-ethylhexyl)ammonium-based PIL.

Diagram of Catalytic Esterification Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_separation Separation cluster_products Products & Catalyst Terephthalic Acid Terephthalic Acid Esterification Esterification Terephthalic Acid->Esterification 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol->Esterification PIL Catalyst PIL Catalyst PIL Catalyst->Esterification Phase Separation Phase Separation Esterification->Phase Separation Bis(2-ethylhexyl) terephthalate Bis(2-ethylhexyl) terephthalate Phase Separation->Bis(2-ethylhexyl) terephthalate Recycled PIL Recycled PIL Phase Separation->Recycled PIL

Caption: Workflow for catalytic esterification using a PIL.

Experimental Protocol: Synthesis of Bis(2-ethylhexyl) Terephthalate

Materials:

  • Terephthalic acid

  • 2-Ethyl-1-hexanol

  • Bis(2-ethylhexyl)ammonium hydrogen sulfate (as prepared above)

  • Batch jacket reactor with a thermometer, condenser, and mechanical stirrer

Procedure:

  • Charge the batch jacket reactor with terephthalic acid, 2-ethyl-1-hexanol, and the bis(2-ethylhexyl)ammonium hydrogen sulfate catalyst. A typical molar ratio of terephthalic acid to 2-ethyl-1-hexanol is 1:8, with the catalyst loading at 50 mol% relative to terephthalic acid.

  • Heat the reaction mixture to 120°C with constant stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them using a suitable technique such as gas chromatography (GC).

  • Upon completion of the reaction (indicated by the disappearance of terephthalic acid), cool the mixture to room temperature.

  • The reaction mixture will form a biphasic system. The upper phase consists of the product, bis(2-ethylhexyl) terephthalate, and unreacted alcohol, while the bottom phase contains the ionic liquid and water formed during the reaction.

  • Separate the two phases. The ionic liquid in the bottom phase can be recovered and potentially recycled after purification.

  • Wash the upper organic phase with water to remove any residual ionic liquid.

  • Remove the excess 2-ethyl-1-hexanol from the organic phase by distillation under reduced pressure.

  • The final product, bis(2-ethylhexyl) terephthalate, can be further purified if necessary.

Quantitative Data on Similar PIL-Catalyzed Esterification

While specific data for a this compound-based PIL is pending experimental validation, the following table summarizes the performance of other amine-based PILs in the synthesis of bis(2-ethylhexyl) terephthalate, providing a benchmark for expected performance.[1][2]

Amine Base for PILAcidCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion of Terephthalic Acid (%)Selectivity for Bis(2-ethylhexyl) terephthalate (%)
TriethylamineH₂SO₄501208100100[1]
TrimethylamineH₂SO₄501208100100[1]
1-MethylimidazoleH₂SO₄5012014100Not specified

Conclusion

Protic ionic liquids derived from this compound represent a promising class of catalysts for organic synthesis. Their hydrophobic nature, combined with the tunable acidity, makes them suitable for reactions where product separation and catalyst recycling are important considerations. The provided protocols for the synthesis of a bis(2-ethylhexyl)ammonium-based PIL and its application in the esterification of terephthalic acid offer a solid foundation for researchers to explore the catalytic potential of these novel ionic liquids. Further studies are encouraged to fully characterize the catalytic activity and recyclability of these PILs in a broader range of chemical transformations.

References

Application Notes and Protocols for the Selective Extraction of Heavy Metals from Wastewater Using Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl)amine (B2EHA) is a secondary amine that demonstrates potential as an effective extractant in the selective removal of heavy metals from industrial wastewater. Its branched alkyl chains contribute to its solubility in organic solvents and facilitate the formation of metal-amine complexes, enabling the liquid-liquid extraction of metal ions from aqueous solutions. This document provides detailed application notes and protocols for the use of B2EHA in this capacity, based on established principles of solvent extraction.

Principle of Extraction

The selective extraction of heavy metals using this compound is based on the principle of liquid-liquid extraction, also known as solvent extraction. In this process, an aqueous solution containing heavy metal ions is brought into contact with an immiscible organic solvent containing B2EHA. The B2EHA acts as a chelating agent, forming neutral metal-amine complexes with the target heavy metal ions. These complexes are preferentially soluble in the organic phase and are thus extracted from the aqueous wastewater. The efficiency and selectivity of this extraction are dependent on several key parameters, including the pH of the aqueous phase, the concentration of the extractant, the contact time, and the temperature.

Experimental Protocols

Materials and Reagents
  • Extractant: this compound (B2EHA), 99% purity

  • Diluent: Kerosene, toluene, or other suitable water-immiscible organic solvent

  • Aqueous Feed: Simulated or real industrial wastewater containing target heavy metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Cd²⁺)

  • pH Adjustment: Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M and 1 M)

  • Stripping Agent: Dilute solutions of strong acids (e.g., H₂SO₄, HCl)

  • Analytical Equipment: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion concentration analysis. pH meter, mechanical shaker, separatory funnels.

Protocol 1: Preparation of the Organic and Aqueous Phases
  • Organic Phase Preparation:

    • Prepare a stock solution of B2EHA in the chosen organic diluent (e.g., kerosene) at a desired concentration (e.g., 0.1 M). The concentration can be varied to optimize extraction efficiency.

    • Ensure complete dissolution of B2EHA in the diluent.

  • Aqueous Phase Preparation:

    • Prepare a synthetic wastewater solution by dissolving salts of the target heavy metals (e.g., CuSO₄·5H₂O, ZnSO₄·7H₂O, NiSO₄·6H₂O, CdCl₂·2.5H₂O) in deionized water to achieve the desired initial metal concentrations.

    • For real wastewater samples, filter to remove any suspended solids.

    • Adjust the pH of the aqueous phase to the desired value using dilute HCl or NaOH. The optimal pH will vary depending on the target metal.

Protocol 2: Liquid-Liquid Extraction Procedure
  • Phase Contact:

    • In a separatory funnel, mix equal volumes of the prepared aqueous phase and the B2EHA-containing organic phase (e.g., 50 mL of each). This establishes a 1:1 phase ratio, which can be adjusted to optimize extraction.

    • Seal the separatory funnel and place it on a mechanical shaker.

  • Equilibration:

    • Shake the mixture vigorously for a predetermined period (e.g., 30 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached. The optimal contact time should be determined experimentally.

  • Phase Separation:

    • Allow the phases to separate completely. The less dense organic phase will typically be the upper layer.

  • Sample Collection:

    • Carefully separate the two phases. Collect the aqueous phase (raffinate) for analysis of the remaining metal ion concentration.

    • The organic phase (loaded extractant) can be retained for stripping studies.

Protocol 3: Analysis of Extraction Efficiency
  • Metal Concentration Measurement:

    • Determine the concentration of the heavy metal ions in the initial aqueous solution and in the raffinate using AAS or ICP-OES.

  • Calculation of Extraction Efficiency:

    • The percentage of metal extracted (%E) can be calculated using the following formula:

    %E = [ (C₀ - Cₑ) / C₀ ] * 100

    Where:

    • C₀ = Initial concentration of the metal ion in the aqueous phase

    • Cₑ = Equilibrium concentration of the metal ion in the aqueous phase (raffinate)

Protocol 4: Stripping of Metals from the Loaded Organic Phase
  • Stripping Procedure:

    • Contact the metal-loaded organic phase with a suitable stripping agent (e.g., a dilute solution of H₂SO₄ or HCl) at a specific phase ratio.

    • Shake the mixture to facilitate the transfer of the metal ions back into the aqueous phase.

  • Analysis:

    • Analyze the metal concentration in the resulting aqueous stripping solution to determine the stripping efficiency.

Data Presentation

Due to the limited availability of specific quantitative data for the extraction of a wide range of heavy metals using this compound in the public domain, the following table presents a generalized framework for presenting such data. Researchers are encouraged to populate this table with their experimental findings.

Heavy Metal IonInitial Concentration (mg/L)B2EHA Concentration (M)pHContact Time (min)Phase Ratio (O/A)Extraction Efficiency (%)
Cu²⁺
Zn²⁺
Ni²⁺
Cd²⁺

Visualizations

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Recovery prep_aq Prepare Aqueous Phase (Wastewater) contact Contact Aqueous and Organic Phases prep_aq->contact prep_org Prepare Organic Phase (B2EHA in Diluent) prep_org->contact equilibrate Equilibrate by Shaking contact->equilibrate separate Allow Phase Separation equilibrate->separate analyze_aq Analyze Raffinate (Aqueous Phase) separate->analyze_aq strip Strip Metals from Loaded Organic Phase separate->strip Loaded Organic Phase analyze_strip Analyze Stripping Solution strip->analyze_strip

Caption: Experimental workflow for heavy metal extraction using B2EHA.

G cluster_reactants Reactants cluster_product Product B2EHA This compound (Organic Phase) Complex Metal-Amine Complex [M(B2EHA)₂]²⁺ (Organic Phase) B2EHA->Complex MetalIon Metal Ion (M²⁺) (Aqueous Phase) MetalIon->Complex

Caption: Proposed complexation of a metal ion with this compound.

G node_rect node_rect start Start Optimization ph Optimize pH start->ph conc Optimize B2EHA Concentration ph->conc Optimal pH Found time Optimize Contact Time conc->time Optimal Conc. Found ratio Optimize Phase Ratio time->ratio Optimal Time Found end Optimized Protocol ratio->end Optimal Ratio Found

Caption: Logical workflow for optimizing extraction parameters.

Application Notes and Protocols for Microwave-Assisted Synthesis of Nanoparticles Using Bis(2-ethylhexyl)amine as a Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nanoparticles via microwave irradiation, utilizing bis(2-ethylhexyl)amine as a capping agent. The information is curated for professionals in research and development, particularly in the fields of materials science and nanomedicine.

Introduction to Microwave-Assisted Nanoparticle Synthesis

Microwave-assisted synthesis is a rapidly growing field in nanotechnology, offering significant advantages over conventional heating methods.[1][2] The primary benefits include rapid and uniform heating of reagents, which leads to shorter reaction times, higher yields, and improved reproducibility.[1][3] This technique allows for precise control over the size and morphology of nanoparticles by manipulating reaction parameters such as temperature, time, and the concentration of precursors and capping agents.[2] Microwave heating can be more energy-efficient and is considered a "green chemistry" approach due to the reduction in solvent usage and reaction time.

This compound is a branched secondary amine that can function as an effective capping agent in nanoparticle synthesis. Its bulky alkyl chains provide steric hindrance, preventing agglomeration and controlling the growth of the nanoparticles. The amine group can coordinate to the surface of the metal or metal oxide nanoparticles, ensuring their stability and dispersibility in nonpolar solvents.

Experimental Protocols

The following protocols are generalized procedures for the microwave-assisted synthesis of nanoparticles using this compound as a capping agent. These should be adapted based on the specific nanoparticle system being synthesized.

Materials and Equipment
  • Metal Precursor: e.g., Silver nitrate (AgNO₃), Gold(III) chloride (HAuCl₄), Iron(III) acetylacetonate (Fe(acac)₃)

  • Reducing Agent (if required): e.g., Ethylene glycol, Sodium borohydride (NaBH₄), Ascorbic acid

  • Solvent: A high-boiling point solvent with good microwave absorption is recommended, such as ethylene glycol, diethylene glycol, or oleylamine.

  • Capping Agent: this compound (BEA)

  • Microwave Synthesizer: A laboratory-grade microwave reactor with temperature and pressure control.

  • Characterization Equipment: UV-Vis Spectrophotometer, Transmission Electron Microscope (TEM), Dynamic Light Scattering (DLS), X-ray Diffractometer (XRD).

General Synthesis Protocol for Metal Nanoparticles (e.g., Ag, Au)
  • Precursor Solution Preparation: In a typical synthesis, dissolve the metal precursor (e.g., 0.1 mmol) and this compound (0.5 mmol) in a high-boiling point solvent (e.g., 20 mL of diethylene glycol) in a microwave reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Set the reaction temperature to 180-220°C and the reaction time to 5-15 minutes with magnetic stirring. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.

  • Cooling and Purification: After the reaction is complete, cool the vessel to room temperature. Precipitate the nanoparticles by adding a non-solvent like ethanol or acetone.

  • Washing: Centrifuge the mixture to collect the nanoparticles. Wash the nanoparticles multiple times with ethanol and/or water to remove unreacted precursors and excess capping agent.

  • Drying and Storage: Dry the purified nanoparticles under vacuum. Store the nanoparticles as a powder or dispersed in a suitable solvent.

Protocol for Metal Oxide Nanoparticles (e.g., Fe₃O₄)
  • Precursor Solution: In a microwave reaction vessel, dissolve the metal precursor (e.g., 1 mmol of Iron(III) acetylacetonate) in a suitable solvent (e.g., 20 mL of dibenzyl ether).[3] Add this compound (e.g., 6 mmol) and a reducing/stabilizing agent if necessary (e.g., oleic acid, 6 mmol).

  • Microwave Synthesis: Heat the mixture in the microwave synthesizer to a temperature of 200-250°C for 10-30 minutes.[3]

  • Work-up: After cooling, precipitate the nanoparticles with ethanol, wash them repeatedly, and dry them under vacuum.

Data Presentation

The following tables provide examples of how quantitative data from nanoparticle synthesis experiments can be presented. The data is hypothetical and for illustrative purposes.

Table 1: Effect of Reaction Time on Nanoparticle Size

Reaction Time (minutes)Average Particle Size (nm)Size Distribution (PDI)
58.20.21
1012.50.18
1515.80.15
2016.10.25

Table 2: Influence of Capping Agent Concentration on Nanoparticle Characteristics

Molar Ratio (Precursor:BEA)Average Particle Size (nm)Yield (%)Colloidal Stability
1:225.375Moderate
1:512.588High
1:109.885High
1:159.582High

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of nanoparticles.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Mix Precursors, Solvent, and Capping Agent B Microwave Irradiation A->B Load into reactor C Cooling B->C D Precipitation C->D E Washing & Centrifugation D->E F Characterization (TEM, DLS, XRD) E->F G A Metal Precursor + BEA B Microwave Heating A->B Rapid & Uniform Heating C Nucleation B->C Supersaturation D Particle Growth C->D E Capping by BEA D->E Surface Adsorption F Stable Nanoparticles E->F

References

Troubleshooting & Optimization

Bis(2-ethylhexyl)amine stability under acidic conditions and thermal degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of bis(2-ethylhexyl)amine (BEHA) under acidic conditions and its thermal degradation profile.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound during experimental procedures.

Q1: My reaction involving this compound is showing unexpected side products or a decrease in yield over time. How can I determine if the amine is degrading?

A1: Degradation of this compound can be a contributing factor to unexpected reaction outcomes. To diagnose this issue, a systematic approach is recommended. The following workflow can help you identify the root cause of the instability.

G cluster_0 Troubleshooting BEHA Degradation start Start: Unexpected Reaction Outcome check_purity 1. Verify BEHA Purity (e.g., GC-MS, NMR) start->check_purity is_pure Purity Confirmed? check_purity->is_pure source_impure Action: Source High-Purity BEHA or Purify Existing Stock is_pure->source_impure No check_conditions 2. Review Reaction Conditions (Temperature, pH, Reagents) is_pure->check_conditions Yes end End: Implement Corrective Actions source_impure->end harsh_conditions Harsh Conditions Present? (High Temp >200°C, Strong Acid) check_conditions->harsh_conditions optimize_conditions Action: Optimize Conditions (Lower Temp, Weaker Acid, Inert Atmosphere) harsh_conditions->optimize_conditions Yes monitor_degradation 3. Monitor BEHA Concentration Over Time (e.g., HPLC, GC) harsh_conditions->monitor_degradation No optimize_conditions->monitor_degradation degradation_observed Degradation Observed? monitor_degradation->degradation_observed no_degradation Conclusion: BEHA is Stable. Investigate Other Reaction Parameters. degradation_observed->no_degradation No identify_products 4. Identify Degradation Products (e.g., GC-MS, LC-MS/MS) degradation_observed->identify_products Yes no_degradation->end identify_products->end

Troubleshooting workflow for BEHA instability.

Q2: I suspect the acidic conditions of my experiment are causing this compound to degrade. What are the typical signs and what should I look for?

A2: When this compound is exposed to acidic conditions, it readily undergoes an acid-base reaction to form a salt.[1][2] While this is the primary reaction, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. Signs of degradation under acidic conditions may include:

  • Formation of a precipitate: The ammonium salt formed may have limited solubility in your reaction solvent.

  • Color change: The appearance of a yellow or brown tint in the solution could indicate the formation of degradation products.

  • Inconsistent analytical results: If you are monitoring the reaction using techniques like HPLC, you may observe the appearance of new, unidentified peaks over time, corresponding to degradation products.

Q3: My experimental setup requires heating this compound. At what temperature does it start to decompose, and what are the risks?

Frequently Asked Questions (FAQs)

Stability Under Acidic Conditions

Q4: How does this compound behave in the presence of acids?

A4: this compound is a secondary amine and acts as a base. In the presence of an acid, it will undergo a neutralization reaction to form a bis(2-ethylhexyl)ammonium salt.[1][2] This reaction is typically exothermic.

Q5: What are the potential degradation products of this compound in an acidic solution?

A5: Under harsh acidic conditions (e.g., strong acid and high temperature), the C-N bond in the protonated amine can be susceptible to cleavage. Potential degradation pathways could involve the formation of 2-ethylhexanol and other related products through hydrolysis or other acid-catalyzed reactions. However, specific degradation products for BEHA under these conditions are not well-documented in the literature.

Thermal Degradation

Q6: What is the expected thermal degradation profile of this compound?

A6: Although a specific thermogram for this compound is not publicly available, the thermal decomposition of long-chain aliphatic amines generally proceeds through a series of complex reactions. Decomposition is expected to occur at elevated temperatures, likely above 200°C. The process would involve the cleavage of C-C and C-N bonds, leading to the formation of smaller volatile compounds.

Q7: What are the likely thermal decomposition products of this compound?

A7: The thermal decomposition of large aliphatic amines can generate a complex mixture of products. Based on the structure of BEHA, potential decomposition products could include:

  • Alkenes (e.g., 2-ethyl-1-hexene) from the elimination of the amino group.

  • Smaller amines and imines.

  • Hydrocarbons from the fragmentation of the alkyl chains.

  • In the presence of oxygen, nitrogen oxides (NOx) and carbon oxides (CO, CO2) will be formed.

The following diagram illustrates a plausible, generalized thermal degradation pathway for this compound.

G BEHA This compound Heat High Temperature BEHA->Heat Pathway1 C-N Bond Cleavage Heat->Pathway1 Pathway2 Hofmann-like Elimination Heat->Pathway2 Products1 Smaller Amines + Alkyl Radicals Pathway1->Products1 Products2 2-Ethyl-1-hexene + 2-Ethylhexylamine Pathway2->Products2 FurtherDecomp Further Fragmentation Products1->FurtherDecomp Products2->FurtherDecomp FinalProducts Volatile Hydrocarbons, COx, NOx (if O2 present) FurtherDecomp->FinalProducts

Potential thermal degradation pathways of BEHA.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₃₅N[3]
Molecular Weight241.46 g/mol [3]
AppearanceClear, colorless liquid[1]
OdorSlight ammonia-like[1]
Boiling Point281 °C (538 °F) at 760 mmHg[3]
Density0.8062 g/mL at 20 °C[3]
Solubility in Water< 1 mg/mL at 21 °C[3]
Flash Point130 °C (266 °F)[4]

Table 2: Illustrative Thermal Decomposition Data for a Long-Chain Dialkylamine *

Temperature Range (°C)Mass Loss (%)Associated Process
150 - 250~2-5%Loss of volatile impurities
250 - 400~80-90%Major decomposition (C-N and C-C bond cleavage)
> 400~5-10%Decomposition of heavier fragments

*This table is illustrative and based on the general thermal behavior of similar compounds. Specific values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials:

  • This compound (high purity)

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucibles

  • Nitrogen gas (high purity)

  • Air (for oxidative decomposition)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program (Inert Atmosphere):

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Continuously record the sample weight as a function of temperature.

  • Thermal Program (Oxidative Atmosphere - Optional):

    • For oxidative stability, after the inert atmosphere run, cool the furnace.

    • Repeat the procedure with a new sample, but use air as the purge gas instead of nitrogen.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

Protocol 2: Assessment of this compound Stability in Acidic Conditions via HPLC

Objective: To quantify the degradation of this compound over time in an acidic solution.

Materials:

  • This compound (high purity)

  • Selected acid (e.g., HCl, H₂SO₄)

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Prepare a solution of this compound in the acidic medium at the desired concentration.

    • Maintain the solution at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

  • Time-Course Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the acidic amine solution.

    • Neutralize the aliquot with a suitable base to stop the degradation.

    • Dilute the neutralized aliquot with the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Inject the prepared standards and time-point samples into the HPLC system.

    • Illustrative HPLC Conditions:

      • Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (gradient elution may be necessary).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 210 nm (or as determined by a UV scan of BEHA).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in each time-point sample using the calibration curve.

    • Plot the concentration of this compound as a function of time to determine the degradation rate. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

References

Technical Support Center: Optimization of Bis(2-ethylhexyl)amine (B2EHA) for Selective Metal Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Bis(2-ethylhexyl)amine (B2EHA) for selective metal recovery experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the solvent extraction process using B2EHA.

Issue 1: Formation of a Stable Emulsion

Symptoms:

  • The aqueous and organic phases fail to separate into two distinct layers after mixing.

  • A cloudy or milky layer persists at the interface between the two phases.

Possible Causes:

  • Excessive mixing intensity or shaking speed.

  • Presence of surfactants or fine solid particles in the aqueous feed.[1]

  • High concentration of the extractant (B2EHA) or the metal complex.

Solutions:

  • Reduce Agitation: Decrease the mixing speed or use gentle swirling instead of vigorous shaking to minimize shear forces that lead to emulsion formation.[2]

  • Increase Ionic Strength: Add a small amount of a neutral salt, such as sodium chloride (NaCl), to the aqueous phase. This can help to break the emulsion by increasing the polarity of the aqueous phase.[2][3]

  • Temperature Modification: Gently warming or cooling the mixture can alter the viscosities and densities of the phases, potentially aiding in separation.

  • Centrifugation: For small-scale experiments, centrifuging the mixture can effectively break the emulsion.[2]

  • Solvent Addition: Adding a small volume of a different organic solvent might change the properties of the organic phase and help break the emulsion.[2]

  • Filtration: In some cases, passing the emulsified mixture through a bed of glass wool or a phase separator paper can help to coalesce the dispersed droplets.[2]

Issue 2: Low Metal Extraction Efficiency

Symptoms:

  • The concentration of the target metal in the aqueous phase (raffinate) remains high after extraction.

  • The distribution coefficient (D) of the metal is lower than expected.

Possible Causes:

  • Suboptimal pH: The pH of the aqueous phase is critical for the formation of the metal-B2EHA complex. Each metal has an optimal pH range for extraction.[4]

  • Insufficient B2EHA Concentration: The concentration of B2EHA in the organic phase may be too low to effectively extract the target metal.

  • Inadequate Contact Time: The mixing time may not be sufficient for the extraction equilibrium to be reached.

  • Presence of Competing Ions: Other metal ions in the aqueous feed may be co-extracted, competing with the target metal for the B2EHA molecules.

  • High Metal Concentration in Feed: If the initial metal concentration is very high, the B2EHA may become saturated.

Solutions:

  • pH Optimization: Adjust the pH of the aqueous feed solution to the optimal range for the target metal. This often requires experimentation to determine the ideal pH for maximum selectivity.[4]

  • Increase B2EHA Concentration: Incrementally increase the concentration of B2EHA in the organic diluent. The effect of extractant concentration on metal extraction generally shows that as the concentration increases, the metal extraction also increases up to a certain point.[5]

  • Optimize Contact Time: Perform kinetic studies to determine the minimum time required to reach extraction equilibrium.

  • Address Interfering Ions: See the FAQ section on "How can I mitigate the effects of interfering ions?".

  • Adjust Phase Ratio (O/A): Increasing the organic to aqueous (O/A) phase ratio can sometimes improve extraction efficiency, especially for high metal concentrations in the feed.

Issue 3: Poor Selectivity Between Metals

Symptoms:

  • Multiple metals are co-extracted into the organic phase with low separation factors.

Possible Causes:

  • Inappropriate pH: The operating pH may be in a range where multiple metals are readily extracted by B2EHA.

  • High B2EHA Concentration: A very high concentration of B2EHA can sometimes lead to the extraction of less favorable metals, reducing selectivity.

Solutions:

  • Fine-tune pH: Carefully control the pH of the aqueous phase. Often, a narrow pH window exists where the desired separation can be achieved. For instance, in systems with multiple metals, one metal might be extracted at a lower pH while another requires a higher pH.[4]

  • Optimize B2EHA Concentration: While a higher concentration can increase extraction, a lower, optimized concentration might provide better selectivity.

  • Synergistic Extraction: Consider adding a second extractant (a synergist) to the organic phase. Synergistic systems can sometimes enhance the extraction of one metal while suppressing another, leading to improved separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for B2EHA in the organic diluent?

A1: The optimal concentration of B2EHA depends on several factors, including the target metal, its concentration in the aqueous feed, and the desired extraction efficiency. A common starting point for laboratory-scale experiments is in the range of 0.01 M to 0.5 M B2EHA dissolved in a suitable organic diluent like kerosene or toluene. It is crucial to perform optimization experiments to determine the ideal concentration for your specific system.

Q2: How does pH affect the selective recovery of metals using B2EHA?

A2: The pH of the aqueous phase is a critical parameter in solvent extraction with B2EHA. The extraction of metal ions by B2EHA is an ion-exchange process where protons (H+) are released from the extractant as the metal cation is complexed. The general trend is that as the pH increases (i.e., H+ concentration decreases), the extraction of most metal cations increases.[6] Different metals have different pH isotherms (extraction percentage vs. pH curves). By carefully controlling the pH, it is possible to selectively extract one metal over another. For example, one metal might be efficiently extracted at pH 4, while another remains in the aqueous phase and is only extracted at pH 6.[7]

Q3: What are common interfering ions, and how can I mitigate their effects?

A3: Common interfering ions are other metal cations present in the sample matrix that can be co-extracted with the target metal. These can include ions with similar chemical properties to the target metal. For example, in the extraction of cobalt, nickel is a common interfering ion.[2] Iron(III) is also a frequent interference in many hydrometallurgical processes.[5]

Mitigation Strategies:

  • pH Control: As mentioned, adjusting the pH is the primary method for selective extraction.

  • Masking Agents: In some cases, a masking agent can be added to the aqueous phase. A masking agent forms a stable, water-soluble complex with the interfering ion, preventing it from reacting with the B2EHA. The choice of masking agent depends on the specific interfering ion.

  • Pre-treatment: It may be necessary to remove certain interfering ions before the B2EHA extraction step. For example, iron can often be removed by precipitation at a specific pH before the main extraction process.[4]

Q4: How can I strip the extracted metal from the loaded B2EHA organic phase?

A4: Stripping is the process of back-extracting the metal from the loaded organic phase into a new aqueous solution. This is typically achieved by contacting the loaded organic phase with an acidic solution. The high concentration of H+ ions in the stripping solution shifts the extraction equilibrium in reverse, causing the metal to be released from the B2EHA complex and enter the aqueous phase. Common stripping agents include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The concentration of the acid required for effective stripping depends on the stability of the metal-B2EHA complex.[8]

Q5: What should I do if I suspect the B2EHA is degrading?

A5: Amine-based extractants can degrade under certain conditions, such as exposure to strong oxidizing agents or high temperatures.[9] Signs of degradation can include a change in color of the organic phase, formation of precipitates, and a decrease in extraction efficiency over time. To minimize degradation, it is advisable to:

  • Avoid contact with strong oxidizing agents.

  • Operate at moderate temperatures unless process requirements dictate otherwise.

  • Periodically "wash" the organic phase with a dilute acid or base solution to remove degradation products.

Data Presentation

Table 1: Effect of Extractant Concentration on Metal Extraction Efficiency (Hypothetical Data for B2EHA based on typical trends)

B2EHA Concentration (M)Cobalt (Co²⁺) Extraction (%)Nickel (Ni²⁺) Extraction (%)Copper (Cu²⁺) Extraction (%)Zinc (Zn²⁺) Extraction (%)
0.0575408580
0.1092659593
0.2098859998
0.30>9994>99>99
0.50>9998>99>99
Note: This table presents hypothetical data to illustrate the general trend of increasing extraction efficiency with higher B2EHA concentration. Actual values will vary depending on experimental conditions such as pH, temperature, and the composition of the aqueous feed.

Table 2: Influence of pH on the Selective Extraction of Co²⁺ and Ni²⁺ (Illustrative Data based on D2EHPA studies)

pHCo²⁺ Extraction (%) with 0.1 M D2EHPANi²⁺ Extraction (%) with 0.1 M D2EHPASeparation Factor (β = D_Co / D_Ni)
3.02556.3
4.070209.7
5.0955019.0
6.0>998528.5
Note: This data is illustrative and based on trends observed for the similar extractant D2EHPA, as extensive quantitative data for B2EHA is not readily available in the provided search results. The separation factor indicates the selectivity for Cobalt over Nickel.[10]

Experimental Protocols

Protocol 1: Determination of Optimal B2EHA Concentration for Cobalt Recovery

1. Materials:

  • This compound (B2EHA)

  • Organic diluent (e.g., kerosene, toluene)

  • Aqueous feed solution containing a known concentration of Co²⁺ (e.g., 1 g/L)

  • pH adjustment solutions (e.g., dilute H₂SO₄ and NaOH)

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrument for metal concentration measurement (e.g., AAS or ICP-OES)

2. Procedure:

  • Prepare Organic Phases: Prepare a series of organic solutions with varying B2EHA concentrations (e.g., 0.05 M, 0.1 M, 0.2 M, 0.3 M, 0.5 M) in the chosen diluent.

  • Aqueous Phase Preparation: Take a fixed volume of the aqueous feed solution (e.g., 25 mL) in a separatory funnel. Adjust the pH to the desired value (e.g., pH 5.5) using the pH adjustment solutions.

  • Extraction: Add an equal volume (e.g., 25 mL, for an O/A ratio of 1:1) of one of the prepared B2EHA solutions to the separatory funnel.

  • Equilibration: Shake the separatory funnel for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Sample Collection: Carefully separate the aqueous phase (raffinate) from the organic phase.

  • Analysis: Measure the concentration of Co²⁺ remaining in the raffinate using a suitable analytical technique.

  • Calculation: Calculate the extraction efficiency (%) for each B2EHA concentration using the formula: Extraction Efficiency (%) = [(Initial Conc. - Final Conc.) / Initial Conc.] * 100

  • Data Analysis: Plot the extraction efficiency as a function of B2EHA concentration to determine the optimal concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis A Prepare Aqueous Feed (Known Metal Concentration) C Adjust Aqueous pH A->C B Prepare Organic Phase (B2EHA in Diluent) D Mix Aqueous and Organic Phases (O/A Ratio) B->D C->D E Equilibrate (Shaking) D->E F Phase Separation E->F G Sample Raffinate (Aqueous Phase) F->G H Analyze Metal Concentration (AAS/ICP-OES) G->H I Calculate Extraction Efficiency H->I

Caption: Workflow for determining metal extraction efficiency.

Troubleshooting_Logic Start Problem Encountered Emulsion Emulsion Formation? Start->Emulsion Low_Efficiency Low Extraction Efficiency? Emulsion->Low_Efficiency No Sol_Emulsion1 Reduce Mixing Speed Emulsion->Sol_Emulsion1 Yes Sol_Emulsion2 Add Salt (e.g., NaCl) Emulsion->Sol_Emulsion2 Yes Sol_Emulsion3 Centrifuge Emulsion->Sol_Emulsion3 Yes Poor_Selectivity Poor Selectivity? Low_Efficiency->Poor_Selectivity No Sol_Efficiency1 Optimize pH Low_Efficiency->Sol_Efficiency1 Yes Sol_Efficiency2 Increase B2EHA Conc. Low_Efficiency->Sol_Efficiency2 Yes Sol_Efficiency3 Increase Contact Time Low_Efficiency->Sol_Efficiency3 Yes Sol_Selectivity1 Fine-Tune pH Poor_Selectivity->Sol_Selectivity1 Yes Sol_Selectivity2 Optimize B2EHA Conc. Poor_Selectivity->Sol_Selectivity2 Yes Sol_Selectivity3 Consider Synergistic Agent Poor_Selectivity->Sol_Selectivity3 Yes

References

Technical Support Center: Bis(2-ethylhexyl)amine (B2EHA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(2-ethylhexyl)amine (B2EHA) as an extractant. The following information is based on established principles of liquid-liquid extraction with amine-based reagents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the effect of pH on the extraction efficiency of this compound?

A1: this compound (B2EHA) is a basic extractant. Its extraction mechanism is primarily based on acid-base interactions. As a secondary amine, B2EHA can be protonated in acidic conditions, forming an ammonium cation. This protonated form can then form an ion pair with an anionic species (e.g., a deprotonated organic acid or a metal-anion complex) to facilitate its extraction into the organic phase. The pH of the aqueous phase dictates the protonation state of B2EHA and the speciation of the target molecule, thereby critically influencing the extraction efficiency.

Q2: How does aqueous pH generally affect the extraction of acidic compounds with B2EHA?

A2: For the extraction of acidic compounds, the efficiency is highly pH-dependent. The extraction yield is typically highest at a pH below the pKa of the acidic compound. At this pH, the acid is in its undissociated, more organic-soluble form, and the amine extractant is sufficiently protonated to interact with it. As the pH of the aqueous solution increases above the pKa of the acid, the acid deprotonates to form a more water-soluble anion, leading to a dramatic decrease in extraction efficiency.

Q3: What is the expected effect of pH on the extraction of metal ions with B2EHA?

A3: The extraction of metal ions with B2EHA is complex and depends on the formation of extractable metal complexes. Often, the metal ion in the aqueous phase first forms an anionic complex (e.g., with chloride or sulfate ions). The protonated B2EHA then extracts this anionic metal complex into the organic phase through an ion-exchange mechanism. The optimal pH for metal extraction is therefore a balance between ensuring the formation of the desired anionic metal complex and maintaining the protonation of the B2EHA. This optimal pH range can be quite narrow and specific to the metal being extracted. B2EHA is noted for its use as an extractant for rare metals.

Q4: Can B2EHA be used for the extraction of basic compounds?

A4: While less common, B2EHA can be used in systems to extract basic compounds. In such cases, the pH of the aqueous phase would need to be adjusted to be above the pKa of the target basic compound. This ensures the compound is in its neutral, deprotonated form, increasing its solubility in the organic phase containing B2EHA. In this scenario, the extraction may proceed through a solvation mechanism rather than ion-pairing.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low Extraction Efficiency Incorrect Aqueous pH: The pH of the aqueous phase is not optimal for the protonation of B2EHA and the speciation of the target molecule.1. Verify the pKa of your target compound. 2. For acidic targets: Adjust the aqueous pH to be at least 1-2 pH units below the pKa of the acid. 3. For metal targets: Empirically determine the optimal pH range by performing extractions on a small scale at various pH values. The optimal pH will depend on the specific metal and the composition of the aqueous phase.
Insufficient B2EHA Concentration: The concentration of the extractant in the organic phase may be too low to effectively extract the target molecule.1. Increase the concentration of B2EHA in the organic solvent. 2. Ensure the molar ratio of B2EHA to the target molecule is sufficient, considering the stoichiometry of the extraction reaction.
Emulsion Formation at the Interface High Agitation Speed: Vigorous shaking or stirring can lead to the formation of stable emulsions.1. Gently invert the separation funnel instead of vigorous shaking. 2. If using a mechanical stirrer, reduce the stirring speed.
Presence of Surfactants or Particulate Matter: Impurities in the sample can stabilize emulsions.1. Filter the aqueous sample before extraction to remove any particulate matter. 2. Consider adding a small amount of a saturated salt solution (e.g., brine) to the aqueous phase to "salt out" the organic phase and break the emulsion. 3. Centrifugation can also be an effective method to break emulsions.
Third Phase Formation High Loading of the Organic Phase: The extracted complex may have limited solubility in the organic solvent, leading to the formation of a third phase.1. Decrease the initial concentration of the target molecule in the aqueous phase. 2. Increase the concentration of B2EHA in the organic phase. 3. Add a modifier (e.g., a long-chain alcohol like isodecanol or tributyl phosphate) to the organic phase to improve the solubility of the extracted complex.
Difficulty in Stripping (Back-Extraction) Inappropriate Stripping Solution: The pH or composition of the stripping solution is not suitable to reverse the extraction process.1. To strip an extracted acid, use an aqueous solution with a pH significantly above the acid's pKa to deprotonate it and make it water-soluble. 2. To strip an extracted metal complex, a highly acidic solution (e.g., HCl, H2SO4) is often used to protonate the B2EHA and release the metal ion back into the aqueous phase. 3. The use of complexing agents in the stripping solution can also be effective.

Data Presentation

Due to the limited availability of specific quantitative data for the extraction efficiency of this compound at various pH values in the public domain, a generalized table illustrating the expected trend for the extraction of an acidic analyte is provided below. This table is for illustrative purposes and the actual extraction efficiencies will vary depending on the specific system.

Table 1: Expected pH Effect on the Extraction of a Hypothetical Carboxylic Acid (pKa = 4.5) with this compound

Aqueous pHExpected Protonation State of B2EHAExpected Speciation of Carboxylic AcidExpected Extraction Efficiency (%)
2.5HighPredominantly Undissociated (RCOOH)High
3.5HighMostly Undissociated (RCOOH)High
4.5Moderate50% Undissociated (RCOOH), 50% Anionic (RCOO⁻)Moderate
5.5LowMostly Anionic (RCOO⁻)Low
6.5Very LowPredominantly Anionic (RCOO⁻)Very Low

Experimental Protocols

Detailed Methodology for Determining the Optimal pH for the Extraction of a Target Analyte with this compound

This protocol outlines a general procedure to determine the effect of pH on the extraction efficiency of a target analyte from an aqueous solution using B2EHA in an organic solvent.

1. Materials and Reagents:

  • This compound (B2EHA)
  • Organic solvent (e.g., kerosene, toluene, hexane)
  • Aqueous solution containing the target analyte at a known concentration
  • Hydrochloric acid (HCl) solution (e.g., 1 M and 0.1 M) for pH adjustment
  • Sodium hydroxide (NaOH) solution (e.g., 1 M and 0.1 M) for pH adjustment
  • pH meter
  • Separatory funnels or centrifuge tubes
  • Mechanical shaker or vortex mixer (optional)
  • Analytical instrument for quantifying the analyte (e.g., HPLC, GC, ICP-MS)

2. Preparation of Solutions:

  • Organic Phase: Prepare a solution of B2EHA in the chosen organic solvent at a fixed concentration (e.g., 0.1 M).
  • Aqueous Phase: Prepare a stock solution of the target analyte in deionized water.

3. Extraction Procedure:

  • Pipette a known volume of the aqueous analyte solution into a series of separatory funnels or centrifuge tubes (e.g., 10 mL).
  • Adjust the pH of the aqueous solution in each funnel/tube to a different value within the desired range (e.g., pH 2, 3, 4, 5, 6, 7, 8) using the HCl or NaOH solutions. Record the final pH of each aqueous phase.
  • Add an equal volume of the B2EHA organic phase to each funnel/tube (e.g., 10 mL).
  • Stopper the funnels/tubes and shake them for a predetermined amount of time (e.g., 15 minutes) to ensure equilibrium is reached. If prone to emulsion, gentle inversion is recommended.
  • Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.
  • Carefully separate the aqueous and organic phases.

4. Analysis:

  • Determine the concentration of the analyte remaining in the aqueous phase (raffinate) using a suitable analytical technique.
  • The concentration of the analyte in the organic phase can be calculated by mass balance.

5. Calculation of Extraction Efficiency:

  • The extraction efficiency (E%) can be calculated using the following formula: E% = [(C₀ - Cₐ) / C₀] * 100 Where:
  • C₀ is the initial concentration of the analyte in the aqueous phase.
  • Cₐ is the concentration of the analyte in the aqueous phase after extraction.

6. Data Interpretation:

  • Plot the extraction efficiency (%) as a function of the final equilibrium pH of the aqueous phase. The resulting curve will indicate the optimal pH range for the extraction of the target analyte under the tested conditions.

Mandatory Visualization

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_control pH Control Analyte_aq Target Analyte (e.g., RCOOH or M-anion) Complex_org Extracted Complex (B2EHA-H+...Analyte-) Analyte_aq->Complex_org Extraction H_plus H+ B2EHA_org B2EHA H_plus->B2EHA_org Protonation B2EHA_org->Complex_org pH_node Aqueous pH pH_node->H_plus Determines [H+]

Best practices for the storage and handling of Bis(2-ethylhexyl)amine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of Bis(2-ethylhexyl)amine (DEHA) to prevent degradation and ensure experimental integrity. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate or cloudiness observed in DEHA. Contamination with water or reaction with atmospheric carbon dioxide.Filter the DEHA through a 0.2 µm chemically resistant filter. If the issue persists, consider purging the container with an inert gas like nitrogen or argon before sealing. Store in a tightly sealed container in a dry environment.
Discoloration of DEHA (e.g., yellowing). Oxidation due to prolonged exposure to air or light. Potential formation of degradation products.Discard the discolored amine as its purity is compromised. For future prevention, store DEHA under an inert atmosphere and protect it from light by using an amber glass bottle or storing it in a dark cabinet.[1]
Inconsistent experimental results using DEHA from the same bottle over time. Gradual degradation of DEHA due to improper storage or repeated exposure to air and moisture.It is recommended to aliquot the amine into smaller, single-use containers to minimize repeated exposure of the bulk chemical. Always handle the chemical under an inert atmosphere if possible.
Potent, unusual odor stronger than the typical amine smell. Significant degradation has occurred, potentially releasing volatile breakdown products.Do not use the chemical. Dispose of it according to your institution's hazardous waste disposal procedures.[2]
Formation of a solid or viscous liquid in the container. Polymerization or reaction with incompatible materials.Review the storage area for any potential contaminants. Ensure that DEHA is not stored near strong oxidizing agents, acids, or sources of nitrites.[2][3][4] Dispose of the compromised material safely.

Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of DEHA, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5] It is crucial to protect it from heat, direct sunlight, and moisture.[1] For optimal preservation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and reaction with atmospheric carbon dioxide. The storage area should be secure and accessible only to authorized personnel.[6]

Q2: What type of container is best for storing DEHA?

A2: DEHA should be stored in a chemically resistant container, such as amber glass bottles, to protect it from light. Ensure the container seal is tight to prevent the ingress of moisture and air.

Q3: Is refrigeration or freezing recommended for long-term storage?

A3: While storing at cool temperatures is recommended, always refer to the manufacturer's safety data sheet (SDS) for specific temperature ranges.[4] If refrigeration is used, ensure the container is tightly sealed to prevent condensation from forming inside when it is brought to room temperature.

Handling

Q4: What personal protective equipment (PPE) should be worn when handling DEHA?

A4: Due to its corrosive and toxic nature, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] All handling of open containers should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6]

Q5: What materials are incompatible with DEHA?

A5: DEHA is incompatible with strong oxidizing agents, strong acids, and nitrites.[2][4][6] Contact with these substances can lead to vigorous reactions and degradation of the amine. Specifically, contact with nitrites can lead to the formation of carcinogenic nitrosamines.[6][8]

Q6: How should I handle spills of DEHA?

A6: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust. Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[9]

Degradation

Q7: What are the primary pathways of DEHA degradation?

A7: The primary degradation pathways for DEHA, a secondary amine, include:

  • Oxidation: Reaction with oxygen, often accelerated by light and heat, can lead to the formation of various oxidation products.[10]

  • Reaction with Acids: As a base, DEHA will react exothermically with acids to form salts.[4]

  • Nitrosamine Formation: In the presence of nitrous acid (formed from nitrites under acidic conditions), secondary amines like DEHA can form N-nitrosamines, which are potent carcinogens.[8]

Q8: I suspect my DEHA has degraded. How can I confirm this?

A8: Visual inspection for color change or precipitate formation is the first step. For a definitive assessment of purity, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify impurities and degradation products.[1][11]

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 50 mg of DEHA reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or methanol).

  • Preparation of Sample Solution:

    • Prepare a sample solution of the DEHA to be tested at the same concentration as the standard solution.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard. The area percentage of all peaks in the sample chromatogram can also be used to estimate purity.

Protocol for Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for investigating the stability of DEHA under various stress conditions, based on ICH Q1A (R2) guidelines.

  • Acid Hydrolysis:

    • Dissolve DEHA in 0.1 M HCl to a concentration of approximately 1 mg/mL.

    • Incubate the solution at 60 °C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Analyze by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Dissolve DEHA in 0.1 M NaOH to a concentration of approximately 1 mg/mL.

    • Incubate the solution at 60 °C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve DEHA in a suitable solvent to a concentration of approximately 1 mg/mL.

    • Add 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid or neat liquid sample of DEHA in a stability chamber at an elevated temperature (e.g., 70 °C) for 48 hours.

    • Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a sample of DEHA to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200-watt hours per square meter).[12]

    • Analyze by HPLC.

Visualizations

degradation_pathways cluster_oxidation Oxidative Degradation cluster_acid Acid Reaction cluster_nitrosation Nitrosation DEHA This compound (DEHA) Oxidized_Products Oxidized Products (e.g., hydroxylamines, imines) DEHA->Oxidized_Products O2, Light, Heat Salt Ammonium Salt DEHA->Salt Strong Acids (e.g., HCl) Nitrosamine N-Nitrosodi(2-ethylhexyl)amine (Carcinogenic) DEHA->Nitrosamine Nitrites (e.g., NaNO2) + Acidic Conditions

Caption: Potential degradation pathways of this compound.

experimental_workflow start DEHA Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress_conditions->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation

Caption: Workflow for forced degradation studies of this compound.

References

Managing and disposing of Bis(2-ethylhexyl)amine waste in a research laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive support for researchers, scientists, and drug development professionals on the safe management and disposal of Bis(2-ethylhexyl)amine (CAS No. 106-20-7) waste in a research laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound waste.

Issue Probable Cause Recommended Solution
Faint ammonia-like odor detected in the lab. - Improperly sealed waste container.- Small spill or drip.- Inadequate ventilation in the storage area.- Immediately check that the waste container is tightly sealed.[1]- Inspect the container and surrounding area for any spills. Clean up any spills following appropriate procedures.- Ensure the waste is stored in a well-ventilated area, preferably within a chemical fume hood.[2]
Visible degradation or discoloration of the waste container. - The container material is not compatible with this compound.- Immediately transfer the waste to a new, compatible container (e.g., glass or appropriate plastic).[1]- Do not use metal containers for corrosive waste.[1]- Label the new container clearly.
The waste container feels warm to the touch. - The waste has been mixed with an incompatible chemical, causing an exothermic reaction.- IMMEDIATE ACTION REQUIRED. Do not move the container if it is dangerously hot. Evacuate the immediate area.- If safe to do so, place the container in secondary containment to control any potential leaks.- Consult your institution's Environmental Health and Safety (EHS) department immediately.
Uncertainty about how to dispose of a small amount of this compound waste. - Lack of a clear, established laboratory protocol for this specific chemical waste.- Treat all waste of this compound as hazardous waste.[3]- Do not dispose of it down the drain or in regular trash.- Collect the waste in a designated, properly labeled hazardous waste container for professional disposal.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with the following primary concerns:

  • Corrosivity: It can cause severe skin burns and eye damage.[2][4]

  • Toxicity: It is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[2][4]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[2][4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound waste?

A2: Appropriate PPE is crucial to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat or chemical-resistant apron. All PPE should be selected based on a thorough risk assessment.

Q3: How should I store this compound waste in the laboratory?

A3: Proper storage is essential to prevent accidents:

  • Containers: Use only compatible, leak-proof containers with tightly sealing lids.[1] The original container is often a good choice.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other required information by your institution.

  • Location: Store in a designated, well-ventilated area, away from incompatible materials.[2][3] A chemical fume hood is a recommended storage location.

  • Segregation: Keep this compound waste separate from incompatible chemicals, particularly strong acids and oxidizing agents.

Q4: Can I neutralize this compound waste in the lab before disposal?

A4: In-lab neutralization of this compound waste is not recommended without a specific, validated protocol from your institution's safety office. While amines are basic and can be neutralized by acids, the reaction can be exothermic and may produce hazardous fumes.[4] Given that this compound has underlying toxicity hazards beyond corrosivity, simple neutralization is not a sufficient disposal method. The recommended and safest approach is to have it disposed of by a licensed hazardous waste management company.

Q5: What should I do in case of a spill of this compound waste?

A5: In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
CAS Number 106-20-7
Molecular Formula C₁₆H₃₅N
Molecular Weight 241.46 g/mol [4]
Appearance Clear, colorless liquid[4]
Odor Slight ammonia-like
Boiling Point 281 °C (538 °F)
Flash Point 132 °C (270 °F)[4]
Density 0.8062 g/mL at 20 °C (68 °F)[4]
Solubility in Water Insoluble

Experimental Protocols

Standard Operating Procedure for Collection and Storage of this compound Waste

Objective: To safely collect and store this compound waste pending professional disposal.

Materials:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat

  • Chemical fume hood

  • Secondary containment bin

Procedure:

  • Preparation: Don all required PPE before handling the waste. Ensure the designated waste container is clean, dry, and in good condition.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information (e.g., chemical name, concentration, date, responsible researcher).

  • Waste Transfer: Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure. Carefully pour the this compound waste into the designated container, avoiding splashes.

  • Sealing: Securely close the container lid immediately after adding waste.

  • Storage: Place the sealed container in a secondary containment bin within a designated and well-ventilated hazardous waste accumulation area. Ensure it is segregated from incompatible materials.

  • Disposal Request: Once the container is full or has reached the accumulation time limit set by your institution, submit a request for pickup by your EHS department or licensed hazardous waste contractor.

Mandatory Visualizations

Chemical Incompatibility of this compound

G cluster_deha This compound cluster_incompatible Incompatible Materials deha This compound acids Strong Acids deha->acids Violent or exothermic reaction oxidizers Strong Oxidizing Agents deha->oxidizers Violent or exothermic reaction isocyanates Isocyanates deha->isocyanates May be incompatible halogenated_organics Halogenated Organics deha->halogenated_organics May be incompatible peroxides Peroxides deha->peroxides May be incompatible phenols Phenols (acidic) deha->phenols May be incompatible epoxides Epoxides deha->epoxides May be incompatible anhydrides Anhydrides deha->anhydrides May be incompatible acid_halides Acid Halides deha->acid_halides May be incompatible

Caption: Chemical incompatibility of this compound.

Workflow for Managing this compound Waste

G start This compound Waste Generated assess Assess Hazards: - Corrosive - Toxic - Environmental Hazard start->assess ppe Wear Appropriate PPE: - Gloves - Goggles - Face Shield - Lab Coat assess->ppe collect Collect in a Labeled, Compatible Container ppe->collect storage Store in a Ventilated Area, Segregated from Incompatibles collect->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end Waste Removed by Licensed Contractor disposal->end

Caption: Recommended workflow for managing this compound waste.

References

Strategies to prevent third-phase formation in Bis(2-ethylhexyl)amine extraction systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address and prevent third-phase formation in Bis(2-ethylhexyl)amine (B2EHA) extraction systems.

Frequently Asked Questions (FAQs)

Q1: What is a "third phase," and why is it problematic in solvent extraction?

A third phase is the formation of a second, often viscous and dense, organic layer during liquid-liquid extraction. The organic phase splits into a diluent-rich light phase and an extractant-metal complex-rich heavy phase (the "third phase").[1] This phenomenon is highly undesirable in experimental and industrial processes because it complicates phase separation, leads to the loss of valuable extractant and target molecules, and can disrupt the operation of extraction equipment like mixer-settlers or centrifugal contactors.[2]

Q2: What are the primary causes of third-phase formation in B2EHA extraction systems?

Third-phase formation occurs when the concentration of the extracted B2EHA-metal salt complex exceeds its solubility limit in the organic diluent. This leads to the aggregation of polar reverse micelles, which then separate from the non-polar bulk diluent.[3] Key contributing factors include:

  • High Metal or Acid Loading: Exceeding the maximum concentration of the target solute that the organic phase can hold, known as the Limiting Organic Concentration (LOC).[1]

  • Diluent Type: The choice of diluent is critical. Aliphatic hydrocarbons (like kerosene, n-dodecane, or n-heptane) are more prone to third-phase formation due to their low polarity and inability to solvate the polar metal-amine complexes effectively.[1]

  • Low Extractant Concentration: Lower concentrations of the extractant (e.g., 5-10 v/v%) can sometimes be more susceptible to third-phase formation compared to higher concentrations.[1]

  • Temperature: Low temperatures can decrease the solubility of the extracted complex, promoting phase separation.[4][5]

  • Aqueous Phase Composition: High acidity or high concentrations of certain salts in the aqueous phase can influence the extraction equilibrium and promote the formation of less soluble complexes.[1]

Q3: I am observing a third phase in my experiment. What is the first step to troubleshoot it?

The first step is to identify the root cause by reviewing your experimental parameters against the known causes. Our troubleshooting workflow provides a systematic approach to diagnosing and solving the issue.

G Troubleshooting Workflow for Third-Phase Formation A Problem: Third Phase Observed B Is Metal/Acid Loading High? A->B C Reduce Solute Concentration in Aqueous Feed B->C Yes D What is the Diluent? B->D No K Solution Implemented C->K E Switch to Aromatic/Polar Diluent (e.g., Toluene, Xylene) D->E Aliphatic F Is a Phase Modifier Used? D->F Aromatic/Polar E->K G Add a Phase Modifier (e.g., 1-Octanol, TBP) F->G No H Increase Modifier Concentration F->H Yes G->K I Is Temperature Low? H->I Still persists J Increase System Temperature I->J Yes I->K No J->K

Caption: A step-by-step guide to diagnosing and resolving third-phase formation.

Q4: How do phase modifiers work, and which one should I choose?

Phase modifiers are amphiphilic molecules added to the organic phase to increase the solubility of the extracted complexes and prevent third-phase formation. They can function in several ways:

  • Co-solvents: They increase the overall polarity of the diluent, improving its ability to dissolve the polar metal-extractant aggregates.

  • Co-surfactants: They can interact with the B2EHA-metal complexes, forming a shield or barrier that prevents the reverse micelles from coalescing into a separate phase. Long-chain alcohols like 1-octanol or 1-decanol are common examples.

  • Secondary Solvation: Some modifiers, like tri-n-butyl phosphate (TBP), can form a secondary solvation shell around the extracted complex, enhancing its solubility in the non-polar diluent.

The choice of modifier depends on the specific system. Long-chain alcohols (e.g., 1-decanol, 1-octanol) and neutral organophosphorus compounds (e.g., TBP) are excellent starting points. Typically, they are added at concentrations ranging from 2% to 15% (v/v).

Q5: Can you explain the mechanism of third-phase formation at a molecular level?

Certainly. In the organic phase, the polar "heads" of the B2EHA-metal complexes are shielded from the non-polar diluent by the extractant's long alkyl "tails." As more metal is extracted, these complexes begin to aggregate into supramolecular structures called reverse micelles. When these micelles grow and interact extensively, they are no longer soluble in the bulk diluent and separate, forming the third phase.

G Mechanism of Third-Phase Formation cluster_0 Initial Organic Phase cluster_1 Increased Metal Loading cluster_2 Third-Phase Formation M1 M RM1 Reverse Micelle M1->RM1 Aggregation E1 B2EHA E1->M1 Complexation D1 Diluent TP Aggregated Micelles (Third Phase) RM1->TP Coalescence D2 Diluent D3 Diluent-Rich Phase

Caption: Molecular aggregation leading to the formation of a third phase.

Quantitative Data on Prevention Strategies

The effectiveness of different diluents and modifiers can be quantified by their impact on the Limiting Organic Concentration (LOC). While data specific to B2EHA is limited, the following tables, based on studies of the similar extractant D2EHPA, illustrate the expected trends.

Table 1: Effect of Organic Diluent on the LOC of Yttrium (Y) (Data adapted from a D2EHPA system, illustrative for amine systems)

Diluent TypeOrganic DiluentRelative LOCTendency for Third Phase
AromaticTolueneHighLow
CycloaliphaticCyclohexaneHighLow
Aliphaticn-HeptaneMediumMedium
AliphaticKeroseneLowHigh
Aliphaticn-DodecaneLowHigh

Source: Adapted from findings on D2EHPA systems, where aromatic diluents show better solvation capabilities than aliphatic ones.[6]

Table 2: Effect of 1-Decanol Modifier on the LOC of Yttrium (Y) in Kerosene (Data adapted from a 10 v/v% D2EHPA system, illustrative for amine systems)

Concentration of 1-Decanol (v/v%)Change in LOC (%)Efficacy in Preventing Third Phase
0%Baseline-
1%DecreaseNegative Effect
2%Slight IncreaseMarginal Improvement
3%Slight IncreaseMarginal Improvement
4%Decrease in A:O ratio at onsetEffective
6%Decrease in A:O ratio at onsetVery Effective

Source: Adapted from studies with D2EHPA, showing that an optimal concentration of modifier is needed.[6]

Experimental Protocols

Protocol 1: Determination of the Limiting Organic Concentration (LOC)

Objective: To determine the maximum concentration of a metal ion that can be extracted into the B2EHA/diluent system before a third phase forms.

Materials:

  • B2EHA solution in a chosen diluent (e.g., 0.5 M B2EHA in n-dodecane).

  • Aqueous feed solution containing the metal ion of interest at a known concentration.

  • Separatory funnels or centrifuge tubes.

  • Vortex mixer and centrifuge.

  • Analytical instrument for metal ion quantification (e.g., ICP-OES, AAS).

Methodology:

  • Prepare a series of extractions with a fixed organic phase volume (e.g., 10 mL) and varying aqueous phase volumes, or vice-versa, to create a range of aqueous-to-organic (A:O) phase ratios.

  • Combine the organic and aqueous phases in a separatory funnel or tube for each A:O ratio.

  • Agitate the mixtures vigorously for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

  • Centrifuge the samples (if necessary) to accelerate phase separation and allow them to stand.

  • Visually inspect each sample for the appearance of a third phase. Note the A:O ratio at which the third phase first becomes visible. This is the onset of phase separation.

  • For the sample just before the onset of third-phase formation, carefully separate the aqueous and organic phases.

  • Analyze the metal concentration remaining in the aqueous phase (raffinate).

  • Calculate the concentration of the metal in the organic phase using a mass balance equation. This value represents the LOC.

Protocol 2: Evaluating the Efficacy of Phase Modifiers

Objective: To assess the ability of different phase modifiers to prevent third-phase formation and increase the LOC.

Materials:

  • B2EHA solution in a chosen diluent (e.g., 0.5 M B2EHA in n-dodecane).

  • Phase modifiers to be tested (e.g., 1-octanol, 1-decanol, TBP).

  • Aqueous feed solution with a metal ion concentration known to cause third-phase formation.

  • Standard laboratory equipment as listed in Protocol 1.

Methodology:

  • Prepare several organic phase solutions, each containing the same concentration of B2EHA but with varying concentrations of a single phase modifier (e.g., 2%, 5%, 8%, 10% v/v 1-octanol).

  • For each modified organic solution, repeat the LOC determination experiment as described in Protocol 1.

  • Determine the new LOC for each modifier concentration.

  • Compare the LOC values obtained with the modified organic phases to the LOC of the unmodified system. A higher LOC indicates that the modifier is effective at preventing third-phase formation.

  • Plot the LOC as a function of modifier concentration to identify the optimal concentration for your system.

G Action of Phase Modifiers cluster_0 Unmodified System (Prone to Third Phase) cluster_1 Modified System (Stabilized) RM1 Reverse Micelle RM2 Reverse Micelle RM1->RM2 Aggregation Mod Modifier (e.g., 1-Octanol) SRM1 Stabilized Micelle Mod->SRM1 Prevents Aggregation SRM2 Stabilized Micelle Mod->SRM2 Prevents Aggregation

Caption: How phase modifiers stabilize reverse micelles and prevent aggregation.

References

Addressing interferences in the analytical determination of Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical determination of Bis(2-ethylhexyl)amine (DEHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding interferences and other common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when determining this compound (DEHA)?

A1: The primary challenges in DEHA analysis, particularly when using Gas Chromatography (GC), stem from its chemical nature as a secondary amine. Key issues include:

  • Poor Peak Shape (Tailing): Amines are prone to interacting with active sites (e.g., free silanol groups) in the GC system, such as the inlet liner and the column itself. This interaction can lead to significant peak tailing, which complicates integration and reduces accuracy.[1][2][3]

  • Matrix Effects: When analyzing samples from complex biological or environmental matrices, other components can interfere with the detection of DEHA, especially in Mass Spectrometry (MS). This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte's concentration.[4]

  • Contamination: A significant source of interference is contamination from laboratory equipment and solvents. Notably, Bis(2-ethylhexyl) phthalate (DEHP), a common plasticizer, is a ubiquitous contaminant with a similar name and can interfere with analysis.[5] Another compound, Bis(2-ethylhexyl) adipate, shares the acronym DEHA and could be a source of confusion or co-elution.[6][7]

  • Low Volatility: Compared to smaller molecules, DEHA has a relatively high boiling point, which requires appropriate GC temperature programming to ensure proper elution without degradation.

Q2: My DEHA peak is showing significant tailing in my GC chromatogram. What are the likely causes and how can I fix it?

A2: Peak tailing for amines is a common problem and is often caused by unwanted chemical interactions with the analytical system. Here are the primary causes and solutions:

  • Active Sites in the GC Inlet: The glass inlet liner can contain active silanol groups that adsorb the amine.

    • Solution: Use a deactivated or base-deactivated inlet liner. Regularly replace the liner, as its inertness will degrade over time, especially with complex sample matrices.[2][8]

  • Column Activity: The stationary phase of the GC column can also have active sites.

    • Solution: Use a GC column specifically designed or treated for the analysis of basic compounds (e.g., a base-deactivated column). If tailing appears after some use, you can try to restore inertness by trimming the first few centimeters off the front of the column.[1][9]

  • Sample Overload: Injecting too much of the analyte can saturate the column, leading to peak tailing.

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Chemical Structure: The inherent basicity of the amine group contributes to tailing.

    • Solution: Chemical derivatization of the amine group (e.g., acylation or silylation) can block the active hydrogen, making the molecule less polar and less likely to interact with active sites. This improves peak shape and volatility.[10][11][12]

Q3: How can I identify and mitigate matrix effects in my LC-MS or GC-MS analysis of DEHA?

A3: Matrix effects occur when components in the sample matrix affect the ionization efficiency of the analyte, leading to inaccurate quantification.[4]

  • Identification: To determine if you have a matrix effect, you can perform a post-extraction spike experiment. Compare the signal response of a standard in a clean solvent to the response of the same standard spiked into a blank, extracted sample matrix. A significant difference in response indicates a matrix effect.

  • Mitigation Strategies:

    • Sample Preparation: The most effective approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and for biological samples, Protein Precipitation, are highly effective at cleaning up samples.[13][14][15][16]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that is similar to your unknown samples. This helps to compensate for the signal suppression or enhancement.

    • Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., deuterium-labeled DEHA). This is the most robust method as the internal standard will be affected by the matrix in the same way as the analyte, providing the most accurate correction.

Q4: I am seeing unexpected peaks in my chromatogram that I suspect are contaminants. What are common sources of contamination for DEHA analysis?

A4: Contamination is a frequent issue, especially at trace levels. A primary culprit is Bis(2-ethylhexyl) phthalate (DEHP), a common plasticizer found in many laboratory consumables.

  • Sources of DEHP Contamination:

    • Plastic tubing and containers

    • Solvents (some grades may contain trace levels of plasticizers)

    • Gloves

    • Septa

  • Solutions:

    • Use high-purity solvents specifically rated for GC-MS analysis.

    • Whenever possible, use glass and stainless steel components in your sample flow path.

    • Run a "method blank" (a sample containing only the extraction and derivatization reagents) to identify any contaminants originating from your procedure.

    • Be aware of the potential for mass spectral similarities between DEHA and DEHP fragments, and ensure your chromatographic method separates them.

Troubleshooting Guides

GC Peak Shape Problems for DEHA
Symptom Possible Cause Recommended Solution(s)
Tailing Peak 1. Active sites in the GC inlet liner. 2. Active sites on the GC column. 3. Column contamination. 4. Analyte's chemical properties (amine).1. Use a base-deactivated liner; replace the liner regularly.[2][8] 2. Use a base-deactivated column; trim the front of the column.[1] 3. Bake out the column at a high temperature (within its limits). 4. Derivatize the sample to block the active amine group.[10][17]
Fronting Peak 1. Column overload. 2. Mismatched injection solvent polarity.1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in a solvent that is compatible with the stationary phase.
Split Peaks 1. Poor column cutting/installation. 2. Contamination on the column or liner. 3. Inconsistent injection technique.1. Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[1][8] 2. Perform inlet maintenance (replace liner and septum). 3. Use an autosampler for consistent injections.

Experimental Protocols

Protocol: Sample Preparation and Derivatization of DEHA for GC-MS Analysis

This protocol provides a general framework for the extraction and derivatization of DEHA from a liquid matrix (e.g., plasma or water) to improve chromatographic performance.

1. Materials and Reagents:

  • Sample containing DEHA

  • Internal Standard (e.g., a deuterated analog of DEHA or a structurally similar amine)

  • Extraction Solvent: Hexane or Ethyl Acetate (GC-MS grade)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzoyl Chloride (PFBCl).

  • Anhydrous Sodium Sulfate

  • Vortex mixer, Centrifuge, Nitrogen evaporator

2. Extraction Procedure (Liquid-Liquid Extraction):

  • Pipette 1 mL of the sample into a glass centrifuge tube.

  • Add the internal standard and briefly vortex.

  • Add 3 mL of the extraction solvent (e.g., Hexane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

3. Derivatization Procedure (Acylation with PFBCl):

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., Toluene).

  • Add 50 µL of a 10% solution of Pentafluorobenzoyl Chloride in Toluene.

  • Add a small amount of a base, such as pyridine, to catalyze the reaction.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Parameters (Example):

  • Column: DB-5ms or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness). A base-deactivated column is highly recommended.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Program: Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-500.

Visualizations

General Troubleshooting Workflow for DEHA Analysis

G start Problem with DEHA Analysis (e.g., Poor Peak Shape, Inaccurate Results) check_chrom Review Chromatogram: - Peak Tailing? - Extra Peaks? - Shifting Retention Time? start->check_chrom peak_tailing Peak Tailing Observed? check_chrom->peak_tailing inlet_maint Perform Inlet Maintenance: - Replace Liner (use deactivated) - Replace Septum peak_tailing->inlet_maint Yes extra_peaks Extra Peaks Observed? peak_tailing->extra_peaks No trim_col Trim GC Column (10-20 cm) inlet_maint->trim_col deriv Consider Derivatization (Acylation/Silylation) trim_col->deriv end Problem Resolved deriv->end run_blank Run Method Blank extra_peaks->run_blank Yes inaccurate_quant Inaccurate Quantitation? extra_peaks->inaccurate_quant No check_contam Identify Contaminants (e.g., DEHP from plastics) run_blank->check_contam improve_cleanup Improve Sample Cleanup (SPE, LLE) check_contam->improve_cleanup improve_cleanup->end matrix_effect Assess Matrix Effects (Post-extraction spike) inaccurate_quant->matrix_effect Yes inaccurate_quant->end No matrix_match Use Matrix-Matched Standards or Isotope-Labeled Internal Standard matrix_effect->matrix_match matrix_match->end

Caption: A logical workflow for troubleshooting common issues in DEHA analysis.

Common Sources of Interference in DEHA Analysis

G cluster_sample Sample Matrix cluster_lab Laboratory Environment cluster_gc GC System lipids Lipids DEHA DEHA Analysis lipids->DEHA Matrix Effects salts Salts salts->DEHA Matrix Effects endogenous Endogenous Metabolites endogenous->DEHA Matrix Effects plasticizers Plasticizers (DEHP) plasticizers->DEHA Contamination solvents Solvent Impurities solvents->DEHA Contamination glassware Dirty Glassware glassware->DEHA Contamination active_sites Active Sites (Liner, Column) active_sites->DEHA Chromatographic Issues septum_bleed Septum Bleed septum_bleed->DEHA Chromatographic Issues coelution Co-eluting Compounds coelution->DEHA Chromatographic Issues

Caption: Potential sources of interference categorized by origin.

Sample Preparation Workflow to Minimize Interferences

G start Start: Raw Sample (e.g., Plasma, Water) add_is 1. Add Isotope-Labeled Internal Standard start->add_is extraction 2. Extraction Step add_is->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle spe Solid-Phase Extraction (SPE) extraction->spe protein_precip Protein Precipitation (for biological samples) extraction->protein_precip dry_down 3. Evaporate to Dryness (under Nitrogen) lle->dry_down spe->dry_down protein_precip->dry_down derivatize 4. Derivatization (e.g., Acylation/Silylation) dry_down->derivatize reconstitute 5. Reconstitute in GC-compatible Solvent derivatize->reconstitute analysis GC-MS Analysis reconstitute->analysis

Caption: A workflow for sample preparation to reduce matrix effects and improve chromatography.

References

Mitigating the toxicity of Bis(2-ethylhexyl)amine in biological and environmental studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl)amine (DEHA). Our goal is to help you mitigate the toxicity of DEHA in your biological and environmental studies, ensuring the accuracy and reliability of your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving DEHA.

Problem Possible Cause Suggested Solution
Unexpectedly high cytotoxicity or cell death, even at low DEHA concentrations. 1. Inaccurate concentration: The actual concentration of DEHA in your stock solution may be higher than calculated due to evaporation of the solvent. 2. Cell line sensitivity: The cell line you are using may be particularly sensitive to DEHA. 3. Contamination: The DEHA stock or cell culture media may be contaminated.1. Verify concentration: Use an analytical method like GC-MS to confirm the concentration of your DEHA stock solution. Prepare fresh dilutions for each experiment. 2. Literature review: Check the literature for reported IC50 values of DEHA on your specific cell line. Consider using a less sensitive cell line if appropriate for your research question. 3. Aseptic technique: Ensure strict aseptic technique when preparing and handling all solutions. Filter-sterilize your DEHA stock solution if possible.
Precipitate forms when DEHA is added to cell culture media. 1. Low solubility: DEHA has low solubility in aqueous solutions.[1] 2. Interaction with media components: DEHA may be interacting with proteins or other components in your serum-supplemented media, causing it to precipitate.1. Use a suitable solvent: Dissolve DEHA in a small amount of a biocompatible solvent like DMSO before adding it to the media. Ensure the final solvent concentration is non-toxic to your cells. 2. Pre-warm media: Gently warm the cell culture media to 37°C before adding the DEHA solution. 3. Serial dilutions: Prepare a high-concentration stock solution in an appropriate solvent and perform serial dilutions directly in the media to achieve the desired final concentration.
Inconsistent or non-reproducible results between experiments. 1. DEHA degradation: DEHA may degrade over time, especially if not stored properly. 2. Variable exposure times: Inconsistent incubation times can lead to variability in the observed toxic effects. 3. Cell passage number: The sensitivity of cells to toxic compounds can change with increasing passage number.1. Proper storage: Store DEHA stock solutions in airtight, light-protected containers at the recommended temperature. Prepare fresh working solutions for each experiment. 2. Standardize protocols: Strictly adhere to a standardized protocol with consistent exposure times. 3. Use consistent passage numbers: Use cells within a defined passage number range for all experiments to ensure consistency.
DEHA interferes with assay readings (e.g., fluorescence-based assays). 1. Autofluorescence: DEHA or its metabolites may possess fluorescent properties that interfere with the assay. 2. Quenching: DEHA may quench the fluorescent signal of your assay reagent.1. Run controls: Include a "DEHA only" control (without cells or your fluorescent probe) to measure any background fluorescence from the compound. 2. Use a different assay: If interference is significant, consider using a non-fluorescent-based assay (e.g., a colorimetric assay) to measure the same endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DEHA toxicity?

A1: The primary mechanism of DEHA toxicity is not fully elucidated, but studies on related plasticizers like di(2-ethylhexyl) phthalate (DEHP) suggest the involvement of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway.[2][3][4] Activation of PPARα can lead to peroxisome proliferation in rodents, which is linked to hepatocarcinogenesis.[2][4] Additionally, some plasticizers have been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.

Q2: How can I safely handle and store DEHA in the laboratory?

A2: DEHA should be handled in a well-ventilated area, preferably in a chemical fume hood.[5][6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[7][8][9] Store DEHA in a tightly closed container in a cool, dry place away from oxidizing agents.[10][11]

Q3: What is the proper procedure for disposing of DEHA-contaminated waste?

A3: DEHA-contaminated waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][7] Do not pour DEHA or DEHA-contaminated solutions down the drain.[5][6] Collect all contaminated materials in a designated, sealed container for hazardous waste pickup.

Q4: How can I remove DEHA from my experimental system to study recovery effects?

A4: To study recovery, you can remove the DEHA-containing medium, wash the cells or organisms several times with fresh, DEHA-free medium or buffer, and then incubate them in the fresh medium. This process helps to remove residual DEHA and allows for the observation of cellular recovery.

Q5: What are the known ecotoxicological effects of DEHA?

A5: DEHA is classified as very toxic to aquatic life with long-lasting effects.[6] Studies on the related compound DEHP have shown varying levels of toxicity to different aquatic organisms, with crustaceans like Daphnia magna often being particularly sensitive.[12]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for DEHA and the closely related compound, Di(2-ethylhexyl) phthalate (DEHP), to provide a reference for dose-selection in your experiments.

Table 1: In Vitro Cytotoxicity of DEHA and DEHP

CompoundCell LineAssayEndpointIC50 Value
DEHANot SpecifiedNot SpecifiedNot SpecifiedData not readily available
DEHPVero, 3T3, HeLaProliferation and Viability AssaysCytotoxicitySignificant toxicity observed

Note: Specific IC50 values for DEHA on various human cell lines are not widely reported in the available literature. Researchers may need to perform their own dose-response experiments to determine the IC50 for their specific cell line and experimental conditions.

Table 2: In Vivo Toxicity of DEHA and DEHP (Rodent Studies)

CompoundSpeciesExposure RouteEffectNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)
DEHARatOral (diet)Decreased body weight948 (male), 1104 (female)1975 (male), 2300 (female)[13]
DEHARatOralIncreased kidney weight40 (male), 200 (female)Not specified[13]
DEHPRatOral (diet)Male developmental toxicity4.814[14]
DEHPRatOral (diet)Liver tumor induction28.9146.6[14]
DEHPMouseOral (diet)Liver tumor induction98292[14]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols

This section provides detailed methodologies for key experiments related to the mitigation and assessment of DEHA toxicity.

Protocol 1: Preparation of DEHA Stock and Working Solutions

Objective: To prepare a stable and soluble stock solution of DEHA for use in biological experiments.

Materials:

  • This compound (DEHA)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium

Procedure:

  • In a chemical fume hood, carefully weigh out the desired amount of DEHA.

  • Dissolve the DEHA in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Vortex the solution until the DEHA is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the stock solution in small aliquots at -20°C, protected from light.

  • To prepare working solutions, thaw an aliquot of the stock solution and perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level for your cells (typically ≤ 0.1%).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of DEHA on a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Adherent cells of interest

  • Complete cell culture medium

  • DEHA working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of DEHA. Include a vehicle control (medium with the same concentration of DMSO as the highest DEHA concentration) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways potentially affected by DEHA and a general workflow for its toxicity assessment.

DEHA_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Toxicity Assessment cluster_analysis Data Analysis DEHA_Stock DEHA Stock Solution (in DMSO) Working_Solutions Working Solutions (in Culture Medium) DEHA_Stock->Working_Solutions Exposure Exposure to DEHA Working_Solutions->Exposure Cell_Culture Cell Culture Seeding Cell_Culture->Exposure Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Exposure->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Comet Assay) Exposure->Genotoxicity Mechanism Mechanistic Studies (e.g., Western Blot, qPCR) Exposure->Mechanism Dose_Response Dose-Response Analysis Cytotoxicity->Dose_Response Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis IC50 IC50 Determination Dose_Response->IC50

Caption: A generalized experimental workflow for assessing the toxicity of this compound (DEHA) in vitro.

PPAR_Alpha_Pathway cluster_nucleus Nucleus DEHA DEHA/Metabolites PPARa PPARα DEHA->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., Fatty Acid Metabolism, Cell Proliferation) PPRE->Target_Genes Induction

Caption: The hypothesized activation of the PPARα signaling pathway by DEHA and its metabolites.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEHA DEHA/Metabolites Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) DEHA->Destruction_Complex Inhibition? Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation & Binding Target_Genes Target Gene Transcription (e.g., Cell Cycle Progression) TCF_LEF->Target_Genes Activation

Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway and a hypothetical point of interference by DEHA.

References

Technical Support Center: Regeneration and Recycling of Bis(2-ethylhexyl)amine from Loaded Organic Phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regeneration and recycling of Bis(2-ethylhexyl)amine (BEA) from loaded organic phases.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BEA), and how is it used in solvent extraction?

A1: this compound is a secondary amine that functions as a potent extractant in hydrometallurgy. It is particularly effective for the recovery of rare earth elements and other valuable metals from aqueous solutions. Its lipophilic nature allows it to selectively form complexes with metal ions, enabling their transfer from an aqueous phase to an organic solvent. BEA can also be used in conjunction with other extractants, such as organophosphorus compounds, to create synergistic systems that enhance the extraction of specific metal ions.

Q2: Why is the regeneration and recycling of BEA important?

A2: The regeneration and recycling of BEA are crucial for both economic and environmental reasons. Reusing the extractant minimizes the operational costs associated with purchasing fresh chemicals and reduces the volume of chemical waste generated, contributing to a more sustainable and environmentally friendly process.

Q3: What is the general principle behind regenerating loaded BEA?

A3: The regeneration of loaded BEA, also known as stripping, involves the back-extraction of the metal ions from the organic phase into a new aqueous phase. This is typically achieved by contacting the loaded organic phase with an acidic solution. The acidic environment disrupts the metal-amine complex, causing the metal ions to move into the aqueous stripping solution and leaving the BEA in the organic phase, ready for reuse.

Q4: What are common stripping agents used for BEA regeneration?

A4: While specific literature on BEA is less extensive than for extractants like D2EHPA, the principles for amine-based extractants generally apply. Common stripping agents include strong acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃). The choice of acid and its concentration depends on the metal being stripped and the stability of the metal-amine complex. For some applications, solutions of salts or complexing agents may also be effective.

Q5: Can the regenerated BEA be used immediately in a new extraction cycle?

A5: After stripping, the regenerated BEA may require a washing or neutralization step to remove any entrained acidic stripping solution or soluble degradation products. This ensures the extractant performs optimally in subsequent extraction cycles. A common method is to wash the organic phase with a dilute alkaline solution, such as sodium carbonate, followed by a water wash.

Troubleshooting Guide

Issue 1: Incomplete Stripping of the Loaded Metal

  • Q: My stripping efficiency is low, and a significant amount of metal remains in the organic phase. What could be the cause?

    • A: Several factors can lead to incomplete stripping:

      • Inadequate Stripping Agent Concentration: The concentration of the acid in the stripping solution may be too low to effectively break the metal-BEA complex.

      • Insufficient Contact Time: The mixing time between the loaded organic phase and the stripping solution may be too short for the stripping reaction to reach equilibrium.

      • Unfavorable Phase Ratio (A/O): An insufficient volume of the aqueous stripping phase relative to the organic phase can limit the extent of metal removal.

      • High Stability of the Metal-Amine Complex: Some metals form very stable complexes with BEA that are difficult to strip with standard acidic solutions.

  • Q: How can I improve the stripping efficiency?

    • A:

      • Increase Stripping Agent Concentration: Gradually increase the molarity of the stripping acid.

      • Optimize Contact Time: Extend the mixing time to ensure the reaction reaches equilibrium.

      • Adjust the Phase Ratio: Increase the volume of the aqueous stripping phase relative to the organic phase (increase the A/O ratio).

      • Consider a Different Stripping Agent: For highly stable complexes, a different acid or the addition of a complexing agent to the stripping solution might be necessary. Reductive stripping can also be an option for certain metals like Fe(III).

Issue 2: Formation of Emulsions or a Third Phase During Stripping

  • Q: I am observing a stable emulsion or a third phase at the interface between the organic and aqueous layers during stripping. What should I do?

    • A: Emulsion or third-phase formation can be caused by:

      • High Concentration of the Extractant or Metal Complex: Very high concentrations can lead to the formation of aggregates that are not soluble in the organic diluent.

      • Presence of Finely Divided Solids: Particulate matter can stabilize emulsions.

      • Incompatible Diluent: The diluent used for the organic phase may not be suitable for the stripping conditions.

      • Degradation of the Extractant: Over time and with repeated use, the extractant can degrade, and the degradation products can act as surfactants.

  • Q: How can I prevent or resolve emulsion and third-phase formation?

    • A:

      • Add a Phase Modifier: Incorporating a phase modifier, such as TBP (tri-n-butyl phosphate) or a long-chain alcohol (e.g., isodecanol), into the organic phase can improve the solubility of the metal-extractant complex and prevent third-phase formation.

      • Filter the Loaded Organic Phase: Ensure the loaded organic phase is free of any particulate matter before stripping.

      • Optimize Operating Conditions: Adjusting the temperature or mixing speed can sometimes help to break emulsions.

      • Consider Solvent Purification: If extractant degradation is suspected, a purification step for the recycled solvent may be necessary.

Data Presentation

Table 1: Stripping Efficiency of Various Metals from Loaded D2EHPA (as an analogue for Amine Extractants) using Different Stripping Agents

Metal IonStripping AgentConcentration (M)Temperature (K)Phase Ratio (O:A)Stripping Efficiency (%)Reference
Iron (Fe³⁺)Oxalic Acid13131:185.96[1]
Iron (Fe³⁺)H₂SO₄ + H₂SO₃3 + 0.6--Complete[2]
Iron (Fe³⁺)H₂SO₄ + Na₂SO₃3 + 0.1--93 (in two stages)[2]
Rare EarthsOxalic Acid0.25 - 0.75-1:1 - 1:2>80[3]
Zinc (Zn²⁺)H₂SO₄0.4Room Temp-100[4]
Cadmium (Cd²⁺)H₂SO₄0.4Room Temp-100[4]

Note: Data for D2EHPA is presented as a well-documented analogue to illustrate the effects of different parameters on stripping efficiency. Similar trends are expected for BEA.

Experimental Protocols

Protocol 1: Regeneration of Loaded BEA via Acid Stripping

Objective: To strip a metal ion from a loaded BEA-organic phase into an aqueous solution.

Materials:

  • Loaded BEA-organic phase (BEA in a suitable diluent like kerosene)

  • Stripping agent (e.g., 2 M H₂SO₄)

  • Separatory funnels

  • Mechanical shaker (optional)

  • pH meter

  • Apparatus for metal concentration analysis (e.g., AAS, ICP-OES)

Procedure:

  • Preparation: Prepare the desired concentration of the stripping agent (e.g., 2 M H₂SO₄ in deionized water).

  • Phase Contact: In a separatory funnel, add a known volume of the loaded BEA-organic phase and the aqueous stripping solution at a specific phase ratio (e.g., 1:1).

  • Mixing: Shake the separatory funnel vigorously for a predetermined contact time (e.g., 15-30 minutes) to ensure thorough mixing and mass transfer. A mechanical shaker can be used for consistency.

  • Phase Separation: Allow the phases to separate completely. The time required for separation will depend on the system; avoid vigorous shaking that may lead to stable emulsions.

  • Sample Collection: Carefully separate the two phases. Collect the aqueous phase (stripping solution containing the metal) and the organic phase (regenerated BEA).

  • Analysis: Analyze the metal concentration in the aqueous phase and the remaining metal concentration in the organic phase to determine the stripping efficiency.

    • Stripping Efficiency (%) = ([Metal] in aqueous phase / [Metal] in initial loaded organic phase) x 100

Protocol 2: Post-Stripping Solvent Washing

Objective: To remove entrained acid and soluble degradation products from the regenerated BEA-organic phase.

Materials:

  • Regenerated BEA-organic phase (from Protocol 1)

  • Washing solution (e.g., 0.5 M Na₂CO₃ solution)

  • Deionized water

  • Separatory funnels

Procedure:

  • Neutralization Wash: a. Place the regenerated BEA-organic phase in a clean separatory funnel. b. Add an equal volume of the 0.5 M Na₂CO₃ solution. c. Shake gently for 5-10 minutes. d. Allow the phases to separate and discard the aqueous phase.

  • Water Wash: a. To the neutralized organic phase, add an equal volume of deionized water. b. Shake gently for 5-10 minutes. c. Allow the phases to separate and discard the aqueous wash water.

  • Repeat Water Wash: Repeat the water wash step to ensure complete removal of any residual alkaline solution.

  • Final Product: The resulting organic phase contains purified, recycled BEA ready for a new extraction cycle.

Visualizations

Regeneration_Workflow cluster_extraction Extraction Stage cluster_regeneration Regeneration (Stripping) Stage Aqueous_Feed Aqueous Feed (with Metal Ions) Mixer_Extractor Mixing & Extraction Aqueous_Feed->Mixer_Extractor Fresh_BEA Fresh/Recycled BEA Organic Phase Fresh_BEA->Mixer_Extractor Settler_Extractor Phase Separation Mixer_Extractor->Settler_Extractor Raffinate Raffinate (Metal-depleted Aqueous) Settler_Extractor->Raffinate Aqueous Loaded_BEA Loaded BEA Organic Phase Settler_Extractor->Loaded_BEA Organic Mixer_Stripper Mixing & Stripping Loaded_BEA->Mixer_Stripper Stripping_Agent Aqueous Stripping Agent (e.g., H₂SO₄) Stripping_Agent->Mixer_Stripper Settler_Stripper Phase Separation Mixer_Stripper->Settler_Stripper Stripped_Solution Stripped Solution (Concentrated Metal) Settler_Stripper->Stripped_Solution Aqueous Regenerated_BEA Regenerated BEA Organic Phase Settler_Stripper->Regenerated_BEA Organic Regenerated_BEA->Fresh_BEA Recycle

Caption: Workflow for the extraction and regeneration cycle of this compound.

Stripping_Troubleshooting Start Stripping Process Issue Incomplete_Stripping Incomplete Stripping? Start->Incomplete_Stripping Emulsion Emulsion / Third Phase? Start->Emulsion Incomplete_Stripping->Emulsion No Increase_Acid Increase Acid Conc. Incomplete_Stripping->Increase_Acid Yes Add_Modifier Add Phase Modifier (TBP) Emulsion->Add_Modifier Yes Increase_Time Increase Contact Time Increase_Acid->Increase_Time Adjust_Ratio Adjust A/O Ratio Increase_Time->Adjust_Ratio Change_Agent Change Stripping Agent Adjust_Ratio->Change_Agent Resolved1 Issue Resolved Change_Agent->Resolved1 Filter_Organic Filter Loaded Organic Add_Modifier->Filter_Organic Adjust_Mixing Adjust Mixing/Temp Filter_Organic->Adjust_Mixing Resolved2 Issue Resolved Adjust_Mixing->Resolved2

Caption: Troubleshooting logic for common issues in BEA stripping experiments.

References

Validation & Comparative

A Comparative Analysis of Bis(2-ethylhexyl)amine and Alamine 336 for Rare Earth Element Separation

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of efficient and selective separation of rare earth elements (REEs), researchers are continually exploring various solvent extraction reagents. Among the amine-based extractants, Bis(2-ethylhexyl)amine (BEA) and Alamine 336 have garnered significant attention. This guide provides a comparative study of these two extractants, offering insights into their performance based on available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific separation needs.

Introduction to the Extractants

This compound (BEA) , a secondary amine, and its related compounds like the more commonly studied acidic extractant bis(2-ethylhexyl)phosphoric acid (D2EHPA), are known for their effectiveness in extracting a range of metal ions. The extraction mechanism for amine-based extractants typically involves the formation of an ion-pair with the negatively charged metal complex in the aqueous phase.

Alamine 336 , a tertiary amine, is a commercially available extractant that has been widely investigated for the separation of various metals, including rare earths.[1] It is often used in synergistic combination with other extractants to enhance separation efficiency.[2][3] The extraction process with Alamine 336 also proceeds via an anion exchange mechanism.[4]

Comparative Performance Data

The following tables summarize the performance of this compound (represented by the closely related and extensively studied D2EHPA for data availability) and Alamine 336 in the extraction of rare earth elements. It is crucial to note that the experimental conditions in the cited literature vary, and direct comparisons should be made with caution.

Table 1: Extraction Efficiency of Rare Earth Elements

ExtractantREEAqueous FeedOrganic PhaseExtraction Efficiency (%)Reference
D2EHPALa, Ce, Pr, Nd2M HNO325% D2EHPA in kerosene54.5 (La), 45.33 (Ce), 51.33 (Pr), 55.33 (Nd)[5]
D2EHPAY1M HNO330% D2EHPA in kerosene97.33[5]
Alamine 336U, ThSulfate liquorMixture of Primene JM-T and Alamine 33699.5 (U), 99.9 (Th)[1]
Aliquat 336*REEsNitric acid (pH 1.5)Undiluted nitrated Aliquat 33657-61[6]

*Aliquat 336 is a quaternary ammonium salt, structurally related to Alamine 336, and is often used in similar applications.

Table 2: Selectivity and Separation Factors

Extractant SystemREE PairSeparation Factor (α)ConditionsReference
D2EHPAY/Ce3.20.6-1.8 M D2EHPA in kerosene[7]
D2EHPAHeavy REEs / Light REEsHigher distribution for HREEs0.6 M D2EHPA in kerosene[7]
Alamine 336 + Cyanex 272Pr/Nd-Synergistic enhancement observed[3]

Experimental Protocols

General Solvent Extraction Procedure

The fundamental process for rare earth element separation using either this compound or Alamine 336 involves the following steps:

  • Preparation of the Organic Phase: The extractant (BEA or Alamine 336) is dissolved in a suitable organic diluent, such as kerosene, to the desired concentration.[5][8] A modifier may be added to prevent third-phase formation.[4]

  • Extraction: The aqueous feed solution containing the rare earth elements is brought into contact with the organic phase. The mixture is agitated for a specific duration to facilitate the transfer of the REE-anionic complexes into the organic phase.[9] The optimal pH of the aqueous phase is a critical parameter that needs to be controlled.[2]

  • Phase Separation: The mixture is allowed to settle, leading to the separation of the aqueous phase (raffinate) and the organic phase (loaded with REEs).

  • Stripping: The rare earth elements are recovered from the loaded organic phase by contacting it with a suitable stripping agent, typically a mineral acid like HCl or H2SO4.[7] This process reverses the extraction, transferring the REEs back into an aqueous solution in a more concentrated form.

Specific Protocol for D2EHPA (as a proxy for BEA)
  • Extraction: An aqueous solution of REEs in nitric acid is contacted with D2EHPA dissolved in kerosene. The mixture is shaken for a predetermined time (e.g., 10 to 120 minutes) at room temperature.[5]

  • Stripping: The loaded organic phase is stripped using sulfuric acid solutions of varying concentrations (e.g., 0.5 to 6 M) to recover the REEs.[7]

Specific Protocol for Alamine 336
  • Pre-equilibration: The organic solution of Alamine 336 in a diluent is often pre-equilibrated with the acid of the same concentration as the aqueous feed to form the amine salt.[8]

  • Extraction: The pre-equilibrated organic phase is contacted with the REE-containing aqueous solution (e.g., in a sulfate medium).[1]

  • Stripping: The loaded Alamine 336 phase can be stripped using various agents, including nitric acid, ammonium chloride, or ammonium carbonate solutions.[8]

Visualization of Experimental Workflow and Comparative Logic

G cluster_0 Solvent Extraction Workflow A Aqueous Feed (REEs in acid) C Mixing & Agitation (Extraction) A->C B Organic Phase (Extractant in diluent) B->C D Phase Separation C->D E Loaded Organic Phase D->E F Raffinate (Depleted Aqueous Phase) D->F H Stripping E->H G Stripping Agent (e.g., HCl, H2SO4) G->H I Stripped Organic Phase (Recycled) H->I J Concentrated REE Solution H->J

Caption: General workflow for rare earth element solvent extraction.

G cluster_1 Comparative Analysis Logic Extractants This compound (BEA) Alamine 336 Performance Performance Metrics Extraction Efficiency Selectivity Loading Capacity Stripping Efficiency Extractants->Performance evaluated by Data Published Experimental Data Performance->Data quantified by Conditions Experimental Conditions pH Extractant Concentration Aqueous Feed Composition Temperature Conditions->Data influenced by Comparison Comparative Assessment Data->Comparison informs Conclusion Optimal Extractant Selection Comparison->Conclusion leads to

Caption: Logical flow for comparing BEA and Alamine 336 performance.

Discussion and Conclusion

Both this compound (as represented by D2EHPA) and Alamine 336 demonstrate utility in the separation of rare earth elements. D2EHPA is well-documented for its high extraction efficiency, particularly for heavy REEs, and its performance is strongly influenced by pH.[7] Alamine 336 is effective, especially for the recovery of actinides like uranium and thorium from REE-bearing solutions, and is often employed in synergistic systems to enhance separation factors.[1][3]

The choice between BEA and Alamine 336 will depend on the specific requirements of the separation process. Key considerations include:

  • Target REEs: D2EHPA shows a preference for heavier REEs.[7]

  • Feed Composition: The presence of other metal ions and the anionic medium (e.g., nitrate, sulfate, chloride) will significantly impact the extraction behavior of both extractants.[1][4]

  • Process Economics: The cost of the extractant, diluent, and stripping agents, as well as the potential for recycling, are important factors.

  • Synergistic Effects: The potential to use these amines in combination with other extractants to improve separation performance should be considered.[2]

Further research involving direct comparative studies under identical experimental conditions is necessary to provide a more definitive quantitative comparison between this compound and Alamine 336 for rare earth element separation. Researchers should carefully evaluate the available literature and conduct preliminary experimental work to determine the optimal extractant and process conditions for their specific application.

References

Performance evaluation of Bis(2-ethylhexyl)amine versus other secondary and tertiary amines in metal extraction

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of hydrometallurgy and specialty chemical synthesis, the choice of an effective extractant is paramount for the selective recovery of valuable metals. This guide provides a comparative evaluation of Bis(2-ethylhexyl)amine (B2EHA), a secondary amine, against commonly employed secondary and tertiary amines in the solvent extraction of metals such as cobalt, nickel, and rare earth elements. This analysis, tailored for researchers, scientists, and drug development professionals, synthesizes available experimental data to offer insights into their relative performance.

Executive Summary

This compound is a potent extractant for various metals, including rare earth elements. While direct comparative studies under identical conditions are scarce, the inherent chemical properties of secondary amines suggest they can be stronger extractants than their tertiary counterparts. This is often attributed to the electronic and steric effects of the alkyl groups surrounding the nitrogen atom. Generally, among aliphatic amines, the basicity follows the order: secondary > primary > tertiary.[1] This higher basicity can translate to more efficient extraction. However, performance is also heavily influenced by factors such as the specific metal, aqueous phase composition, and stripping requirements.

Comparative Performance Data

Quantitative comparison is challenging due to the lack of studies directly comparing B2EHA with other amines under the same conditions. However, by collating data from various sources, we can draw indicative comparisons.

Table 1: Performance of Secondary Amines in Metal Extraction

AmineMetalExtraction Efficiency (%)Key Experimental ConditionsReference
This compound (B2EHA) Rare Earth ElementsData not available in comparative studiesEffective for recovering valuable rare earth elements.
Ditridecylamine (DTDA)GeneralQualitatively a stronger extractant than tertiary aminesHigher basicity suggests superior extraction efficiencies under certain conditions.BenchChem

Table 2: Performance of Tertiary Amines in Metal Extraction

AmineMetalExtraction Efficiency (%)Key Experimental ConditionsReference
Trioctylamine (TOA) Cobalt (II)76.71.5 M TOA in kerosene, from acidic chloride media.Semantic Scholar
Sulfuric AcidHigh abilityLess dependent on temperature compared to TEHA.Request PDF
Tris(2-ethylhexyl)amine (TEHA) Sulfuric AcidEffectivePerformance is influenced by the use of modifiers like Octanol.Request PDF
Alamine 336 Rare Earth ElementsSynergistic effects with organophosphorus acidsUsed in mixtures for enhanced extraction.MDPI
N235 (Tris(2-ethylhexyl)amine) Rare Earth ElementsHigh capacityUsed for separation of heavy from light rare earths.[2]

Experimental Protocols

A generalized experimental protocol for evaluating the performance of an amine extractant in metal extraction is outlined below. Specific parameters should be optimized for each metal and amine system.

Preparation of Aqueous and Organic Phases
  • Aqueous Phase: Prepare a stock solution of the metal salt (e.g., CoCl₂, NiSO₄) of a known concentration in deionized water. The pH of the aqueous phase should be adjusted to the desired value using a suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH).

  • Organic Phase: Prepare a solution of the amine extractant (e.g., this compound) of a specific concentration in a suitable organic diluent (e.g., kerosene, toluene). A modifier (e.g., isodecanol) may be added to prevent third-phase formation.

Extraction Procedure
  • Transfer equal volumes of the prepared aqueous and organic phases into a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure the system reaches equilibrium.

  • Allow the two phases to separate completely.

  • Carefully separate the aqueous (raffinate) and organic (loaded organic) phases.

  • Analyze the metal concentration in the aqueous phase before and after extraction using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The extraction efficiency (%E) can be calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the aqueous phase.

Stripping Procedure
  • Take a known volume of the loaded organic phase and contact it with a suitable stripping agent (e.g., a dilute solution of a strong acid like HCl or H₂SO₄) in a separatory funnel.

  • Shake the funnel for a sufficient time to allow the metal ions to be transferred back to the aqueous phase.

  • Separate the two phases and analyze the metal concentration in the aqueous strip solution.

Logical Workflow and Mechanisms

The extraction of metals by secondary and tertiary amines typically proceeds via an anion exchange or an ion-pair extraction mechanism, depending on the aqueous phase conditions.

Solvent_Extraction_Workflow cluster_prep Phase Preparation cluster_process Extraction & Separation cluster_analysis Analysis & Stripping Aqueous Aqueous Phase (Metal Solution) Mix Mixing (Extraction) Aqueous->Mix Organic Organic Phase (Amine + Diluent) Organic->Mix Separate Phase Separation Mix->Separate Raffinate Raffinate (Metal-depleted Aqueous) Separate->Raffinate Loaded_Organic Loaded Organic (Metal-rich Organic) Separate->Loaded_Organic Strip Stripping Loaded_Organic->Strip Stripped_Organic Stripped Organic (Recyclable) Strip->Stripped_Organic Product Metal Product Solution Strip->Product

A generalized workflow for metal extraction using an amine-based solvent.

In acidic solutions, the amine in the organic phase is first protonated. Subsequently, it can extract a negatively charged metal complex from the aqueous phase.

Protonation: R₂NH (org) + H⁺ (aq) ⇌ R₂NH₂⁺ (org) (for secondary amine) Extraction: 2 R₂NH₂⁺ (org) + [MCl₄]²⁻ (aq) ⇌ (R₂NH₂)₂[MCl₄] (org) (example for a divalent metal 'M' in chloride media)

Conclusion

This compound holds promise as an effective extractant for various metals. While comprehensive, direct comparative data with other secondary and tertiary amines is limited, the fundamental principles of amine chemistry suggest that its performance is likely to be competitive, particularly in systems where high basicity is advantageous. The choice of the optimal amine for a specific application will ultimately depend on a combination of factors including extraction efficiency, selectivity for the target metal over impurities, ease of stripping, and overall process economics. Further research involving direct comparative studies under standardized conditions is necessary to fully elucidate the relative merits of B2EHA against other commercially available amine extractants.

References

A Comparative Guide to the Validation of an HPLC-UV Method for Bis(2-ethylhexyl)amine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Bis(2-ethylhexyl)amine (DEHA) against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from various studies to offer an objective performance evaluation.

Introduction to this compound (DEHA) Analysis

This compound is a secondary amine that can be present as an impurity or a degradation product in various materials, including pharmaceuticals and plastics. Its accurate quantification is crucial for quality control and safety assessment. While HPLC-UV is a widely accessible technique in analytical laboratories, the analysis of aliphatic amines like DEHA presents a challenge due to their lack of a strong UV chromophore. This often necessitates a derivatization step to enable sensitive detection. In contrast, GC-MS and LC-MS/MS offer higher sensitivity and selectivity for the direct analysis of such compounds.

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization

This section outlines a representative HPLC-UV method for the determination of DEHA, incorporating a pre-column derivatization step to enhance UV detection.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing DEHA and dissolve it in a suitable solvent (e.g., acetonitrile).

  • To an aliquot of the sample solution, add a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) in the presence of a borate buffer (pH ~8-9).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to form the UV-active DEHA-FMOC derivative.

  • Quench the reaction by adding an amino-containing reagent (e.g., glycine).

  • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the derivatized DEHA. For example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 265 nm (the wavelength at which the FMOC derivative exhibits strong absorbance).

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent like hexane or dichloromethane.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • An internal standard (e.g., a deuterated analog) may be added for improved quantification.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to ensure elution of DEHA.

  • Injection Mode: Splitless injection for trace analysis.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of DEHA.

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Sample cleanup using SPE may be employed for complex matrices.

  • Addition of an isotopically labeled internal standard is recommended for accurate quantification.

2. LC-MS/MS Conditions:

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A fast gradient is typically used.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for DEHA.

Performance Comparison

The following table summarizes the typical validation parameters for the three analytical methods. The data for the HPLC-UV method is estimated based on methods for similar derivatized amines, while the data for GC-MS and LC-MS/MS is derived from published studies on DEHA or closely related compounds.

Validation ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Linearity (Range) 1 - 100 µg/mL (Estimated)0.05 - 5 mg/L[1]12 - 1000 pg/µL[2]
Accuracy (% Recovery) 95 - 105% (Typical)91.8 – 122%[3]83.0 - 102.5%[2]
Precision (%RSD) < 5% (Typical)1.8 – 17.8%[3]< 15%
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL (Estimated)5.5 - 17 pg/µL[4][5]0.3 ng/mL[6]
Limit of Quantification (LOQ) ~0.3 - 1.5 µg/mL (Estimated)54.1 - 76.3 ng/g[3]1 ng/mL[6]
Robustness ModerateGoodGood
Specificity Good (post-derivatization)Very GoodExcellent

Method Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical comparisons of the analytical methods described.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Pre-column Derivatization (e.g., with FMOC-Cl) Sample->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Result Result Quantification->Result

Figure 1: Experimental workflow for the HPLC-UV determination of DEHA.

Method_Comparison cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hplc_prep Sample Prep hplc_deriv Derivatization (Mandatory) hplc_prep->hplc_deriv hplc_sep LC Separation hplc_deriv->hplc_sep hplc_det UV Detection hplc_sep->hplc_det Result_HPLC Result_HPLC hplc_det->Result_HPLC Quantitative Result gc_prep Sample Prep gc_sep GC Separation gc_prep->gc_sep gc_det MS Detection gc_sep->gc_det Result_GC Result_GC gc_det->Result_GC Quantitative Result lcms_prep Sample Prep lcms_sep LC Separation lcms_prep->lcms_sep lcms_det MS/MS Detection lcms_sep->lcms_det Result_LCMS Result_LCMS lcms_det->Result_LCMS Quantitative Result

Figure 2: Logical comparison of HPLC-UV, GC-MS, and LC-MS/MS workflows.

Conclusion

The validation of an analytical method for this compound requires careful consideration of the required sensitivity and the available instrumentation. While a derivatization-based HPLC-UV method can be a viable and cost-effective approach for routine analysis, it may lack the sensitivity and specificity offered by mass spectrometric techniques.

HPLC-UV: This method is accessible and can provide reliable quantification, but the mandatory derivatization step adds complexity and potential for variability. Its suitability is often limited to higher concentration levels of DEHA.

GC-MS: GC-MS offers very good sensitivity and selectivity. It is a robust technique well-suited for the analysis of semi-volatile compounds like DEHA.

LC-MS/MS: This technique provides the highest level of sensitivity and specificity, making it the method of choice for trace-level quantification of DEHA, especially in complex matrices. The ability to use Multiple Reaction Monitoring (MRM) significantly reduces matrix interference and enhances confidence in the results.

For researchers and drug development professionals, the choice of method will depend on the specific application, the required limits of detection and quantification, and the complexity of the sample matrix. For regulatory submissions requiring high sensitivity and specificity, GC-MS or LC-MS/MS are generally the preferred methods for the determination of this compound.

References

A Comparative Guide: Bis(2-ethylhexyl)amine vs. D2EHPA for Uranium and Thorium Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis(2-ethylhexyl)amine (B2EHA) and Di-(2-ethylhexyl) phosphoric acid (D2EHPA) for the solvent extraction of uranium and thorium. The information presented is curated from experimental data found in scientific literature to assist researchers in selecting the appropriate extractant for their specific needs.

Executive Summary

The selection of an optimal extractant for uranium and thorium is critical in various fields, including nuclear fuel cycle processes, environmental remediation, and analytical chemistry. Both this compound, a secondary amine, and Di-(2-ethylhexyl) phosphoric acid (D2EHPA), an acidic organophosphorus extractant, are prominent candidates for this purpose. This guide synthesizes available data to compare their performance in terms of extraction and stripping efficiency, selectivity, and operational conditions.

D2EHPA is a widely studied and utilized extractant known for its high efficiency in extracting uranium and thorium from acidic solutions. It operates via a cation exchange mechanism. In contrast, secondary amines like this compound extract these metals through an anion exchange or ion-pair formation mechanism, typically from sulfate or chloride media. While direct comparative studies between B2EHA and D2EHPA are limited, this guide leverages data on secondary amines as a proxy for B2EHA's performance, offering valuable insights into its potential advantages and disadvantages relative to D2EHPA.

Performance Comparison: this compound vs. D2EHPA

The following tables summarize the quantitative data on the extraction and stripping of uranium and thorium using D2EHPA and various amines, with a focus on secondary amines as a representative for B2EHA.

Uranium Extraction
ParameterThis compound (Secondary Amines as Proxy)Di-(2-ethylhexyl) phosphoric acid (D2EHPA)Citations
Extraction Efficiency Secondary amines show favorable uranium loading. The extraction efficiency is influenced by the structure of the alkyl chains.High extraction efficiency, often exceeding 99%.[1][1]
Optimal Acidity Effective in sulfate media. Extraction is pH-dependent.Optimal in acidic conditions, with efficiency varying with acid concentration.
Mechanism Anion exchange or ion-pair formation.Cation exchange.
Selectivity Can be selective for uranium over some other metals.High selectivity for uranium.
Stripping Agents Dilute nitric acid can be used for stripping.Stripping can be achieved with various agents, including sodium carbonate and ammonium carbonate.[2][2]
Stripping Efficiency Generally effective, but can be influenced by the stripping agent and conditions.Can be challenging, but high efficiencies are achievable with appropriate reagents.[2][2]
Thorium Extraction
ParameterThis compound (Secondary Amines as Proxy)Di-(2-ethylhexyl) phosphoric acid (D2EHPA)Citations
Extraction Efficiency Extraction is dependent on the structure of the alkyl chains. Some secondary amines show potential for process application.[3] The secondary amine Adogen 283 has been used for thorium extraction from monazite.[4]Very high extraction efficiency, often approaching 99.47% under optimal conditions.[5][3][4][5]
Optimal Acidity Effective in sulfate liquors. Extraction is pH-dependent.Optimal at a pH of around 0.6.[5][5]
Mechanism Anion exchange or ion-pair formation.Cation exchange.
Selectivity Can be selective for thorium. Di(tridecyl)amine extracts only small amounts of rare earths even at low thorium loadings.[3]High selectivity for thorium over many other ions.[3]
Stripping Agents Nitrate, chloride, and carbonate solutions are effective stripping agents.[3]Sulfuric acid is a common stripping agent.[5][3][5]
Stripping Efficiency Generally effective.High stripping efficiencies, around 89.75%, can be achieved.[5][5]

Experimental Protocols

General Solvent Extraction Procedure

A generalized experimental protocol for the solvent extraction of uranium and thorium is outlined below. Specific parameters such as aqueous feed composition, extractant concentration, and contact time should be optimized for each specific application.

  • Preparation of Aqueous Feed: A synthetic or real sample solution containing known concentrations of uranium and/or thorium is prepared in a suitable acidic medium (e.g., sulfuric acid for amine extraction, various acids for D2EHPA). The pH of the solution is adjusted to the desired value.

  • Preparation of Organic Phase: The extractant (this compound or D2EHPA) is dissolved in a suitable organic diluent, such as kerosene, to the desired concentration. A phase modifier (e.g., isodecanol) may be added to prevent third-phase formation.

  • Extraction: Equal volumes of the aqueous feed and the organic phase are mixed in a separatory funnel or a mixer-settler. The mixture is agitated for a predetermined time (e.g., 2-30 minutes) to allow for mass transfer and attainment of equilibrium.[5][6]

  • Phase Separation: The mixture is allowed to stand for a period to ensure complete separation of the aqueous and organic phases.

  • Analysis: The concentration of uranium and/or thorium in the aqueous phase (raffinate) is determined using a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or spectrophotometry. The concentration in the organic phase is calculated by mass balance.

  • Stripping: The loaded organic phase is contacted with a suitable stripping solution (e.g., dilute nitric acid for amines, sodium carbonate or sulfuric acid for D2EHPA) to back-extract the metal ions into a fresh aqueous phase. The same procedure of mixing, separation, and analysis is followed.

Visualizing the Process

The following diagrams illustrate the fundamental workflows for the extraction of uranium and thorium using both this compound and D2EHPA.

Uranium_Extraction_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase cluster_Process U_aq Uranium/Thorium in Acidic Solution Extraction Extraction U_aq->Extraction Raffinate Raffinate (Depleted Aqueous) Extractant_org B2EHA or D2EHPA in Kerosene Extractant_org->Extraction Loaded_org Loaded Organic (U/Th Complex) Stripping Stripping Loaded_org->Stripping Extraction->Raffinate Extraction->Loaded_org Transfer Product Concentrated U/Th Product Stripping->Product Regenerated_org Regenerated Organic Phase Stripping->Regenerated_org Stripping_agent Stripping Agent Stripping_agent->Stripping Regenerated_org->Extraction Recycle

Caption: General solvent extraction and stripping workflow.

Extraction_Mechanisms B2EHA This compound (B2EHA) Mechanism: Anion Exchange / Ion-Pair Formation R₂NH₂⁺ + UO₂(SO₄)₂²⁻ ⇌ (R₂NH₂)₂UO₂(SO₄)₂ D2EHPA Di-(2-ethylhexyl) phosphoric acid (D2EHPA) Mechanism: Cation Exchange UO₂²⁺ + 2(RO)₂POOH ⇌ UO₂(R₂POO)₂ + 2H⁺ Uranium_ion Uranyl Ion (UO₂²⁺) in Aqueous Phase Uranium_ion->B2EHA Forms anionic complex Uranium_ion->D2EHPA Exchanges with H⁺

Caption: Simplified extraction mechanisms of Uranium.

Conclusion

Both this compound (represented by secondary amines) and D2EHPA are effective extractants for uranium and thorium, each with distinct characteristics that make them suitable for different applications.

D2EHPA is a robust and highly efficient extractant, particularly from acidic media. Its mechanism is well-understood, and a large body of literature supports its application. However, stripping of the extracted metals can sometimes be challenging.

This compound , as a secondary amine, offers a viable alternative, especially for extraction from sulfate solutions. The extraction mechanism via anion exchange or ion-pair formation can offer different selectivity compared to D2EHPA. While quantitative data specifically for B2EHA is not as abundant, the performance of other secondary amines suggests it holds promise as a selective extractant.

The choice between B2EHA and D2EHPA will ultimately depend on the specific requirements of the process, including the composition of the feed solution, the desired purity of the final product, and economic considerations. Further research directly comparing the performance of B2EHA with D2EHPA under various conditions would be invaluable to the scientific community.

References

Synergistic Metal Extraction: A Comparative Guide to Bis(2-ethylhexyl)amine and Cyanex 272 Mixed Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in hydrometallurgy and materials science, the separation of chemically similar metals remains a significant challenge. This guide provides a comparative analysis of a mixed-extractant system comprising Bis(2-ethylhexyl)amine (commonly known as D2EHPA) and Cyanex 272 for synergistic metal extraction, with a particular focus on the separation of cobalt (Co) and nickel (Ni).

The combination of the acidic extractants D2EHPA and Cyanex 272 has been investigated to enhance the separation of metals like cobalt and nickel from sulfate media.[1] While individually these extractants have distinct performance characteristics, their mixture can exhibit synergistic or antagonistic effects depending on the metal ion and process conditions. This guide synthesizes experimental data to compare the performance of the mixed system against the individual components and outlines the underlying mechanisms and protocols.

Comparative Performance of Extractant Systems

The primary advantage of using a mixed D2EHPA and Cyanex 272 system is the potential to improve the separation factor between cobalt and nickel. D2EHPA is a stronger acidic extractant than Cyanex 272, meaning it can extract metals at a lower pH.[2][3] Conversely, Cyanex 272 is known for its high selectivity for cobalt over nickel.[4] The mixture aims to leverage the strengths of both.

Studies have shown that adding Cyanex 272 to D2EHPA can shift the nickel extraction curve to a higher pH range while having a less significant effect on cobalt extraction.[1] This shift increases the pH difference for 50% extraction (ΔpH₅₀) between nickel and cobalt, a key indicator of separation efficiency.[1] While the selective extraction of cobalt over nickel is improved compared to using D2EHPA alone, it can be less effective than using Cyanex 272 by itself.[1]

Table 1: Comparison of pH at 50% Extraction (pH₅₀) for Co(II) and Ni(II)

Extractant System (0.6 M total)Co(II) pH₅₀Ni(II) pH₅₀ΔpH₅₀ (Ni-Co)Reference
D2EHPA~3.5~3.8~0.3[1]
Cyanex 272~5.0~6.7~1.7[1]
D2EHPA:Cyanex 272 (1:1)~3.6~4.4~0.8[1]

Note: pH₅₀ values are estimated from graphical data presented in the cited literature and may vary based on specific experimental conditions.

Table 2: Effect of D2EHPA:Cyanex 272 Ratio on Metal Extraction

D2EHPA:Cyanex 272 Molar RatioMetal% Extraction at pH 4.0
1:0 (Pure D2EHPA)Co~80%
Ni~60%
1:1Co~75%
Ni~20%
0:1 (Pure Cyanex 272)Co~5%
Ni<5%

Note: Data is illustrative, based on trends reported in literature.[1] Actual percentages depend on precise experimental conditions.

Proposed Synergistic Mechanism

The synergistic effect in the D2EHPA-Cyanex 272 system is attributed to the formation of a mixed-ligand complex with the metal ion at the organic-aqueous interface. While both are organophosphorus acids, their different structures influence the stereochemistry and stability of the extracted metal complex. The general extraction reaction for a divalent metal ion (M²⁺) with an acidic extractant (HA) follows a cation exchange mechanism. In a mixed system, both extractants participate in the complexation.

Synergistic_Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase M2_aq Metal Ion (M²⁺) interface Aqueous-Organic Interface M2_aq->interface Diffusion H_plus_aq 2H⁺ D2EHPA_org D2EHPA (HA) D2EHPA_org->interface Cyanex272_org Cyanex 272 (HB) Cyanex272_org->interface Complex_org Mixed Complex M(A)ₓ(B)ᵧ(HA)ₙ(HB)ₘ interface->H_plus_aq interface->Complex_org Complexation/ CationExchange Experimental_Workflow A1 Prepare Aqueous Phase (Metal Sulfates in H₂O) A2 Adjust Aqueous pH (H₂SO₄ / NaOH) A1->A2 C1 Combine Phases (Aqueous + Organic) A2->C1 B1 Prepare Organic Phase (D2EHPA + Cyanex 272 in Kerosene) B1->C1 C2 Agitate to Equilibrium (e.g., 60 min at 25°C) C1->C2 C3 Phase Separation (e.g., 30 min) C2->C3 D1 Sample Aqueous Phase C3->D1 D2 Analyze Metal Concentration (e.g., ICP-OES) D1->D2 D3 Calculate %E, D, and β D2->D3

References

The Elusive Selectivity of Bis(2-ethylhexyl)amine: A Comparative Look at Alternative Metal Ion Extractants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of metal ion separation, the choice of an appropriate extractant is paramount. While bis(2-ethylhexyl)amine holds potential in various chemical applications, a comprehensive review of publicly available scientific literature reveals a significant scarcity of quantitative data regarding its selectivity for common divalent and trivalent metal ions such as Cu(II), Zn(II), Ni(II), Co(II), Cd(II), Fe(III), and Al(III). This lack of empirical evidence makes a direct, data-driven comparison of its performance challenging.

In contrast, the family of organophosphorus extractants, particularly bis(2-ethylhexyl)phosphoric acid (D2EHPA), is extensively studied and well-documented for its diverse applications in hydrometallurgy and solvent extraction. This guide, therefore, provides a comparative overview of the selectivity of these more established extractants, offering valuable insights and experimental data that can inform the selection process for metal ion separation.

Understanding Amine-Based Extractants

A Data-Driven Comparison of Organophosphorus Extractants

Given the limited data on this compound, this guide will focus on the well-characterized performance of organophosphorus acids, which are widely employed in industrial and laboratory settings for metal ion separation.

Quantitative Comparison of Metal Ion Extraction

The following tables summarize the extraction efficiency of various metal ions under specific experimental conditions using common organophosphorus extractants. It is important to note that extraction behavior is highly dependent on the experimental parameters.

Table 1: Percentage Extraction of Divalent Metal Ions with Di-(2-ethylhexyl)phosphoric Acid (D2EHPA)

Metal IonpHExtractant ConcentrationDiluentPercentage Extraction (%)
Cu(II)3.00.1 MKerosene>99
Zn(II)2.50.1 MKerosene~95
Co(II)4.50.2 MToluene~90
Ni(II)5.50.2 MToluene~85
Cd(II)3.00.1 MKerosene~90

Note: The data presented is a synthesis of typical values reported in the literature. Actual extraction percentages can vary based on specific experimental conditions.

Table 2: Percentage Extraction of Trivalent Metal Ions with Di-(2-ethylhexyl)phosphoric Acid (D2EHPA)

Metal IonpHExtractant ConcentrationDiluentPercentage Extraction (%)
Fe(III)1.50.1 MKerosene>99
Al(III)2.50.3 MKerosene~90

Note: The data presented is a synthesis of typical values reported in the literature. Actual extraction percentages can vary based on specific experimental conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below is a generalized methodology for a typical liquid-liquid extraction experiment.

General Protocol for Metal Ion Extraction
  • Preparation of Aqueous Phase: A stock solution of the metal salt (e.g., sulfate or nitrate) of a known concentration is prepared in deionized water. The pH of the solution is adjusted to the desired value using a suitable acid (e.g., H₂SO₄ or HNO₃) or base (e.g., NaOH).

  • Preparation of Organic Phase: The extractant (e.g., D2EHPA) is dissolved in an appropriate organic diluent (e.g., kerosene, toluene, or n-heptane) to the desired concentration.

  • Extraction Procedure: Equal volumes of the aqueous and organic phases are added to a separatory funnel. The funnel is then shaken vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and attainment of equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Extraction Efficiency: The percentage extraction (%E) is calculated using the following formula:

    %E = [(C₀ - Cₑ) / C₀] * 100

    where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase.

Visualizing the Extraction Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying chemical principles.

MetalExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Aq_Prep Aqueous Phase (Metal Salt Solution) Mix Mixing (Vigorous Shaking) Aq_Prep->Mix Org_Prep Organic Phase (Extractant in Diluent) Org_Prep->Mix Separate Phase Separation Mix->Separate Aq_Analysis Aqueous Phase Analysis (AAS/ICP-OES) Separate->Aq_Analysis Aqueous Phase Calc Calculate % Extraction Aq_Analysis->Calc

Caption: Workflow for a typical liquid-liquid metal ion extraction experiment.

CationExchangeMechanism Cation Exchange Mechanism with D2EHPA cluster_organic Organic Phase M_aq M^(n+) Complex_org M(HR₂)n M_aq->Complex_org + (n/2)(HR)₂ (org) D2EHPA_dimer (HR)₂ H_ion n H⁺ Complex_org->H_ion

Navigating the Analytical Challenges of Bis(2-ethylhexyl)amine: A Guide to Mitigating Cross-reactivity and Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Bis(2-ethylhexyl)amine (BEHA) in complex samples presents a significant analytical challenge. As a potential leachable from plastic container closure systems and manufacturing components, BEHA must be rigorously monitored in pharmaceutical products and biological matrices. This guide provides a comparative overview of analytical methodologies, focusing on the critical aspects of cross-reactivity and matrix effects, supported by experimental data and detailed protocols to ensure reliable and accurate results.

This compound is a secondary amine that can migrate from various plastic materials, potentially contaminating drug products and leading to patient exposure. Its chemical structure, featuring branched alkyl chains, makes it susceptible to interference from structurally similar compounds and subject to matrix effects that can suppress or enhance the analytical signal. Understanding and mitigating these challenges is paramount for robust method development and validation.

Comparative Analysis of Analytical Methods

The two primary analytical techniques for the quantification of BEHA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and susceptibility to interferences.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL rangeGenerally in the low to mid ng/mL range
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL rangeGenerally in the mid to high ng/mL range
Sample Preparation Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)LLE or SPE, often requires derivatization
Throughput HighModerate
Matrix Effect Can be significant, requires careful managementGenerally less pronounced than LC-MS/MS
Cross-reactivity High selectivity with MS/MS can minimize thisPotential for co-elution of similar compounds

Experimental Protocols

LC-MS/MS Method for BEHA in Human Plasma

This protocol is adapted from a validated method for a similar amine in human plasma and is a recommended starting point for BEHA analysis.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated BEHA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • BEHA: Precursor ion (m/z 242.3) → Product ion (e.g., m/z 142.2)

    • Internal Standard: Monitor the appropriate transition for the deuterated analog.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

GC-MS Method for BEHA in an Injectable Drug Product

This protocol is a general approach for the analysis of semi-volatile organic compounds like BEHA in a pharmaceutical formulation.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of the injectable drug product, add 1 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • Optional Derivatization: To improve chromatographic peak shape and sensitivity, the extract can be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 450.

Understanding and Mitigating Interferences

Cross-Reactivity

Cross-reactivity occurs when a compound structurally similar to the analyte of interest is also detected by the analytical method, leading to a falsely elevated result. For BEHA, potential cross-reactants include other secondary amines with similar molecular weights or retention times.

Structurally Similar Compounds to BEHA:

  • Di-n-octylamine: A linear isomer of BEHA.

  • Dicyclohexylamine: Another secondary amine with a similar molecular weight.

  • Other branched-chain secondary amines.

Mitigation Strategies:

  • Chromatographic Separation: Optimize the chromatographic method to achieve baseline separation of BEHA from potential interferences.

  • High-Resolution Mass Spectrometry (HRMS): Can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor-to-product ion transition for BEHA, the selectivity of the method can be significantly increased.

Potential Cross-Reactivity cluster_0 Analytical Method cluster_1 Detection BEHA BEHA Detector Detector BEHA->Detector Di-n-octylamine Di-n-octylamine Di-n-octylamine->Detector Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->Detector

Figure 1: Potential cross-reactivity of structurally similar amines with BEHA.

Matrix Effects

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1]

Common Sources of Matrix Effects:

  • Biological Matrices (Plasma, Urine): Salts, phospholipids, proteins.

  • Pharmaceutical Formulations: Excipients, buffers, surfactants.

Quantification of Matrix Effects:

The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

Mitigation Strategies:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) can selectively remove interfering matrix components.[1]

  • Chromatographic Separation: Modifying the mobile phase or gradient can help separate the analyte from matrix components that cause ion suppression.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[1]

  • Matrix-Matched Calibrants: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[1]

Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Signal Suppression/Enhancement Signal Suppression/Enhancement LC-MS/MS Analysis->Signal Suppression/Enhancement Matrix Components Matrix Components Matrix Components->LC-MS/MS Analysis Co-elution BEHA BEHA BEHA->LC-MS/MS Analysis Inaccurate Quantification Inaccurate Quantification Signal Suppression/Enhancement->Inaccurate Quantification

Figure 2: The impact of matrix effects on BEHA analysis.

Experimental Workflow for BEHA Analysis

A robust workflow is essential for obtaining reliable data. The following diagram illustrates a typical workflow for the analysis of BEHA in a complex sample.

cluster_0 Method Validation Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation e.g., Plasma, Drug Product Stability Stability Sample Collection->Stability Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis SPE, LLE, or PPT Recovery Recovery Sample Preparation->Recovery Data Processing Data Processing Instrumental Analysis->Data Processing LC-MS/MS or GC-MS Selectivity Selectivity Instrumental Analysis->Selectivity Result Reporting Result Reporting Data Processing->Result Reporting Quantification & Integration Linearity Linearity Data Processing->Linearity Accuracy Accuracy Data Processing->Accuracy Precision Precision Data Processing->Precision Final Report Final Report Result Reporting->Final Report

Figure 3: A typical experimental workflow for BEHA analysis.

Conclusion

The accurate analysis of this compound in complex samples requires a thorough understanding of potential interferences from cross-reactivity and matrix effects. While both LC-MS/MS and GC-MS can be employed for BEHA quantification, LC-MS/MS generally offers superior sensitivity and selectivity, which is crucial when dealing with trace-level contaminants. The implementation of robust sample preparation techniques, optimized chromatographic separation, and the use of appropriate internal standards are critical for mitigating matrix effects and ensuring data integrity. By following the detailed protocols and mitigation strategies outlined in this guide, researchers and drug development professionals can develop and validate reliable analytical methods for the routine monitoring of BEHA, ultimately ensuring the safety and quality of pharmaceutical products.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Procedures for Bis(2-ethylhexyl)amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Bis(2-ethylhexyl)amine (BEHA). Ensuring the accuracy and reliability of analytical data through robust, validated methods is a cornerstone of pharmaceutical development and quality control. This document outlines common chromatographic techniques, presents typical validation data from studies on similar secondary amines, and provides detailed experimental protocols to assist in the selection and validation of the most suitable method for your application. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the analysis of secondary amines like BEHA.[2] Often, these methods are coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the chemical properties of BEHA, derivatization may be employed to improve its chromatographic behavior and detectability.[2][3]

The following table summarizes typical performance data for three common analytical approaches for the quantification of secondary amines, extrapolated from validation studies on analogous compounds.

Table 1: Comparison of Validation Parameters for Analytical Methods

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (Correlation Coefficient, r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.05 - 10 µg/mL0.5 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.5 - 101.5%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%< 1.0%
- Intermediate Precision< 2.0%< 3.0%< 1.8%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL~0.5 ng/mL

Note: The values presented are typical and may vary depending on the specific instrumentation, column, and analytical conditions.

Experimental Workflows

The selection of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below are diagrams illustrating the typical experimental workflows for the quantification of BEHA using GC-MS and HPLC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization with e.g., Benzenesulfonyl Chloride Extraction->Derivatization FinalPrep Solvent Evaporation & Reconstitution Derivatization->FinalPrep Injection GC Injection FinalPrep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 1: Experimental workflow for BEHA quantification by GC-MS.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filtration Sample Filtration Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 2: Experimental workflow for BEHA quantification by HPLC-MS.

Detailed Experimental Protocols

Detailed and precise protocols are fundamental for successful method validation and inter-laboratory transfer. Below are generalized methodologies for the quantification of BEHA using GC-FID/MS and HPLC-MS.

Protocol 1: Gas Chromatography (GC-FID/MS) Method

This protocol describes a general procedure for the analysis of BEHA, which may require derivatization to improve chromatographic performance.

1. Reagents and Solutions:

  • Diluent: Methanol or Acetonitrile.

  • Derivatizing Agent: Benzenesulfonyl chloride or other suitable agent.

  • Standard Solution Preparation: Prepare a stock solution of BEHA reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing BEHA in the diluent to achieve a final concentration within the calibration range.

2. Derivatization Procedure:

  • To an aliquot of the sample or standard solution, add a buffer solution (e.g., sodium bicarbonate) to adjust the pH.

  • Add the derivatizing agent (e.g., benzenesulfonyl chloride in a suitable solvent).

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

  • After cooling, the derivative can be extracted with an organic solvent (e.g., hexane). The organic layer is then evaporated and reconstituted in a suitable solvent for GC analysis.

3. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 10 minutes.

  • Injector Temperature: 280°C.

  • Detector (FID/MS) Temperature: 290°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

4. Validation Procedure:

  • Specificity: Inject the diluent, a placebo, and a sample spiked with known impurities to ensure peak purity and demonstrate selectivity.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo at three concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Evaluate repeatability through six replicate injections of a single standard solution and intermediate precision by repeating the analysis on a different day or with a different analyst.

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

This protocol outlines a sensitive and selective method for the direct analysis of BEHA without derivatization.

1. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution Preparation: Prepare a stock solution of BEHA reference standard in the diluent at a concentration of 100 µg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.5, 5, 25, 75, 100 ng/mL).

  • Sample Preparation: Dissolve the sample in the diluent to obtain a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: A suitable gradient program starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute BEHA, followed by a re-equilibration step.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for BEHA would need to be determined.

3. Validation Procedure:

  • Specificity: Analyze the diluent, a placebo, and a sample spiked with known impurities to ensure no interfering peaks at the retention time of BEHA.

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo at three concentration levels.

  • Precision: Evaluate repeatability and intermediate precision as described in the GC method protocol.

Conclusion

The selection of an appropriate analytical procedure for the quantification of this compound is critical for ensuring data quality in research and pharmaceutical development. While no formal inter-laboratory validation studies for BEHA are publicly available, the methods presented in this guide, based on established procedures for similar secondary amines, provide a strong foundation for in-house validation and potential inter-laboratory comparison. Both GC-MS and HPLC-MS offer high sensitivity and selectivity, with the choice between them often depending on the specific application and available resources. A rigorous validation process in line with ICH guidelines is essential to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[1]

References

A Comparative Guide to Bis(2-ethylhexyl)amine and its Alternatives as Reference Materials for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of analytical method development, the selection of an appropriate reference material is a critical determinant of data quality, accuracy, and reproducibility. This guide provides a comprehensive comparison of Bis(2-ethylhexyl)amine (BEHA) and two viable alternatives, Di-n-octylamine and Dicyclohexylamine, for use as reference standards in the analysis of secondary amines. This document is intended to assist researchers in making an informed decision based on the physicochemical properties and analytical performance considerations of these compounds.

Introduction to Secondary Amine Reference Materials

Secondary amines are a significant class of compounds in the pharmaceutical and chemical industries, often present as active pharmaceutical ingredients (APIs), impurities, or synthetic intermediates. The accurate quantification of these amines is paramount for quality control, stability testing, and regulatory compliance. A well-characterized reference material is the cornerstone of any robust analytical method, serving as a calibrant to ensure the identity, purity, and strength of the analyte of interest. Key attributes of an ideal reference material include high purity, stability, and physicochemical properties that are compatible with the chosen analytical technique.

Physicochemical Properties: A Comparative Analysis

The selection of a reference material is often guided by its physical and chemical properties, which can influence its handling, storage, and behavior during analysis. The following table summarizes the key physicochemical properties of this compound, Di-n-octylamine, and Dicyclohexylamine.

PropertyThis compoundDi-n-octylamineDicyclohexylamine
CAS Number 106-20-71120-48-5101-83-7
Molecular Formula C₁₆H₃₅NC₁₆H₃₅NC₁₂H₂₃N
Molecular Weight ( g/mol ) 241.46241.46181.32
Appearance Clear, colorless liquidColorless to pale yellow liquid or semi-solidColorless liquid
Boiling Point (°C) 123 (at 5 mmHg)297-298256
Melting Point (°C) -6013-16-1
Density (g/mL) 0.805 (at 25°C)0.799 (at 25°C)0.91-0.92 (at 20°C)
Solubility in Water Sparingly solubleSparingly solubleSparingly soluble
Purity (typical) ≥98.0% (GC)≥97% (GC)≥99.0% (GC)

Performance Comparison in Analytical Methods

  • This compound (BEHA) , with its branched alkyl chains, may exhibit different chromatographic behavior compared to the linear structure of Di-n-octylamine. Its lower boiling point under vacuum suggests good volatility for gas chromatography (GC) analysis.

  • Di-n-octylamine shares the same molecular formula and weight as BEHA but has a linear alkyl chain structure. This difference can be exploited for chromatographic separation and may result in a different retention time, which can be advantageous in complex matrices. Its higher boiling point may suggest lower volatility compared to BEHA under the same GC conditions.

  • Dicyclohexylamine has a distinctly different, more rigid cyclic structure and a lower molecular weight. This will lead to significantly different retention characteristics in both GC and liquid chromatography (LC), potentially offering better separation from other aliphatic amines. Its lower boiling point compared to Di-n-octylamine also makes it suitable for GC analysis.

The choice between these reference materials will ultimately depend on the specific requirements of the analytical method, including the matrix, the presence of other amines, and the desired chromatographic resolution.

Experimental Protocols

The following are detailed, generalized protocols for the analysis of secondary amines using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization. These methods can be adapted for the use of this compound, Di-n-octylamine, or Dicyclohexylamine as a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Secondary Amine Quantification

This method is suitable for the direct analysis of volatile and semi-volatile secondary amines.

Objective: To quantify the concentration of a secondary amine (e.g., this compound, Di-n-octylamine, or Dicyclohexylamine) in a sample.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler

  • Analytical balance

Reagents and Materials:

  • Reference Standard (this compound, Di-n-octylamine, or Dicyclohexylamine), high purity

  • Solvent (e.g., Dichloromethane or Methanol, HPLC grade)

  • Internal Standard (e.g., a structurally similar amine not present in the sample)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

    • Spike each calibration standard and sample with the internal standard at a constant concentration.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of the solvent.

    • Filter the sample solution if necessary to remove any particulate matter.

  • GC-MS Conditions:

    • Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 280°C at 10°C/minute

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Stock Prepare Reference Standard Stock Calibration_Standards Create Calibration Standards Standard_Stock->Calibration_Standards Spike_IS Spike with Internal Standard Calibration_Standards->Spike_IS Sample_Prep Prepare Sample Solution Sample_Prep->Spike_IS GC_Injection Inject into GC-MS Spike_IS->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for GC-MS analysis of secondary amines.

HPLC-UV Protocol with Dansyl Chloride Derivatization for Secondary Amine Quantification

This method is suitable for the analysis of secondary amines that lack a strong UV chromophore. Derivatization with dansyl chloride renders the amines detectable by UV.

Objective: To quantify the concentration of a secondary amine (e.g., this compound, Di-n-octylamine, or Dicyclohexylamine) in a sample after pre-column derivatization.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Autosampler

  • Analytical balance

  • pH meter

  • Water bath or heating block

Reagents and Materials:

  • Reference Standard (this compound, Di-n-octylamine, or Dicyclohexylamine), high purity

  • Dansyl Chloride

  • Acetonitrile (HPLC grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Reagent Preparation:

    • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetonitrile. Prepare fresh daily.

    • Sodium Bicarbonate Buffer (0.1 M, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust the pH to 9.5 with 1 M NaOH.

  • Standard and Sample Derivatization:

    • Prepare stock and calibration standard solutions of the reference amine in a suitable solvent.

    • To 100 µL of each standard or sample solution in a vial, add 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution, vortex, and incubate at 60°C for 45 minutes in the dark.

    • After incubation, cool the vials to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • Start with 50% B, hold for 5 minutes

      • Increase to 95% B over 15 minutes

      • Hold at 95% B for 5 minutes

      • Return to 50% B over 1 minute and equilibrate for 4 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the derivatized samples from the calibration curve.

HPLCDerivatization_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Stock Prepare Reference Standard Stock Calibration_Standards Create Calibration Standards Standard_Stock->Calibration_Standards Add_Buffer Add Bicarbonate Buffer Calibration_Standards->Add_Buffer Sample_Prep Prepare Sample Solution Sample_Prep->Add_Buffer Add_Dansyl Add Dansyl Chloride Add_Buffer->Add_Dansyl Incubate Incubate at 60°C Add_Dansyl->Incubate Quench Quench Reaction Incubate->Quench HPLC_Injection Inject into HPLC Quench->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis with derivatization.

Conclusion

The selection of a reference material for the analysis of secondary amines requires careful consideration of the analyte's properties and the chosen analytical method. This compound, Di-n-octylamine, and Dicyclohexylamine all present as viable options, each with distinct structural characteristics that can be leveraged for optimal analytical performance. While BEHA offers a branched structure, Di-n-octylamine provides a linear alternative of the same molecular weight, and Dicyclohexylamine introduces a cyclic structure. The detailed experimental protocols provided for GC-MS and HPLC-UV analysis serve as a foundation for developing and validating robust analytical methods for the quantification of these and other secondary amines. Researchers are encouraged to evaluate these reference materials based on the specific demands of their analytical challenges to ensure the generation of high-quality, reliable data.

Efficiency comparison of Bis(2-ethylhexyl)amine in acidic, neutral, and alkaline extraction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate extractant is a critical step in purification and separation processes. Bis(2-ethylhexyl)amine (BEA), a secondary amine, presents distinct characteristics in solvent extraction that are highly dependent on the pH of the aqueous phase. This guide provides a comparative analysis of BEA's extraction efficiency under acidic, neutral, and alkaline conditions, supported by available experimental data and protocols.

The efficiency of metal extraction by this compound is intrinsically linked to the pH of the aqueous solution. As a basic extractant, BEA's mechanism primarily involves the formation of an ion-pair with the metal complex. In acidic solutions, the amine is protonated, allowing it to extract anionic metal complexes. Conversely, in neutral to alkaline conditions, its role can shift depending on the metal species present.

Comparative Extraction Efficiency of this compound

Due to a scarcity of comprehensive studies directly comparing the extraction efficiency of this compound across a wide pH range for various metals, this guide synthesizes available data and general principles of amine-based extraction. It is important to note that much of the available literature focuses on a different, though similarly named, extractant, Bis(2-ethylhexyl)phosphoric acid (D2EHPA), which is an acidic extractant and operates under different principles.

The extraction of metal ions by amine extractants is significantly influenced by the pH of the aqueous phase. For basic extractants like BEA, the extraction efficiency is often higher in acidic conditions where the amine can be protonated to form an ammonium ion, which then pairs with an anionic metal complex.

A study on a derivative of this compound, 2-ethylhexyl hydrogen {[bis(2-ethylhexyl)amino]methyl}phosphonate, demonstrated quantitative extraction of copper(II) ions in the pH range of 7 to 10.[1] While this is a derivative, it suggests that BEA and its related compounds can be effective in neutral to alkaline conditions for certain metals.

To provide a clearer, albeit generalized, comparison, the following table summarizes the expected performance of BEA based on the general principles of amine extraction.

pH ConditionExtraction MechanismExpected EfficiencyTarget Metal Species
Acidic (pH < 6) Ion-pair formation with anionic metal complexes (e.g., chloro- or sulfato-complexes) following protonation of the amine.Generally high for metals that form stable anionic complexes in acidic media.Fe(III), Ga(III), Zn(II), Cu(II) (as anionic complexes)
Neutral (pH ≈ 7) Variable; can involve extraction of neutral metal complexes or ion-pair formation if suitable anions are present.Moderate to high, depending on the specific metal and the presence of complexing agents.Cu(II)[1]
Alkaline (pH > 8) Extraction of anionic hydroxo- or other anionic complexes.High for certain metals that form stable anionic complexes in alkaline solutions.Cu(II)[1], potentially other amphoteric metals.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published in a standardized format, a general procedure for a liquid-liquid extraction experiment can be outlined based on common laboratory practices.

General Protocol for Liquid-Liquid Extraction of a Divalent Metal Ion (e.g., Cu²⁺)

1. Preparation of Aqueous Phase:

  • Prepare a stock solution of the metal salt (e.g., CuSO₄·5H₂O) of a known concentration in deionized water.

  • Adjust the pH of the aqueous solution to the desired level (acidic, neutral, or alkaline) using appropriate acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, NH₄OH). The pH should be carefully monitored and adjusted.

2. Preparation of Organic Phase:

  • Prepare a solution of this compound of a specific concentration (e.g., 0.1 M) in a suitable organic diluent (e.g., kerosene, toluene, or n-heptane). The choice of diluent can affect extraction efficiency and phase separation.

3. Extraction Procedure:

  • In a separatory funnel, mix equal volumes of the prepared aqueous and organic phases (e.g., 25 mL of each).

  • Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and allow for the extraction equilibrium to be reached.

  • Allow the phases to separate completely. The time required for phase disengagement should be recorded.

4. Analysis:

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The concentration of the metal ion in the organic phase can be calculated by mass balance.

  • The extraction efficiency (%E) can be calculated using the following formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the aqueous phase.

5. Data Reporting:

  • Record all experimental parameters, including the initial concentrations of the metal and extractant, the pH of the aqueous phase, the phase ratio, the shaking time, and the temperature.

Logical Workflow for Metal Extraction and Analysis

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare Aqueous Phase (Metal Salt Solution) B Adjust Aqueous pH (Acidic, Neutral, or Alkaline) A->B D Mix Aqueous and Organic Phases (Separatory Funnel) B->D C Prepare Organic Phase (BEA in Diluent) C->D E Shake for Equilibrium D->E F Allow Phase Separation E->F G Separate Phases F->G H Analyze Aqueous Phase (AAS or ICP-OES) G->H I Calculate Extraction Efficiency H->I

Caption: Workflow for a typical liquid-liquid metal extraction experiment.

Signaling Pathways and Logical Relationships in Extraction Chemistry

The efficiency of this compound in solvent extraction is governed by a series of interconnected chemical equilibria. The following diagram illustrates the logical relationships influencing the extraction process.

ExtractionLogic cluster_aqueous Aqueous Phase cluster_organic Organic Phase M Metal Cation (Mⁿ⁺) MA Anionic Metal Complex ([MAₓ]⁽ˣ⁻ⁿ⁾⁻) M->MA Complexation A Anion (A⁻) A->MA H H⁺ BEA BEA (R₂NH) H->BEA Inhibits Protonation BEAH Protonated BEA (R₂NH₂⁺) H->BEAH Deprotonation OH OH⁻ OH->M May cause precipitation ExtractedComplex Extracted Complex ([R₂NH₂⁺]ₙ[MAₓ]⁽ˣ⁻ⁿ⁾⁻) MA->ExtractedComplex BEA->BEAH Protonation BEAH->ExtractedComplex Ion-Pair Formation pH pH pH->H [H⁺] pH->OH [OH⁻]

References

Safety Operating Guide

Proper Disposal of Bis(2-ethylhexyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of Bis(2-ethylhexyl)amine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper management of this compound waste, from initial handling to final disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This chemical is classified as harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

All handling of this compound and its waste must be conducted in a designated, well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

ParameterValueReference
CAS Number 106-20-7[5]
Molecular Formula C16H35N[6]
Molecular Weight 241.46 g/mol [6]
Flash Point 130 °C (266 °F) - Pensky-Martens closed cup[7]
Boiling Point 123 °C at 5 mmHg[7]
Density 0.805 g/mL at 25 °C[7]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. In-laboratory treatment or neutralization of this chemical is not advised without specific, validated protocols and should only be performed by highly trained personnel with a thorough understanding of the potential reactions and hazards. The following steps outline the process for preparing this compound waste for professional disposal.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled waste container for all this compound waste, including contaminated consumables (e.g., pipette tips, paper towels).

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially acids and strong oxidizing agents, to prevent potentially violent reactions.[8]

  • Solid vs. Liquid Waste: Collect liquid and solid waste in separate, appropriate containers.

Step 2: Container Selection and Labeling
  • Container Compatibility:

    • For liquid this compound waste, use chemically compatible containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][10]

    • Ensure the container has a secure, leak-proof cap.

    • Do not use metal containers, as corrosive materials can degrade them.[11]

  • Headspace: Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[9]

  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Corrosive")[1]

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage of Waste
  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Incompatible Materials: Ensure that the storage area is free of incompatible materials, particularly acids and strong oxidizers.

  • Locked Storage: Store in a locked cabinet or an area with restricted access.[5]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.

  • Provide Information: Be prepared to provide the EHS department with information about the waste, including the chemical name, quantity, and container type.

  • Follow Institutional Procedures: Adhere to all institutional and departmental procedures for hazardous waste pickup and disposal.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Personal Protective Equipment: Do not attempt to clean up a spill without the proper PPE as outlined above.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like sawdust.[2]

    • Collect the absorbed material and any contaminated items into a designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS.

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container as Hazardous Waste (Name, Hazards, Date) container->label_waste store Store in a Secure, Ventilated Area with Secondary Containment label_waste->store spill Spill Occurs store->spill contact_ehs Contact EHS for Waste Pickup store->contact_ehs cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->contact_ehs No cleanup->store disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.

References

Personal protective equipment for handling Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Bis(2-ethylhexyl)amine (CAS No. 106-20-7), a compound requiring stringent safety protocols due to its hazardous properties. Adherence to these procedures is paramount to ensure personnel safety and environmental protection.

Immediate Safety Concerns

This compound is classified as a hazardous chemical with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Skin Corrosion: Causes severe skin burns.

  • Eye Damage: Causes serious eye damage.

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards.

Personal Protective Equipment (PPE) Selection and Use

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following provides a comprehensive overview of recommended PPE.

Glove MaterialGeneral Resistance to AminesRecommendations and Considerations
Butyl Rubber Good to Excellent Recommended for handling amines. Offers good resistance to a wide range of chemicals, but may have poor dexterity.
Neoprene Good Provides good resistance to a broad range of chemicals, including some amines. Offers good pliability and dexterity.
Nitrile Rubber Fair to Poor Generally not recommended for prolonged or direct contact with amines.[1][2][3] Suitable for incidental splash protection only, and gloves should be changed immediately upon contact.
Viton® Excellent Offers excellent resistance to a wide range of organic chemicals, but can be expensive and may have limited dexterity. Not recommended for contact with some amines.[4]
Polyvinyl Chloride (PVC) Fair to Good May offer some resistance, but compatibility should be verified with the manufacturer. Plasticizers can be stripped from the glove, compromising its integrity.

Important: Always inspect gloves for signs of degradation (swelling, cracking, or discoloration) before and during use. Change gloves immediately if contamination is suspected or after a set duration based on your risk assessment.

Respiratory protection is essential when handling this compound, especially in poorly ventilated areas or when there is a potential for aerosol or vapor generation. The selection of a respirator depends on the airborne concentration of the chemical.

Respirator TypeAssigned Protection Factor (APF)Conditions for Use
Half-Mask Air-Purifying Respirator with Organic Vapor Cartridges 10For use in well-ventilated areas where airborne concentrations are not expected to exceed 10 times the occupational exposure limit (OEL).
Full-Facepiece Air-Purifying Respirator with Organic Vapor Cartridges 50Provides a higher level of protection than a half-mask and also offers eye protection.[5][6] Recommended when there is a risk of eye irritation or higher airborne concentrations.
Powered Air-Purifying Respirator (PAPR) with Organic Vapor Cartridges 25 - 1,000Offers a higher level of protection and may be more comfortable for extended use. The APF depends on the type of headgear (e.g., loose-fitting hood vs. tight-fitting facepiece).[6]
Supplied-Air Respirator (SAR) Varies (up to 10,000)Required for work in confined spaces, oxygen-deficient atmospheres, or when concentrations are immediately dangerous to life or health (IDLH).
Self-Contained Breathing Apparatus (SCBA) 10,000For emergency response or situations with unknown concentrations.

A comprehensive respiratory protection program, including fit testing, training, and medical surveillance, is required by OSHA when respirators are necessary.

  • Chemical Splash Goggles: Must be worn at all times when handling this compound to protect against splashes.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing.

  • Laboratory Coat: A standard lab coat may be sufficient for handling small quantities in a well-ventilated fume hood.

  • Chemical-Resistant Apron or Suit: For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full chemical-resistant suit is required. Ensure the material is resistant to amines.

Logical Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_use Use and Monitoring Phase cluster_disposal Disposal Phase start Start: Handling this compound sds_review Review Safety Data Sheet (SDS) start->sds_review risk_assessment Conduct Risk Assessment (Quantity, Task, Ventilation) select_gloves Select Appropriate Gloves (e.g., Butyl Rubber, Neoprene) risk_assessment->select_gloves select_eye_face Select Eye/Face Protection (Goggles +/- Face Shield) risk_assessment->select_eye_face select_clothing Select Protective Clothing (Lab Coat, Apron, or Suit) risk_assessment->select_clothing select_respirator Determine Need for Respirator (Based on Ventilation & Task) risk_assessment->select_respirator sds_review->risk_assessment don_ppe Don PPE Correctly select_gloves->don_ppe select_eye_face->don_ppe select_clothing->don_ppe select_respirator->don_ppe Respirator Needed select_respirator->don_ppe No Respirator Needed handle_chemical Handle this compound don_ppe->handle_chemical monitor_ppe Monitor PPE for Contamination and Degradation handle_chemical->monitor_ppe doff_ppe Doff PPE Correctly (Avoid Cross-Contamination) monitor_ppe->doff_ppe decontaminate_ppe Decontaminate Reusable PPE dispose_waste Dispose of Contaminated PPE as Hazardous Waste decontaminate_ppe->dispose_waste doff_ppe->decontaminate_ppe doff_ppe->dispose_waste end End dispose_waste->end

Caption: PPE Selection and Use Workflow for this compound.

Operational and Disposal Plan

A clear and well-rehearsed plan for handling and disposing of this compound and contaminated materials is essential.

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Prepare a designated hazardous waste container for liquid and solid waste.

  • Handling:

    • Don the appropriate PPE as determined by your risk assessment.

    • Dispense the required amount of this compound carefully to avoid splashing.

    • Keep all containers of this compound tightly sealed when not in use.

    • In case of a spill, follow the established spill response procedure immediately.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with the chemical.

    • Properly doff and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

All PPE contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Segregation:

    • Establish a designated, clearly labeled container for contaminated solid waste, including gloves, disposable lab coats, and absorbent materials.

  • Decontamination of Reusable PPE:

    • If reusable PPE is worn, a validated decontamination procedure must be in place. This typically involves a thorough washing with a suitable solvent or detergent, followed by rinsing. However, for a chemical as hazardous as this compound, the use of disposable PPE is strongly recommended to avoid the risks of incomplete decontamination.

  • Packaging and Labeling:

    • Contaminated disposable PPE should be placed in a durable, leak-proof plastic bag or a designated hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".

  • Storage and Collection:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Arrange for pickup and disposal by a licensed hazardous waste management company.[4][7]

Disclaimer: This guide provides general recommendations. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable safety regulations and institutional policies. Always consult the Safety Data Sheet (SDS) for this compound and the specific chemical resistance data from your PPE manufacturer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-ethylhexyl)amine
Reactant of Route 2
Reactant of Route 2
Bis(2-ethylhexyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.